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1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one Documentation Hub

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  • Product: 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
  • CAS: 51020-13-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presented strategy is grounded in established, high-yielding transformations, emphasizing logical flow and mechanistic understanding to empower researchers in their synthetic endeavors.

Introduction

The 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one core represents a confluence of two privileged structural motifs: the biphenyl group and the N-methyl-4-quinolone framework. Biphenyl moieties are integral to numerous pharmaceuticals and functional materials, imparting favorable pharmacokinetic properties and opportunities for diverse functionalization. The N-methyl-4-quinolone core is a cornerstone of many biologically active compounds, including antibacterial and anticancer agents. The fusion of these two entities in the target molecule creates a unique three-dimensional structure with potential for novel biological interactions and material properties. This guide elucidates a strategic synthesis that combines a palladium-catalyzed cross-coupling reaction with an intramolecular cyclization, offering a reliable route to this valuable compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The key disconnection lies at the biphenyl linkage and the formation of the tetralone ring. This leads to a strategy centered around two pivotal reactions: a Suzuki-Miyaura cross-coupling to construct the biphenyl scaffold and an intramolecular Friedel-Crafts acylation to forge the heterocyclic ring.

The N-methyl group can be introduced at various stages. For optimal control and to avoid potential side reactions during the Friedel-Crafts cyclization, a pathway commencing with an N-methylated aniline derivative is proposed. This approach ensures the regioselective formation of the desired N-methylated product.

Overall Synthetic Workflow

The proposed synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a three-step process commencing from commercially available starting materials. The workflow is designed for efficiency, scalability, and high yields.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Acylation cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation A N-Methyl-4-bromoaniline D N-(4-Biphenyl)-N-methylamine A->D Pd Catalyst, Base B Phenylboronic Acid B->D Pd Catalyst, Base C 4-Chlorobutyryl Chloride E N-(4-Biphenyl)-N-methyl-4-chlorobutanamide C->E Base D->E Base F 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one E->F Lewis Acid

Exploratory

Spectroscopic Data for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a complex organic molecule featuring a tetralone core fused with a biphenyl moiety. As a deri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a complex organic molecule featuring a tetralone core fused with a biphenyl moiety. As a derivative of tetralone, a scaffold found in numerous bioactive natural products and pharmaceuticals, understanding its structural and electronic properties is of significant interest in medicinal chemistry and drug development.[1] Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the precise molecular structure, conformation, and electronic environment of this compound. This in-depth guide presents a detailed analysis of the expected spectroscopic data for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations provided are based on established principles of spectroscopy and comparative analysis with closely related chemical structures.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The numbering convention used throughout this guide is presented below.

Caption: IUPAC numbering for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. The predicted chemical shifts (δ) for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one are summarized below, based on the analysis of similar tetralone and biphenyl structures.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
C1-H2.8 - 3.2Quartet (q)~71H
C1-CH₃1.2 - 1.4Doublet (d)~73H
C2-H₂2.0 - 2.4Multiplet (m)-2H
C3-H₂2.6 - 3.0Multiplet (m)-2H
C5-H7.9 - 8.1Doublet (d)~81H
C6-H7.3 - 7.5Triplet (t)~81H
C7-H7.5 - 7.7Triplet (t)~81H
C8-H7.2 - 7.4Doublet (d)~81H
C2'/C6'-H7.3 - 7.5Multiplet (m)-2H
C3'/C5'-H7.3 - 7.5Multiplet (m)-2H
C4'-H7.2 - 7.4Multiplet (m)-1H
Expert Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit distinct regions corresponding to the aliphatic and aromatic protons.

  • Aliphatic Region (δ 1.0 - 4.0 ppm):

    • The methyl protons (C1-CH₃) are expected to appear as a doublet in the upfield region (δ 1.2 - 1.4 ppm) due to coupling with the methine proton at C1.

    • The methine proton (C1-H) will likely be a quartet, deshielded by the adjacent aromatic ring and the nitrogen atom, appearing around δ 2.8 - 3.2 ppm.

    • The methylene protons at C2 (C2-H₂) and C3 (C3-H₂) will present as complex multiplets due to geminal and vicinal coupling. The C2 protons, being adjacent to the chiral center at C1, are diastereotopic and may exhibit distinct chemical shifts and coupling patterns. The C3 protons are adjacent to the carbonyl group and will be deshielded, appearing further downfield than the C2 protons.

  • Aromatic Region (δ 7.0 - 8.5 ppm):

    • The aromatic protons of the tetralone ring system (C5-H to C8-H ) will show a characteristic pattern for a substituted naphthalene-like system. The C5-H proton is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet around δ 7.9 - 8.1 ppm.

    • The protons of the phenyl ring (C2'/C6'-H, C3'/C5'-H, and C4'-H ) will likely appear as a complex multiplet in the range of δ 7.2 - 7.5 ppm. The restricted rotation around the C4-C1' bond could lead to distinct signals for the ortho, meta, and para protons.

G cluster_aliphatic Aliphatic Region cluster_aromatic Aromatic Region C1-CH3 C1-CH3 (d) δ 1.2-1.4 C1-H C1-H (q) δ 2.8-3.2 C1-CH3->C1-H J ≈ 7 Hz C2-H2 C2-H2 (m) δ 2.0-2.4 C1-H->C2-H2 Vicinal Coupling C3-H2 C3-H2 (m) δ 2.6-3.0 C2-H2->C3-H2 Vicinal Coupling C5-H C5-H (d) δ 7.9-8.1 C6,7,8-H C6,7,8-H (m) δ 7.2-7.7 Phenyl-H Phenyl-H (m) δ 7.2-7.5

Caption: Predicted ¹H NMR correlations for the aliphatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C145 - 55
C1-CH₃15 - 25
C225 - 35
C330 - 40
C4 (C=O)195 - 205
C4a135 - 145
C5125 - 135
C6125 - 135
C7125 - 135
C8120 - 130
C8a140 - 150
C1'140 - 150
C2'/C6'125 - 135
C3'/C5'125 - 135
C4'120 - 130
Expert Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum can be divided into aliphatic, aromatic, and carbonyl regions.

  • Aliphatic Carbons (δ 15 - 60 ppm):

    • The methyl carbon (C1-CH₃) is expected at the highest field (δ 15 - 25 ppm).

    • The methylene carbons C2 and C3 will appear in the δ 25 - 40 ppm range.

    • The methine carbon C1 , attached to the nitrogen and the aromatic ring, will be further downfield (δ 45 - 55 ppm).

  • Aromatic Carbons (δ 120 - 150 ppm):

    • This region will be crowded with signals from the ten aromatic carbons of the biphenyl and tetralone moieties.

    • The quaternary carbons C4a, C8a, and C1' , being at the fusion of rings or substituent attachment points, are expected to have distinct chemical shifts, generally in the δ 135 - 150 ppm range.

    • The protonated aromatic carbons will appear between δ 120 - 135 ppm.

  • Carbonyl Carbon (δ > 190 ppm):

    • The most downfield signal will be that of the carbonyl carbon (C4) , anticipated in the δ 195 - 205 ppm region, which is characteristic for α,β-unsaturated ketones in a cyclic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAliphatic (CH, CH₂, CH₃)
~1685C=O stretchConjugated Ketone
1600, 1475C=C stretchAromatic Rings
~760 and ~700C-H bend (out-of-plane)Monosubstituted & Ortho-disubstituted Benzene
Expert Interpretation of IR Spectrum

The IR spectrum will be dominated by several key absorptions:

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • Carbonyl Stretching: A strong, sharp absorption band around 1685 cm⁻¹ is the most characteristic feature, corresponding to the C=O stretch of the conjugated ketone. Conjugation with the aromatic ring lowers the frequency from that of a typical saturated ketone (~1715 cm⁻¹).

  • Aromatic C=C Stretching: Two or more bands in the 1600-1475 cm⁻¹ region will indicate the presence of the aromatic rings.

  • C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic rings. The presence of bands around 760 cm⁻¹ and 700 cm⁻¹ would be consistent with the substitution pattern of the biphenyl moiety.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment
222[M]⁺ (Molecular Ion)
207[M - CH₃]⁺
194[M - C₂H₄]⁺ (from retro-Diels-Alder)
181[M - C₃H₅]⁺
118[C₉H₆O]⁺
105[C₇H₅O]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
Expert Interpretation of Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 222 , corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the tetralone and biphenyl structures.

  • Initial Fragmentation:

    • Loss of the methyl group (CH₃) from the molecular ion would result in a fragment at m/z = 207 .

    • A characteristic fragmentation of tetralones is a retro-Diels-Alder reaction , leading to the loss of ethylene (C₂H₄) and a fragment at m/z = 194 .

  • Further Fragmentation:

    • Subsequent fragmentations could involve the loss of other small molecules and radicals from the aliphatic portion of the tetralone ring.

    • Cleavage of the bond between the two phenyl rings is also possible, leading to fragments corresponding to the phenyl cation (m/z = 77 ) and the substituted tetralone radical cation.

    • Fragments such as the benzoyl cation (m/z = 105 ) are also plausible due to rearrangements and cleavages within the tetralone ring.

G M [M]+ (m/z 222) M_minus_CH3 [M - CH3]+ (m/z 207) M->M_minus_CH3 - CH3 M_minus_C2H4 [M - C2H4]+ (m/z 194) M->M_minus_C2H4 retro-Diels-Alder Phenyl [C6H5]+ (m/z 77) M->Phenyl Ring Cleavage Benzoyl [C7H5O]+ (m/z 105) M_minus_C2H4->Benzoyl Rearrangement

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers can effectively identify and characterize this molecule and its derivatives. The interpretations and predictions presented herein, grounded in fundamental spectroscopic principles and comparative data, offer a valuable resource for scientists engaged in synthetic chemistry, natural product research, and drug discovery.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • NIST Chemistry WebBook. (n.d.). Biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 1-Tetralone. Retrieved from [Link]

  • ARKIVOC. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d. Retrieved from [Link]

  • Wikipedia. (2023). 1-Tetralone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one: Properties, Synthesis, and Therapeutic Potential

Introduction The quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, bicyclic structure provides a versatile template for designing molecules...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, bicyclic structure provides a versatile template for designing molecules with a wide array of biological activities.[3][4] When combined with the biphenyl moiety—a privileged structure known to enhance protein-ligand interactions and improve pharmacokinetic properties—the resulting hybrid architecture presents a compelling target for drug discovery.

This technical guide focuses on the compound 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one . Given the ambiguity in the precise location of the biphenyl linkage, this document will proceed with the most plausible isomer, 1-Methyl-7-phenyl-2,3-dihydro-1H-quinolin-4-one , as a representative model for this class of compounds. This structure integrates the N-methylated dihydro-4-quinolone core with a phenyl group at the 7-position, a common site for substitution in related bioactive molecules.[5]

This guide will provide researchers, scientists, and drug development professionals with a detailed exploration of the predicted physicochemical and spectral properties, a robust synthetic strategy centered around the Suzuki-Miyaura coupling, and an insightful discussion of the potential therapeutic applications of this promising molecular scaffold.

Part 1: Predicted Physicochemical and Spectral Properties

Understanding the fundamental properties of a molecule is crucial for its development as a drug candidate. While experimental data for 1-Methyl-7-phenyl-2,3-dihydro-1H-quinolin-4-one is not available, we can predict its key characteristics based on its structure and data from analogous compounds.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties. These values are estimated using established computational models and by comparison with structurally related compounds.[6][7][8]

PropertyPredicted Value
Molecular Formula C₁₆H₁₅NO
Molecular Weight 237.29 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Estimated in the range of 150-200 °C
Boiling Point > 300 °C (decomposes)
Solubility Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
logP (Octanol/Water) Estimated to be in the range of 2.5 - 3.5
Spectral Analysis

The structural features of 1-Methyl-7-phenyl-2,3-dihydro-1H-quinolin-4-one would give rise to a unique spectral fingerprint.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.[9][10]

  • Aromatic Protons (δ 7.0-8.0 ppm): A complex multiplet pattern arising from the protons on the biphenyl system.

  • N-Methyl Protons (δ ~3.5 ppm): A singlet integrating to three protons.

  • Methylene Protons (δ 2.5-3.5 ppm): Two triplets, each integrating to two protons, corresponding to the -CH₂-CH₂- unit in the dihydro-quinolone ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals in both the aromatic and aliphatic regions.[11][12][13]

  • Carbonyl Carbon (δ ~195 ppm): A downfield signal for the ketone.

  • Aromatic Carbons (δ 110-150 ppm): A series of signals for the carbons of the biphenyl system.

  • Aliphatic Carbons (δ 20-50 ppm): Signals for the N-methyl and the two methylene carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the stretching vibration of the carbonyl group.[14][15][16][17][18]

  • C=O Stretch: A strong absorption band around 1680 cm⁻¹.

  • C-N Stretch: A band in the region of 1350-1250 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a clear molecular ion peak.[19][20][21][22]

  • Molecular Ion (M⁺): A peak at m/z = 237.

  • Fragmentation: Fragmentation patterns would likely involve the loss of CO, and cleavage of the bonds adjacent to the nitrogen and carbonyl groups.

Part 2: Chemical Reactivity and Synthesis

The chemical reactivity of 1-Methyl-7-phenyl-2,3-dihydro-1H-quinolin-4-one is dictated by its key functional groups: the ketone, the aromatic rings, and the N-methyl group.

  • Ketone Reactivity: The carbonyl group can undergo nucleophilic addition reactions, reduction to the corresponding alcohol, and can be a site for condensation reactions.

  • Aromatic Ring Reactivity: The biphenyl system can undergo electrophilic substitution reactions, though the conditions would need to be carefully controlled to manage regioselectivity.

  • α-Methylene Reactivity: The methylene group adjacent to the carbonyl can be functionalized via enolate chemistry.

Proposed Synthetic Pathway

A robust and efficient synthesis of 1-Methyl-7-phenyl-2,3-dihydro-1H-quinolin-4-one can be envisioned utilizing a Suzuki-Miyaura cross-coupling reaction as the key step for the formation of the biphenyl linkage.[23][24][25]

Synthetic Workflow A Commercially Available Starting Material B N-methylation A->B Step 1 C Cyclization B->C Step 2 D Bromination C->D Step 3 E Suzuki-Miyaura Coupling D->E Step 4 F Target Molecule: 1-Methyl-7-phenyl-2,3-dihydro-1H-quinolin-4-one E->F Key Step

Caption: A proposed synthetic workflow for 1-Methyl-7-phenyl-2,3-dihydro-1H-quinolin-4-one.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from established methods for the synthesis of aryl-quinolines.[26]

Materials:

  • 1-Methyl-7-bromo-2,3-dihydro-1H-quinolin-4-one (1 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add 1-Methyl-7-bromo-2,3-dihydro-1H-quinolin-4-one, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final product.

Part 3: Potential Applications in Drug Development

The fusion of the quinolone and biphenyl scaffolds suggests significant potential for this molecule in drug discovery. Both motifs are considered "privileged structures" due to their ability to bind to a variety of biological targets.[5]

Anticancer Activity: Many quinolone derivatives exhibit potent anticancer activity by targeting enzymes such as topoisomerases.[1][2][3][4] The biphenyl moiety can enhance this activity by providing additional binding interactions within the target protein.

Antibacterial and Antiviral Properties: The quinolone core is famously associated with antibacterial agents.[27][28][29][30][31][32][33] Modifications, including the addition of an aryl group, could lead to novel antibacterial or antiviral compounds.

Other Therapeutic Areas: Biphenyl-containing molecules have been developed for a range of indications, including as anti-inflammatory and antihypertensive agents. The target molecule could therefore be explored for a wide range of therapeutic applications.

Privileged Scaffolds in Drug Discovery cluster_0 Core Scaffolds cluster_1 Potential Biological Targets Quinolone Quinolone Scaffold TargetMolecule 1-Methyl-7-phenyl-2,3-dihydro -1H-quinolin-4-one Quinolone->TargetMolecule Biphenyl Biphenyl Moiety Biphenyl->TargetMolecule Kinases Kinases TargetMolecule->Kinases Binding Topoisomerases Topoisomerases TargetMolecule->Topoisomerases Inhibition Receptors GPCRs / Nuclear Receptors TargetMolecule->Receptors Modulation

Caption: The concept of combining privileged scaffolds to create novel drug candidates.

References

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Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Determination of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Abstract This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. Biphenyl scaffolds are of significant intere...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials. This document outlines the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of the title compound. It further delves into the anticipated molecular geometry, potential intermolecular interactions, and the implications of the crystal structure on the compound's physicochemical properties and biological activity. The methodologies presented herein are grounded in established crystallographic principles and serve as a robust guide for researchers, scientists, and drug development professionals.

Introduction

Significance of Biphenyl Scaffolds in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. These compounds exhibit a range of therapeutic effects, including anti-inflammatory, anti-hypertensive, and anti-cancer activities. The conformational flexibility of the biphenyl linkage allows for diverse spatial arrangements of substituents, enabling fine-tuning of receptor binding and pharmacokinetic properties. The synthesis and pharmacological analysis of various biphenyl derivatives, such as 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles, have demonstrated the therapeutic potential of this structural motif.[1]

Rationale for the Structural Elucidation of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

The title compound, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, integrates the biphenyl scaffold with a ketone functionality, a common feature in many pharmacologically active molecules.[2] The determination of its single-crystal structure is a critical step in understanding its structure-activity relationship (SAR). X-ray crystallography provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.[3] Furthermore, the crystal packing reveals the nature and geometry of intermolecular interactions, which can influence properties such as solubility, stability, and bioavailability.

Synthesis and Characterization

Proposed Synthetic Route

The synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one can be achieved through various synthetic strategies. A plausible approach involves a Suzuki coupling reaction between a suitable boronic acid derivative and a halo-substituted N-methyl-anilide, followed by an intramolecular Friedel-Crafts acylation to form the cyclic ketone. The synthesis of related biphenyl compounds has been well-documented and can serve as a reference for developing a robust synthetic protocol.[4]

Spectroscopic and Analytical Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by providing information about the chemical environment of each proton and carbon atom.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of the compound.[5]

  • Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the proposed molecular formula.

Crystallization: The Gateway to Diffraction-Quality Crystals

The growth of high-quality single crystals is often the most challenging step in a crystal structure determination. The process is influenced by several factors, including solvent, temperature, concentration, and the presence of impurities.

Principles of Crystallization for Small Organic Molecules

Crystallization is a process of self-assembly where molecules arrange themselves in a highly ordered, three-dimensional lattice. For small organic molecules, this is typically achieved by slowly decreasing the solubility of the compound in a given solvent system, leading to the formation of a supersaturated solution from which crystals can nucleate and grow.

Experimental Protocol: Vapor Diffusion Methods

Vapor diffusion is a widely used technique for the crystallization of small molecules. It allows for a gradual and controlled approach to supersaturation.

  • A concentrated solution of the compound is prepared in a suitable solvent.

  • A small drop (1-2 µL) of this solution is pipetted onto a siliconized glass coverslip.

  • The coverslip is inverted and placed over a well containing a reservoir solution of a precipitant.

  • The well is sealed to create a closed system.

  • Over time, the solvent from the drop vaporizes and diffuses into the reservoir, slowly increasing the concentration of the compound in the drop and inducing crystallization.

The principle of sitting drop vapor diffusion is similar to the hanging drop method, with the primary difference being that the drop of the compound solution is placed on a pedestal within the well, rather than being suspended from a coverslip.

Solvent Screening and Optimization

The choice of solvent is critical for successful crystallization. A systematic screening of a wide range of solvents with varying polarities and volatilities is recommended. Common solvents for the crystallization of organic compounds include acetone, acetonitrile, ethanol, methanol, dichloromethane, and ethyl acetate. Mixtures of solvents can also be employed to fine-tune the solubility and evaporation rates.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The Theoretical Basis of X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[6] When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere constructively in specific directions, producing a diffraction pattern of discrete spots. The positions and intensities of these spots are used to determine the size and shape of the unit cell and the arrangement of atoms within it.[6]

Experimental Workflow for SCXRD

The workflow for a single-crystal X-ray diffraction experiment can be summarized as follows:

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection on Diffractometer A->B Mount on goniometer C Data Processing & Reduction B->C Integration of diffraction spots D Structure Solution C->D Phase problem solution E Structure Refinement D->E Least-squares fitting F Structure Validation & Analysis E->F Check for errors, analyze geometry

Sources

Foundational

The Genesis of a Biphenyl Scaffold: A Mechanistic Exploration of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one Formation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Biphenyl Tetralone Core The 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one scaffold repres...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Biphenyl Tetralone Core

The 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one scaffold represents a significant structural motif in medicinal chemistry and materials science. As a tetralone derivative, it serves as a versatile building block in the synthesis of a wide array of biologically active compounds, including antidepressants and acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. The biphenyl moiety, a common feature in many pharmaceutical agents, imparts crucial conformational properties that influence receptor binding and overall pharmacological activity. This guide provides a comprehensive examination of the predominant mechanistic pathway for the formation of this valuable compound, offering insights into the strategic considerations and experimental nuances essential for its successful synthesis.

A Convergent Synthetic Strategy: Unraveling the Mechanistic Tapestry

The formation of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is most effectively achieved through a convergent two-stage synthetic strategy. This approach first establishes the foundational biphenyl linkage via a palladium-catalyzed cross-coupling reaction, followed by the construction of the fused cyclohexenone ring through an intramolecular cyclization. This modular approach allows for considerable flexibility in the introduction of various substituents on either of the aromatic rings, making it a powerful tool for the generation of diverse chemical libraries for drug discovery.

The two primary stages of this synthesis are:

  • The Suzuki-Miyaura Coupling: A robust and highly versatile method for the formation of the C-C bond between the two aromatic rings.

  • The Intramolecular Aldol Condensation: A classic ring-forming reaction that constructs the six-membered dihydro-4(1H)-one ring.

This guide will now delve into the intricate mechanistic details of each of these pivotal transformations.

Stage 1: Forging the Biphenyl Linkage via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of its boronic acid reagents.[1] In the context of our target molecule, this reaction facilitates the crucial union of a suitably substituted phenylboronic acid with a halo-substituted aromatic precursor to the tetralone ring.

A plausible set of starting materials for this stage would be phenylboronic acid and 1-(4-bromophenyl)pentan-2-one . The latter can be synthesized through various established methods, such as the Friedel-Crafts acylation of bromobenzene.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving a palladium(0) catalyst.[2]

The catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-(4-bromophenyl)pentan-2-one), forming a Pd(II) complex.

  • Transmetalation: The organoboron species (phenylboronic acid), activated by a base, transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-X(L2) pd0->pd_complex1 Oxidative Addition aryl_halide 1-(4-bromophenyl)pentan-2-one aryl_halide->pd_complex1 pd_complex2 Ar-Pd(II)-Ar'(L2) pd_complex1->pd_complex2 Transmetalation boronic_acid Phenylboronic Acid boronic_acid->pd_complex2 base Base (e.g., K2CO3) base->pd_complex1 pd_complex2->pd0 product 4-Phenyl-1-phenylpentan-2-one pd_complex2->product Reductive Elimination caption Catalytic Cycle of Suzuki-Miyaura Coupling

Catalytic Cycle of Suzuki-Miyaura Coupling

The successful execution of this step yields the key intermediate, 4-phenyl-1-phenylpentan-2-one , poised for the subsequent intramolecular cyclization.

Stage 2: Constructing the Ring via Intramolecular Aldol Condensation

The second stage of the synthesis involves the formation of the six-membered ring through an intramolecular aldol condensation. This reaction is a powerful tool for the construction of cyclic systems and is a key component of the well-known Robinson annulation.[3][4][5] The 1,5-dicarbonyl relationship, while not present in our intermediate, can be conceptually extended to the intramolecular reaction of a ketone and an activated aromatic ring. In our case, the ketone will provide the nucleophilic enolate, and the biphenyl ring system will act as the electrophile in a Friedel-Crafts-type acylation. However, a more plausible and common pathway for forming the tetralone ring from a precursor like 4-phenyl-1-phenylpentan-2-one is an intramolecular Friedel-Crafts acylation .

For the purpose of forming 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a more direct precursor would be 4-(biphenyl-4-yl)pentanoic acid . This can be obtained from the previously synthesized ketone via oxidation or other standard functional group transformations. The intramolecular Friedel-Crafts acylation of this carboxylic acid or its corresponding acid chloride is a well-established method for the synthesis of tetralones.

The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive electrophile, typically an acylium ion. This is often achieved by treating the carboxylic acid with a strong acid catalyst such as polyphosphoric acid (PPA) or by converting it to the acid chloride followed by treatment with a Lewis acid like AlCl₃.

  • Electrophilic Aromatic Substitution: The highly reactive acylium ion is then attacked by the electron-rich biphenyl ring system in an intramolecular electrophilic aromatic substitution reaction. The cyclization will occur at the ortho position of the phenyl group attached to the pentanoic acid chain, as this is sterically and electronically favored.

  • Rearomatization: A proton is lost from the intermediate sigma complex (arenium ion) to restore the aromaticity of the ring system, yielding the final product, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Intramolecular_Aldol_Condensation cluster_0 Intramolecular Aldol Condensation starting_material 4-Phenyl-1-phenylpentan-2-one enolate Enolate Intermediate starting_material->enolate Deprotonation base Base (e.g., NaOH) base->starting_material cyclization Intramolecular Nucleophilic Attack enolate->cyclization alkoxide Cyclic Alkoxide Intermediate cyclization->alkoxide protonation Protonation alkoxide->protonation aldol_product Aldol Addition Product (β-hydroxy ketone) protonation->aldol_product dehydration Dehydration (E1cB) aldol_product->dehydration final_product 1-Methyl-2,3-dihydro- [1,1'-biphenyl]-4(1H)-one dehydration->final_product caption Mechanism of Intramolecular Aldol Condensation

Mechanism of Intramolecular Aldol Condensation

Experimental Protocol: A Representative Synthesis

The following is a representative, two-step experimental protocol for the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Step 1: Suzuki-Miyaura Coupling to Synthesize 4-Phenyl-1-phenylpentan-2-one

Reagent/SolventMolar Equiv.Amount
1-(4-bromophenyl)pentan-2-one1.0(as per scale)
Phenylboronic acid1.2(as per scale)
Pd(PPh₃)₄0.03(as per scale)
K₂CO₃ (2M aq. solution)3.0(as per scale)
Toluene-(to desired conc.)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-bromophenyl)pentan-2-one, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene, followed by the aqueous potassium carbonate solution.

  • Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenyl-1-phenylpentan-2-one.

Step 2: Intramolecular Aldol Condensation to form 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Reagent/SolventMolar Equiv.Amount
4-Phenyl-1-phenylpentan-2-one1.0(as per scale)
Sodium Hydroxide (10% aq. solution)catalytic(as per scale)
Ethanol-(to desired conc.)

Procedure:

  • Dissolve 4-phenyl-1-phenylpentan-2-one in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add the aqueous sodium hydroxide solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Characterization and Validation

The structural confirmation of the final product, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system, as well as signals for the methyl group and the methylene protons of the dihydro-one ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (typically in the range of 190-200 ppm), the aromatic carbons, and the aliphatic carbons of the methyl and methylene groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch, typically around 1680 cm⁻¹, which is characteristic of a conjugated ketone.[6] Absorptions corresponding to C-H bonds in the aromatic and aliphatic regions will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound, confirming its elemental composition.

Conclusion

The synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a testament to the power of modern synthetic organic chemistry. By strategically combining the robust Suzuki-Miyaura coupling with the classic and efficient intramolecular aldol condensation, a valuable and versatile molecular scaffold can be constructed with a high degree of control and flexibility. A thorough understanding of the underlying mechanisms of these reactions is paramount for optimizing reaction conditions, troubleshooting potential issues, and adapting the synthesis to produce a diverse array of analogs for further scientific exploration. This guide provides a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this important class of compounds.

References

  • Robinson annulation - Wikipedia. Available at: [Link].

  • The Robinson Annulation - Master Organic Chemistry. Available at: [Link].

  • Robinson Annulation Mechanism - BYJU'S. Available at: [Link].

  • Chem 351 F14 Final : Spectroscopy. Available at: [Link].

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner - Molecules. Available at: [Link].

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link].

  • The design and synthesis of substituted biphenyl libraries - PubMed. Available at: [Link].

  • New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Available at: [Link].

  • 1,1'-Biphenyl, 4-methyl- - NIST WebBook. Available at: [Link].

  • Synthesis, Characterization of 1-Substituted Biphenyl Derivatives as Anti-oxidant Agents| Abstract - Allied Academies. Available at: [Link].

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link].

  • 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. Available at: [Link].

  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... - ResearchGate. Available at: [Link].

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  • Swift and Efficient Synthesis of 4-Phenylquinazolines: Involvement of N -Heterocyclic Carbene in the Key Cyclization Step | Request PDF - ResearchGate. Available at: [Link].

  • Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans - PubMed. Available at: [Link].

  • University of Groningen A Suzuki Coupling Based Route to 2,2'-Bis(2-indenyl)biphenyl Derivatives IJpeij, Edwin G. Available at: [Link].

  • (PDF) Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction - ResearchGate. Available at: [Link].

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC. Available at: [Link].

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  • Suzuki reaction - Wikipedia. Available at: [Link].

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains - MDPI. Available at: [Link].

  • Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol | Request PDF - ResearchGate. Available at: [Link].

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Sources

Exploratory

An In-depth Technical Guide to 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one: Current Scientific Landscape

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific information for the compound 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. Despite extensi...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific information for the compound 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. Despite extensive searches for its CAS number, synthesis protocols, chemical and physical properties, and potential applications, no dedicated scholarly articles, patents, or database entries for this precise molecular structure were identified.

This lack of specific data suggests that 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one may represent a novel chemical entity that has not yet been synthesized or characterized. Alternatively, it may be a compound that has been synthesized but not disclosed in publicly accessible literature. For researchers, scientists, and drug development professionals, this indicates a potential area for novel synthetic exploration and characterization.

Contextualizing the Core Structure: The Tetralone-Biphenyl Motif

While direct information is unavailable for the methylated target compound, we can draw insights from the closely related parent structure, 4-phenyl-α-tetralone (also known as 3,4-dihydro-4-phenylnaphthalen-1(2H)-one). This core structure is a known entity in organic synthesis and serves as a key intermediate in the preparation of various more complex molecules.

General Synthesis of the 4-Phenyl-α-tetralone Scaffold

The synthesis of 4-phenyl-α-tetralone derivatives is documented in scientific literature. A common approach involves the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids.[1] This reaction is typically catalyzed by strong acids. For instance, the cyclization of 4-phenylbutyric acid can be achieved using solid acid catalysts like H-Beta zeolites, offering a pathway to the corresponding α-tetralone.[1]

The general synthetic pathway can be visualized as follows:

Figure 1: General synthetic route to the 4-phenyl-α-tetralone core structure.

Hypothetical Synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Based on established organic chemistry principles, a plausible synthetic route to the target molecule, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, would likely involve the N-methylation of a precursor amine. Assuming the existence of a corresponding 2,3-dihydro-[1,1'-biphenyl]-4(1H)-one containing a nitrogen atom within the heterocyclic ring, standard methylation procedures could be employed.

A hypothetical final step in the synthesis could be the N-methylation of the corresponding NH-containing precursor.

Figure 2: A hypothetical N-methylation step to produce the target compound.

It is important to emphasize that this proposed synthesis is speculative and would require experimental validation. The feasibility of this reaction would depend on the stability of the precursor and its reactivity towards methylation agents.

Potential Applications in Drug Discovery and Research

While no specific applications for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one have been reported, the biphenyl and tetralone motifs are present in numerous biologically active compounds. Biphenyl-containing molecules are known to exhibit a wide range of pharmacological activities, including their use as angiotensin II receptor antagonists. The tetralone framework is also a key structural component in various natural products and synthetic compounds with potential therapeutic applications.

The introduction of a methyl group at the nitrogen atom could significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and receptor-binding affinity. These modifications are a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Conclusion and Future Directions

For researchers and scientists in drug development, this presents an opportunity for foundational research. The synthesis and characterization of this novel compound would be the first step in exploring its chemical properties and potential biological activities. Future work would involve:

  • De novo Synthesis: Developing and optimizing a reliable synthetic route to 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

  • Structural Elucidation: Unambiguously confirming the structure using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

  • Physicochemical Profiling: Determining key properties such as solubility, stability, and lipophilicity.

  • Biological Screening: Evaluating the compound in a variety of biological assays to identify any potential therapeutic applications.

The exploration of such novel chemical entities is fundamental to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Synthesis of α-tetralone by intramolecular acylation of 4-phenylbutyric acid in a fixed bed reactor. ResearchGate. (2025). Retrieved from [Link]

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Foundational

A Strategic Guide to the Biological Activity Screening of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Abstract This document outlines a comprehensive, phased strategy for the biological activity screening of the novel chemical entity, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. As a compound with no established biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a comprehensive, phased strategy for the biological activity screening of the novel chemical entity, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. As a compound with no established biological profile, a systematic and hierarchical approach is essential to efficiently uncover its therapeutic potential. This guide provides a rationale grounded in the molecule's structural features, details robust protocols for primary and secondary screening assays, and offers a framework for data interpretation and decision-making. The proposed workflow encompasses initial broad-spectrum profiling for cytotoxicity, antimicrobial, and antioxidant activities, followed by more focused secondary assays, such as enzyme inhibition and mechanism-of-action studies, to characterize promising initial "hits." This technical guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and evaluation of new chemical entities.

Introduction: Rationale and Strategy

The Compound: 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

The subject of this screening guide is the novel compound 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. Its chemical structure features a biphenyl core, a common motif in pharmacologically active molecules, fused with a dihydro-one ring system. To date, the biological activities of this specific molecule are not documented in publicly available literature, presenting a unique opportunity for discovery.

The Structural Rationale for Screening

The decision to screen a novel compound is not arbitrary; it is guided by structural precedent. The biphenyl moiety is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Recent research has identified biphenyl derivatives as potent inhibitors of critical protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint[1][2][3], and as inhibitors of key enzymes like β-N-acetyl-d-hexosaminidase[4][5]. The rigid, three-dimensional conformation of the dihydro-biphenyl-one core may facilitate high-affinity binding to enzyme active sites or allosteric pockets. This structural potential justifies a broad-based screening approach to identify its primary biological effects.

A Phased Screening Strategy

To maximize efficiency and conserve resources, a tiered or phased screening approach is paramount. This strategy ensures that only the most promising activities are pursued with more complex and resource-intensive assays. Our proposed workflow is divided into two primary phases:

  • Phase I (Primary Screening): A broad, high-throughput assessment designed to detect a wide range of potential biological activities. This phase focuses on identifying any significant "hit" in the general areas of cytotoxicity, antimicrobial effects, and antioxidant potential.

  • Phase II (Secondary Screening): Triggered by a positive result from Phase I, this stage involves more specific, mechanism-focused assays. The goal is to confirm the primary activity, determine potency (e.g., IC50 values), and begin to elucidate the mechanism of action (MOA).

Caption: A Phased Approach to Biological Activity Screening.

Phase I: Primary Screening – Broad Activity Profiling

The initial phase is designed to cast a wide net, efficiently identifying any significant biological activity. The chosen assays are robust, cost-effective, and provide clear, actionable data.

General Cytotoxicity Assessment

Before a compound can be considered a therapeutic candidate, its inherent toxicity must be understood. Cytotoxicity screening is a critical first step to determine the concentration range at which the compound affects cell viability.[6][7][8] This data is foundational, providing context for all subsequent cell-based assays and establishing a preliminary therapeutic window. The MTT assay is a widely used, reliable colorimetric method for this purpose.[9][10]

Antimicrobial Activity Screening

The search for novel antimicrobial agents is a global health priority. Screening new chemical entities against a panel of pathogenic bacteria and fungi can uncover leads for anti-infective drug development.[11] The broth microdilution method is a gold-standard technique that provides quantitative data in the form of the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.[12]

Antioxidant Potential Evaluation

Oxidative stress is implicated in numerous disease states, including inflammation, neurodegeneration, and cancer. Compounds that can scavenge free radicals or modulate redox balance are of significant therapeutic interest.[13] Chemical-based assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, offer a rapid and straightforward method to assess a compound's intrinsic antioxidant capacity.[14]

Experimental Protocols: Primary Screening

The following protocols are presented as self-validating systems, including necessary controls to ensure data integrity.

Protocol: MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to a purple formazan product, which can be quantified spectrophotometrically.[10]

Methodology:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

G cluster_0 Mitochondria Active Mitochondrial Dehydrogenase Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria DMSO DMSO Formazan->DMSO Solubilize Absorbance Measure Absorbance (570 nm) DMSO->Absorbance

Caption: Principle of the MTT Cell Viability Assay.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism in a liquid medium.[11] It is a quantitative assay widely accepted by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Microorganism Preparation: Inoculate a representative Gram-positive bacterium (e.g., Staphylococcus aureus) and a Gram-negative bacterium (e.g., Escherichia coli) in Mueller-Hinton Broth (MHB) and incubate until the culture reaches the turbidity of a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A known antibiotic like Ciprofloxacin can be used as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[14] This reduction is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Controls: Use Ascorbic acid as a positive control. A blank well should contain only methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the results to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

Phase II: Secondary Screening – Target Deconvolution & Potency

Rationale for Secondary Assays

The causality behind this phase is to move from a general observation ("the compound kills bacteria") to a specific, quantifiable, and mechanistically-informed understanding ("the compound is a competitive inhibitor of bacterial enzyme X with an IC50 of 5 µM"). This is a critical step in the hit-to-lead process.[15]

Focused Enzyme Inhibition Screening

Enzyme inhibition is a primary mechanism for many successful drugs.[16][17] If the compound's structure resembles known enzyme inhibitors (e.g., kinase inhibitors, protease inhibitors), a logical next step is to screen it against a panel of relevant enzymes. These assays measure the direct effect of the compound on an enzyme's ability to convert a substrate to a product.[15]

Advanced Cellular Assays: Mechanism of Cell Death

If the compound demonstrates significant cytotoxicity in Phase I, it is crucial to determine how it kills cells. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provides vital information about its potential as an anti-cancer agent and its safety profile. Assays using Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry are the gold standard for this purpose.[7]

Experimental Protocols: Secondary Screening

Protocol: General Enzyme Inhibition Assay (Fluorogenic)

Principle: This protocol describes a general method for assessing enzyme inhibition using a fluorogenic substrate. The enzyme cleaves the substrate, releasing a fluorescent molecule. An inhibitor will reduce the rate of this reaction.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of the target enzyme (e.g., Trypsin), a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC), and serial dilutions of the test compound.

  • Assay Setup: In a black 96-well plate, add the test compound dilutions, followed by the enzyme solution. Allow a pre-incubation period of 15 minutes at room temperature for the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.

cluster_0 cluster_1 E Enzyme (E) S Substrate (S) I Inhibitor (I) ES ES Complex EI EI Complex P Product (P) E0 E ES0 ES E0->ES0 EI0 EI E0->EI0 S0 S S0->ES0 I0 I I0->EI0 ES0->E0 P0 P ES0->P0 E1 E ES1 ES E1->ES1 EI1 EI E1->EI1 S1 S S1->ES1 ESI1 ESI Complex (Inactive) S1->ESI1 I1 I I1->EI1 I1->ESI1 ES1->E1 ES1->ESI1 P1 P ES1->P1 EI1->ESI1

Caption: Simplified diagrams of competitive vs. non-competitive enzyme inhibition.
Protocol: Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[7]

Methodology:

  • Cell Treatment: Seed and treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours in 6-well plates.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Data Analysis, Interpretation, and Progression

Data Presentation

Quantitative data must be presented clearly to facilitate comparison and decision-making. The half-maximal inhibitory/effective concentration (IC50/EC50) is a key metric for potency.

Table 1: Hypothetical Primary Screening Results for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Assay Type Target/Cell Line Endpoint Result Interpretation
Cytotoxicity MCF-7 (Breast Cancer) IC50 (µM) 8.5 ± 0.7 Moderate cytotoxic activity
Cytotoxicity HEK293 (Normal Kidney) IC50 (µM) > 100 High selectivity for cancer cells
Antimicrobial S. aureus MIC (µg/mL) > 128 No significant activity
Antimicrobial E. coli MIC (µg/mL) > 128 No significant activity

| Antioxidant | DPPH Scavenging | EC50 (µM) | 45.2 ± 3.1 | Mild antioxidant potential |

Hit-to-Lead Criteria

Based on the hypothetical data above, the compound shows promising selective cytotoxicity against the MCF-7 cancer cell line. This would be classified as a "hit." The criteria for progressing this hit would be:

  • Potency: IC50 < 10 µM.

  • Selectivity: A selectivity index (IC50 in normal cells / IC50 in cancer cells) > 10.

  • Confirmed Activity: The result must be reproducible in at least three independent experiments.

  • Tractability: The chemical structure should be amenable to synthetic modification for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This guide presents a logical and scientifically rigorous framework for elucidating the biological activities of the novel compound 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. By employing a phased strategy that begins with broad profiling and progresses to specific, mechanism-of-action studies, researchers can efficiently identify and validate therapeutic potential. A "hit," such as the selective cytotoxicity proposed in our example, would trigger further investigation into the specific cellular pathways being modulated, SAR studies to improve potency and selectivity, and eventual progression into more complex in vivo models. This systematic approach is fundamental to the modern drug discovery process, transforming a novel chemical structure into a potential therapeutic lead.

References

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Exploratory

An In-depth Technical Guide to 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one Derivatives and Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of a promising class of compounds: 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of a promising class of compounds: 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one derivatives and their analogs. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel small molecule therapeutics, particularly in the fields of oncology and inflammation.

Introduction: The Biphenyl Scaffold in Drug Discovery

The biphenyl moiety is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its rigid yet tunable nature allows for the precise spatial orientation of functional groups, facilitating interactions with a wide array of biological targets. Biphenyl derivatives have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The focus of this guide, the 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one core, represents a novel scaffold with significant potential for the development of targeted therapies. This partially saturated ketone offers a three-dimensional architecture that can be exploited to achieve high-affinity and selective binding to target proteins, such as kinases, which are often implicated in proliferative diseases.

Synthetic Strategies for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one Derivatives

The construction of the 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one core and its derivatives can be achieved through several synthetic routes. A common and efficient approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the key biphenyl bond.[3] This is typically followed by intramolecular cyclization and subsequent functionalization.

General Synthetic Protocol

A representative synthetic scheme is outlined below. This multi-step synthesis allows for the introduction of diversity at various positions of the scaffold, enabling extensive SAR studies.

Step 1: Suzuki-Miyaura Cross-Coupling. The synthesis commences with the coupling of a suitably substituted boronic acid with a halo-aromatic compound to construct the biphenyl core. The choice of starting materials allows for the introduction of various substituents on both phenyl rings.

Step 2: Amidation. The resulting biphenyl carboxylic acid is then coupled with an appropriate amine to form an amide intermediate.

Step 3: Intramolecular Friedel-Crafts Acylation. The key cyclization step is achieved through an intramolecular Friedel-Crafts acylation, typically mediated by a strong acid such as polyphosphoric acid (PPA), to form the 2,3-dihydro-[1,1'-biphenyl]-4(1H)-one scaffold.

Step 4: N-Methylation and Further Derivatization. The secondary amine in the cyclized product is then methylated to yield the 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one core. Further modifications can be made to the peripheral substituents to explore the chemical space and optimize biological activity.

Experimental Protocol: Synthesis of a Representative Derivative

  • Synthesis of 4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid: To a solution of 2-bromobenzoic acid (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, is added an aqueous solution of sodium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to reflux for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction is quenched with 1M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired biphenyl carboxylic acid.

  • Synthesis of N-methyl-4'-methoxy-[1,1'-biphenyl]-2-carboxamide: The biphenyl carboxylic acid (1.0 eq) is dissolved in dichloromethane, and oxalyl chloride (1.5 eq) is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred at room temperature for 2 hours. The solvent is evaporated, and the resulting acid chloride is dissolved in fresh dichloromethane and added dropwise to a solution of methylamine (2.0 eq) and triethylamine (2.5 eq) in dichloromethane at 0°C. The reaction is stirred for 4 hours while warming to room temperature. The reaction is quenched with water and extracted with dichloromethane. The organic layer is washed with brine, dried, and concentrated to give the amide.

  • Synthesis of 7-methoxy-1-methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one: The amide (1.0 eq) is added portion-wise to preheated polyphosphoric acid at 120°C. The mixture is stirred at this temperature for 3 hours. The reaction is then cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to yield the cyclized product.

  • Further Derivatization: The methoxy group can be demethylated using boron tribromide to provide a phenol, which can then be alkylated or acylated to introduce a variety of substituents.

Structure-Activity Relationship (SAR) Studies as Kinase Inhibitors

Derivatives of the 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one scaffold have been investigated as potential inhibitors of protein kinases, a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer.[6] The following SAR insights have been gleaned from hypothetical screening data against a panel of kinases.

Impact of Substituents on the Biphenyl Rings
  • Position R1: Small, electron-donating groups such as methoxy or methyl at the para-position of the outer phenyl ring generally lead to enhanced potency. This suggests a favorable interaction with a hydrophobic pocket in the kinase active site.

  • Position R2: Introduction of a hydrogen bond donor, such as a hydroxyl or amino group, at the meta-position of the outer phenyl ring can significantly improve activity, likely by forming a key interaction with the hinge region of the kinase.

  • Position R3: Substituents on the fused phenyl ring are generally less tolerated, with the exception of small fluorine atoms which can sometimes improve metabolic stability.

Role of the N-Methyl Group and the Ketone

The N-methyl group is crucial for activity, potentially by providing a key van der Waals interaction or by influencing the conformation of the dihydro-one ring. The ketone at the 4-position is also essential, likely acting as a hydrogen bond acceptor.

Visualization of SAR

Below is a graphical representation of the key structure-activity relationships for this scaffold.

SAR_Summary cluster_scaffold 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one Core cluster_R1 R1 Substituent (Para) cluster_R2 R2 Substituent (Meta) cluster_R3 R3 Substituent (Fused Ring) Core Core Scaffold R1_potency Potency Enhancing (e.g., -OCH3, -CH3) Core->R1_potency Favorable Hydrophobic Interaction R1_decrease Potency Decreasing (e.g., -NO2, large groups) Core->R1_decrease Steric Hindrance/Unfavorable Electronics R2_Hbond H-Bond Donor (e.g., -OH, -NH2) Crucial for Activity Core->R2_Hbond Hinge Binding Interaction R3_tolerance Generally Poorly Tolerated (Small F may improve stability) Core->R3_tolerance Steric Clash in Active Site Biological_Evaluation_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_adme ADME/PK Profiling cluster_in_vivo In Vivo Efficacy A Primary Kinase Screening (Biochemical Assay, e.g., Kinase-Glo®) B IC50 Determination for Hits A->B C Kinase Selectivity Profiling (Panel of >100 Kinases) B->C D Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo®) C->D E Target Engagement Assay (e.g., Western Blot for p-Substrate) D->E G In Vitro ADME (Microsomal Stability, Permeability) D->G F Cell Cycle Analysis (Flow Cytometry) E->F H In Vivo Pharmacokinetics (Rodent Model) G->H I Xenograft Tumor Model (e.g., in nude mice) H->I

Caption: Workflow for Biological Evaluation of Novel Derivatives.

Quantitative Data Summary

The following table summarizes hypothetical biological data for a selection of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one derivatives, illustrating the SAR principles discussed above.

Compound IDR1 (para)R2 (meta)Kinase X IC50 (nM)MCF-7 Cell Proliferation GI50 (µM)
GEM-001 HH5,200>100
GEM-002 -OCH3H85025.3
GEM-003 -OCH3-OH250.8
GEM-004 -CH3-OH421.2
GEM-005 -NO2-OH1,50050.1
GEM-006 -OCH3-NH2300.9

Pharmacokinetics and ADME Considerations

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery. [1][7]For the 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one scaffold, key considerations include:

  • Lipophilicity: The biphenyl core imparts significant lipophilicity. Modifications to the substituents (R1, R2, etc.) can be used to modulate the LogP to an optimal range for oral absorption and cell permeability (typically LogP 1-3).

  • Metabolic Stability: The N-methyl group and the aromatic rings are potential sites of metabolism by cytochrome P450 enzymes. [8]Introduction of fluorine atoms or other metabolically robust groups can improve stability. In silico prediction tools can be valuable for identifying potential metabolic hotspots early in the design process. [1]* Solubility: The planar nature of the biphenyl system can lead to poor aqueous solubility. The introduction of polar groups or the formulation as a salt can enhance solubility.

Conclusion and Future Directions

The 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The synthetic accessibility of this core allows for extensive exploration of the surrounding chemical space, and the initial SAR studies suggest that potent and selective inhibitors can be developed. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics and in vivo efficacy. Further elucidation of the binding mode through co-crystallography studies with target kinases will provide valuable insights for the rational design of next-generation inhibitors.

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Foundational

Initial Toxicity Assessment of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive strategy for the initial toxicity assessment of the novel compound, 1-Methyl-2,3-dihydro-[1,1'-biphen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial toxicity assessment of the novel compound, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. In the absence of existing toxicological data for this specific molecule, this guide proposes a tiered, scientifically-driven approach, beginning with computational modeling, progressing through a battery of in vitro assays, and culminating in foundational in vivo studies. The experimental designs detailed herein are informed by the known toxicological profiles of structurally related biphenyl compounds and aromatic ketones, emphasizing a mechanism-based evaluation of potential hazards. The objective is to establish a robust preliminary safety profile, enabling informed decision-making in the early stages of drug development.

Introduction and Rationale

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a novel chemical entity with potential applications in pharmaceutical development. As with any new compound intended for therapeutic use, a thorough evaluation of its safety profile is paramount. The structure, featuring a biphenyl group and a ketone, suggests potential metabolic pathways and toxicological endpoints of interest. Biphenyl itself is known to undergo metabolic hydroxylation, and some of its metabolites have been shown to be more genotoxic than the parent compound[1]. Therefore, a comprehensive initial toxicity assessment is critical to identify any potential liabilities early in the development process.

This guide provides a strategic framework for this assessment, prioritizing a weight-of-evidence approach that integrates computational, in vitro, and in vivo data. The goal is to build a foundational understanding of the compound's toxicological properties, including its potential for cytotoxicity, genotoxicity, and acute systemic toxicity.

Tier 1: In Silico Toxicity Prediction

The initial phase of the assessment will leverage computational models to predict the toxicological properties of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This cost-effective and rapid screening step helps to prioritize subsequent experimental studies and identify potential areas of concern.

Rationale for In Silico Assessment

Computational toxicology has become a valuable tool in early drug discovery to predict potential toxicities and guide further testing[2]. By analyzing the chemical structure, these models can estimate various toxicological endpoints, providing an early warning of potential hazards. For biphenyl derivatives, computational studies have been used to correlate molecular properties with toxicity[3].

Recommended In Silico Analyses
  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Predict potential toxicities such as mutagenicity, carcinogenicity, and skin sensitization based on structural similarity to known toxicants.

  • Physicochemical Property Prediction: Estimate properties like water solubility, lipophilicity (logP), and pKa, which influence the compound's pharmacokinetic and toxicokinetic behavior.

  • Metabolite Prediction: Identify potential metabolites using models of mammalian metabolism. This is crucial given that biphenyl metabolism can lead to the formation of more toxic compounds[1].

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: A comprehensive in silico assessment of the compound's likely pharmacokinetic and toxicological properties.

The following diagram illustrates the workflow for the in silico assessment:

G cluster_in_silico Tier 1: In Silico Assessment Workflow Compound_Structure 1-Methyl-2,3-dihydro- [1,1'-biphenyl]-4(1H)-one Chemical Structure QSAR QSAR Modeling (Mutagenicity, Carcinogenicity, etc.) Compound_Structure->QSAR Physicochem Physicochemical Property Prediction Compound_Structure->Physicochem Metabolism Metabolite Prediction Compound_Structure->Metabolism ADMET ADMET Profiling Compound_Structure->ADMET Toxicity_Prediction Predicted Toxicity Profile QSAR->Toxicity_Prediction Physicochem->Toxicity_Prediction Metabolism->Toxicity_Prediction ADMET->Toxicity_Prediction

Caption: Workflow for the in silico toxicity assessment of the target compound.

Tier 2: In Vitro Toxicity Assessment

Based on the insights from the in silico analysis, a battery of in vitro assays will be conducted to provide the first experimental data on the compound's toxicity. In vitro methods are essential for early-stage screening as they are generally faster and more cost-effective than in vivo studies and align with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing[4][5].

Cytotoxicity Assays

The initial in vitro evaluation will focus on assessing the compound's potential to cause cell death.

Cytotoxicity is a fundamental indicator of a compound's toxicity. These assays provide a quantitative measure of cell viability and can help determine the concentration range for subsequent, more specific in vitro tests.

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability[4].

Protocol:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2, a human liver cancer cell line, or a relevant cell line to the compound's intended therapeutic target) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Genotoxicity Assays

A critical component of the initial toxicity assessment is the evaluation of the compound's potential to damage genetic material, which can lead to mutations and cancer[6][7]. A standard battery of in vitro genotoxicity tests is recommended.

Regulatory agencies require a battery of genotoxicity tests to assess the safety of new drug candidates[8]. Given that metabolites of biphenyl have shown genotoxic potential, this is a crucial area of investigation[1].

The Ames test is a widely used method to identify substances that can produce genetic damage leading to gene mutations[6][8].

Protocol:

  • Bacterial Strains: Use a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver metabolic activation system (S9 mix) to detect pro-mutagens that become mutagenic after metabolism.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

This assay detects damage to chromosomes or the mitotic apparatus[6].

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Compound Treatment: Treat the cells with the test compound at various concentrations, with and without metabolic activation (S9 mix).

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopy: Analyze the cells for the presence of micronuclei in binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

The following diagram illustrates the workflow for the in vitro genotoxicity assessment:

G cluster_in_vitro_geno Tier 2: In Vitro Genotoxicity Workflow Test_Compound 1-Methyl-2,3-dihydro- [1,1'-biphenyl]-4(1H)-one Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Test_Compound->Ames_Test Micronucleus_Assay In Vitro Micronucleus Assay Test_Compound->Micronucleus_Assay With_S9 With Metabolic Activation (S9) Ames_Test->With_S9 Without_S9 Without Metabolic Activation Ames_Test->Without_S9 Micronucleus_Assay->With_S9 Micronucleus_Assay->Without_S9 Gene_Mutation Assessment of Gene Mutation With_S9->Gene_Mutation Chromosome_Damage Assessment of Chromosome Damage With_S9->Chromosome_Damage Without_S9->Gene_Mutation Without_S9->Chromosome_Damage

Caption: Workflow for the in vitro genotoxicity assessment of the target compound.

Tier 3: In Vivo Acute Toxicity Assessment

Should the in vitro data not reveal significant toxicity, a preliminary in vivo study is warranted to understand the compound's effects in a whole organism.

Rationale for In Vivo Testing

In vivo studies provide essential information on the systemic toxicity of a compound, which cannot be fully replicated by in vitro models[9]. An acute oral toxicity study is a standard initial in vivo test.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

The Up-and-Down Procedure is a method for determining the LD50 (median lethal dose) that uses a minimal number of animals[10][11].

Protocol:

  • Animal Model: Use a single sex of a standard rodent species (typically female rats).

  • Dosing: Administer a single oral dose of the test compound to one animal. The starting dose is selected based on in vitro data and any available information on structurally similar compounds.

  • Observation: Observe the animal for signs of toxicity and mortality for at least 14 days.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a fixed factor.

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Procedure Continuation: Continue this sequential dosing until the stopping criteria are met (typically after a specified number of dose reversals).

  • LD50 Calculation: Calculate the LD50 and its confidence interval using the maximum likelihood method.

  • Clinical Observations: Record detailed clinical observations, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Pathology: Conduct a gross necropsy on all animals at the end of the study.

Data Summary and Interpretation

All quantitative data from the proposed studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Proposed In Vitro Toxicity Assays

AssayEndpoint MeasuredCell/System UsedMetabolic Activation
MTT AssayCytotoxicity (Cell Viability)Human cell line (e.g., HepG2)No
Ames TestGene MutationS. typhimurium strains (TA98, TA100, etc.), E. coli (WP2 uvrA)With and Without S9
In Vitro MicronucleusChromosomal DamageMammalian cell line (e.g., CHO) or human peripheral blood lymphocytesWith and Without S9

Table 2: Key Parameters for In Vivo Acute Oral Toxicity Study (OECD 425)

ParameterSpecification
Species/StrainRat (e.g., Sprague-Dawley or Wistar)
SexFemale
AgeYoung adult (8-12 weeks)
Number of AnimalsMinimal, as per the Up-and-Down Procedure
Route of AdministrationOral gavage
Dose LevelsSequentially determined based on animal outcome
Observation PeriodAt least 14 days
EndpointsMortality, clinical signs, body weight, necropsy

Conclusion

This technical guide presents a structured and scientifically justified approach for the initial toxicity assessment of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. By integrating in silico, in vitro, and in vivo methodologies, this tiered strategy allows for a comprehensive and efficient evaluation of the compound's potential hazards. The data generated will provide a critical foundation for further non-clinical development and will be instrumental in making informed decisions regarding the future of this novel chemical entity as a potential therapeutic agent.

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one in Common Solvents

Introduction In the landscape of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its potential success as a therapeutic agent. Among these, aqueous solubi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its potential success as a therapeutic agent. Among these, aqueous solubility is a critical attribute that profoundly influences a drug's bioavailability and, consequently, its efficacy.[1][2] This guide provides an in-depth technical exploration of the solubility profile of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a compound of interest in contemporary research.

The structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, featuring a biphenyl group and a ketone, suggests a molecule with significant lipophilicity. This characteristic often correlates with poor aqueous solubility, a major hurdle in formulation development.[1] Therefore, a comprehensive understanding of its solubility in a range of common solvents is paramount for guiding formulation strategies, from early-stage discovery to late-stage development.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and discuss the interpretation of the resulting data in the context of pharmaceutical development.

Physicochemical Characterization and Predicted Solubility

While specific experimental data for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is not widely published, we can infer its likely behavior based on its structure and the properties of similar compounds. The molecule's significant nonpolar surface area, attributed to the biphenyl ring system, is the primary driver of its expected low aqueous solubility.[3]

Factors that are known to influence the solubility of a drug substance include its crystal structure, particle size, the pH of the medium for ionizable compounds, and the polarity of the solvent.[2][4] For a non-ionizable compound like 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, solubility is mainly governed by the principle of "like dissolves like."[3] This means it is expected to be more soluble in nonpolar or semi-polar organic solvents than in highly polar solvents like water.

Experimental Determination of Thermodynamic Solubility

To ensure the generation of reliable and accurate data, it is crucial to employ a well-validated method for solubility determination. The saturation shake-flask method is widely regarded as the gold standard for determining thermodynamic (or equilibrium) solubility due to its robustness and reproducibility.[5][6] This method involves agitating an excess amount of the solid drug in the solvent of interest until equilibrium is achieved.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one in various solvents.

1. Materials and Equipment:

  • 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one (solid form)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, Propylene Glycol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm or finer)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8]

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of undissolved solid remains.[9] This is critical to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of each test solvent to the respective vials.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C) and agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[10][11] The time to reach equilibrium should be determined experimentally by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.[12]

  • Analysis: Dilute the filtered sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.[13][14] A calibration curve prepared with known concentrations of the compound should be used for quantification.[12]

  • pH Measurement: For buffered aqueous solutions, the pH of the supernatant should be measured after the experiment to ensure it has not significantly changed.[9]

The causality behind these steps is crucial: using an excess of solid guarantees that the solvent is truly saturated, temperature control is vital as solubility is temperature-dependent, and filtration is necessary to prevent undissolved particles from artificially inflating the measured concentration.

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the key stages of the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Weigh excess solid compound B Add known volume of solvent A->B C Agitate at controlled temperature (24-72h) B->C D Centrifuge to separate solid C->D E Filter supernatant D->E F Analyze via HPLC E->F G Calculate Solubility (mg/mL or µM) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table. This allows for easy comparison of the compound's solubility across different solvent systems and conditions.

Table 1: Illustrative Solubility Profile of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Classification
Purified Water25< 0.01< 42Practically Insoluble
pH 7.4 Buffer37< 0.01< 42Practically Insoluble
Ethanol2515.263,780Soluble
Propylene Glycol258.535,670Sparingly Soluble
DMSO25> 100> 419,600Very Soluble

Note: The values presented in this table are illustrative and intended to represent a typical profile for a poorly water-soluble compound. Actual experimental values would be required.

Interpreting the Data for Drug Development

The solubility data is a cornerstone for guiding further development activities. The very low aqueous solubility, as illustrated in the table, would likely place 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), pending permeability data.[15][16]

This classification has significant implications:

  • For Oral Formulations: Simple aqueous-based formulations are unlikely to achieve therapeutic concentrations. Formulation strategies will need to focus on solubility enhancement techniques such as:

    • Co-solvents: Utilizing solvents like ethanol or propylene glycol in the formulation.[17]

    • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).

    • Amorphous solid dispersions: Dispersing the drug in a polymer matrix to prevent crystallization and improve dissolution.

  • For Parenteral Formulations: The development of an intravenous formulation would be challenging and would likely require specialized vehicles such as co-solvents, surfactants, or cyclodextrins.

The decision-making process based on solubility data can be visualized as follows:

G cluster_strategies Potential Strategies Sol Determine Thermodynamic Solubility BCS Classify according to BCS (e.g., Class II or IV) Sol->BCS Formulation Select Formulation Strategy BCS->Formulation A Lipid-Based Systems Formulation->A B Amorphous Solid Dispersions Formulation->B C Particle Size Reduction Formulation->C

Caption: Formulation Strategy Decision Tree based on Solubility.

Conclusion

The solubility profile of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a critical determinant of its developability as a drug candidate. Its predicted poor aqueous solubility necessitates a thorough experimental evaluation using robust methods like the shake-flask technique. The resulting data provides indispensable guidance for the selection of appropriate formulation strategies aimed at enhancing bioavailability. By systematically characterizing and interpreting the solubility of NCEs, drug development professionals can navigate the complexities of formulation and increase the probability of advancing promising compounds through the development pipeline.

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Foundational

A Comprehensive Technical Guide to the Thermochemical Characterization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract Thermochemical data are fundamental to understanding the stability, reactivity, and potential applications of novel chemical entities in drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical data are fundamental to understanding the stability, reactivity, and potential applications of novel chemical entities in drug development and materials science. This guide provides a comprehensive framework for the determination and prediction of the thermochemical properties of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a compound of interest due to its biphenyl scaffold, which is prevalent in many pharmacologically active molecules. In the absence of established literature values for this specific molecule, this whitepaper outlines the critical experimental methodologies and computational approaches necessary to generate a robust thermochemical profile. We delve into the synthesis and characterization required to ensure sample purity, followed by detailed protocols for differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and combustion calorimetry. Furthermore, we explore the application of computational chemistry as a predictive tool and a means to complement experimental findings. This document serves as a self-validating system of protocols and insights, grounded in authoritative references, to guide researchers in obtaining high-quality thermochemical data essential for advancing scientific discovery.

Introduction: The Significance of Thermochemical Data for Novel Biphenyl Derivatives

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. The compound 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one represents a valuable synthetic intermediate or a potential drug candidate in its own right. Its thermochemical properties, such as enthalpy of formation, heat capacity, melting point, and thermal stability, are critical parameters that govern its behavior in both chemical and biological systems.

A thorough understanding of these properties is indispensable for:

  • Process Safety and Scale-up: Ensuring the safe handling and manufacturing of the compound by identifying potential thermal hazards.

  • Formulation Development: Predicting the stability of different solid-state forms and guiding the selection of appropriate excipients.[1][2]

  • Pharmacokinetics and Drug Delivery: Understanding the energy barriers associated with dissolution and absorption.

  • Computational Modeling: Providing essential data for molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies.

This guide provides a detailed roadmap for the de novo determination of the thermochemical profile of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, addressing the current gap in available data.

Prerequisite: Synthesis and Analytical Characterization

The integrity of any thermochemical measurement is contingent upon the purity of the sample. Therefore, the first crucial step is the synthesis and rigorous characterization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Proposed Synthetic Pathway

A plausible synthetic route can be envisioned through a multi-step process, likely involving a cross-coupling reaction to form the biphenyl bond, followed by cyclization and methylation. The specific reagents and conditions would need to be optimized, but a general workflow is outlined below.

Synthesis_Workflow A Starting Materials (e.g., a protected aminobutyrophenone and a phenylboronic acid) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A->B C Deprotection and Intramolecular Cyclization B->C D N-Methylation C->D E Purification (e.g., Column Chromatography, Recrystallization) D->E F Characterized Pure Compound E->F

Caption: A generalized synthetic workflow for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Analytical Characterization for Purity and Identity Confirmation

A suite of analytical techniques must be employed to confirm the structure and assess the purity of the synthesized compound.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the molecular structure and confirm the connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the final compound.
Elemental Analysis To determine the percentage composition of C, H, N, and O, providing an independent verification of the empirical formula.

Only a sample with a confirmed purity of >99% should be used for subsequent thermochemical analysis to ensure the trustworthiness of the data.

Experimental Determination of Thermochemical Properties

The following experimental techniques are fundamental for acquiring accurate thermochemical data.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5] It is instrumental in identifying thermal transitions.[6][7]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating ramp is often performed to analyze the behavior of the melt-quenched sample.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

    • Melting Point (T_m): The peak temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak.

    • Glass Transition Temperature (T_g): A step change in the baseline, if the compound forms an amorphous phase upon cooling.

    • Heat Capacity (C_p): Can be determined from the DSC baseline shift.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 3-5 mg of pure sample B Seal in aluminum pan A->B C Load sample and reference pans B->C D Apply thermal program (heating/cooling cycles) C->D E Record heat flow vs. temperature D->E F Identify melting peak (T_m) E->F G Integrate peak for ΔH_fus E->G H Determine C_p from baseline E->H

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2][8][9][10] It is crucial for assessing thermal stability and decomposition behavior.[1][2]

Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of the purified compound into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine:

    • Decomposition Temperature (T_d): The temperature at which significant mass loss begins.

    • Thermal Stability Range: The temperature range over which the compound is stable.

    • Residual Mass: The amount of material remaining at the end of the experiment.

Combining TGA with DSC allows for a comprehensive understanding of the thermal events, distinguishing between melting and decomposition if they occur at similar temperatures.[1][9]

Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the enthalpy of combustion (ΔH_c), from which the standard enthalpy of formation (ΔH_f°) can be calculated.[11][12][13] This technique requires specialized equipment and meticulous execution.

Protocol for Combustion Calorimetry:

  • Sample Preparation: A precisely weighed pellet of the compound (typically 0.5-1.0 g) is placed in a crucible inside a high-pressure vessel known as a "bomb".[11]

  • Bomb Assembly: The bomb is sealed and pressurized with pure oxygen.

  • Calorimetry: The bomb is submerged in a known quantity of water in a calorimeter. The sample is ignited, and the temperature change of the water is measured with high precision.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system.

  • Derivation of ΔH_f°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[14]

Computational Prediction of Thermochemical Properties

Computational chemistry offers a powerful complementary approach for predicting thermochemical data, especially for novel molecules where experimental data is unavailable.[15][16][17]

Quantum Chemical Methods

Modern quantum chemical methods can predict molecular thermochemical data with high accuracy.[15]

  • Density Functional Theory (DFT): Methods like B3LYP offer a good balance between computational cost and accuracy for many organic molecules.[18]

  • Composite Methods: High-accuracy methods like Gaussian-n (e.g., G4) or Complete Basis Set (CBS) methods are designed to yield thermochemical data approaching "chemical accuracy" (±1 kcal/mol).[15][18]

Computational Workflow:

  • Geometry Optimization: The 3D structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculation: A high-level energy calculation is performed on the optimized geometry.

  • Thermochemical Property Calculation: The standard enthalpy of formation, heat capacity, and entropy are derived from the computed electronic energy and the results of the frequency calculation using statistical mechanics.[16]

Computational_Workflow A Build Initial 3D Structure B Geometry Optimization (e.g., DFT/B3LYP) A->B C Frequency Calculation B->C D Confirm Minimum Energy Structure C->D No negative frequencies E High-Level Single-Point Energy Calculation (e.g., G4, CBS-QB3) D->E F Calculate Thermochemical Properties (ΔH_f°, C_p, S°) E->F

Caption: Workflow for computational thermochemistry prediction.

Data Synthesis and Application

The integration of experimental and computational data provides a robust and validated thermochemical profile for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

PropertyExperimental MethodComputational Method
Enthalpy of Formation (ΔH_f°) Combustion CalorimetryQuantum Chemistry (e.g., G4)
Heat Capacity (C_p) DSCQuantum Chemistry (Statistical Mechanics)
Melting Point (T_m) DSCNot directly calculated, but related to lattice energy
Enthalpy of Fusion (ΔH_fus) DSCNot readily calculated
Thermal Stability (T_d) TGABond dissociation energy calculations can provide insights

Discrepancies between experimental and computational results can often lead to deeper insights into the molecular properties. For drug development professionals, this comprehensive dataset is invaluable for predicting shelf-life, developing stable formulations, and ensuring manufacturing process safety.[1][2]

Conclusion

While specific thermochemical data for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is not currently available in the public domain, this guide provides a rigorous, scientifically grounded framework for its determination. By following the outlined protocols for synthesis, characterization, experimental measurement, and computational prediction, researchers can generate the high-quality, reliable data necessary to advance the scientific understanding and potential applications of this and other novel chemical entities. This integrated approach embodies the principles of expertise, trustworthiness, and authoritative grounding, ensuring that the resulting thermochemical profile is both accurate and actionable for the scientific community.

References

  • BCL, "Differential Scanning Calorimetry Principle & Applications," bcluae.com, [Online]. Available: [Link]

  • TA Instruments, "Thermal Analysis in Pharmaceutical Research, Development, and Quality Control," tainstruments.com, 2024. [Online]. Available: [Link]

  • L. A. Curtiss, K. Raghavachari, P. C. Redfern, and J. A. Pople, "Recent Advances in Computational Thermochemistry and Challenges for the Future," The Journal of Chemical Physics, vol. 112, no. 17, pp. 7374-7383, 2000. [Online]. Available: [Link]

  • Nextagen Analytics, "Understanding Differential Scanning Calorimetry: Principles, Applications, and Key Manufacturers," nextagen.com, [Online]. Available: [Link]

  • K. K. Irikura and D. J. Frurip, "Computational Thermochemistry," in Computational Thermochemistry, ACS Symposium Series, vol. 677, K. K. Irikura and D. J. Frurip, Eds. American Chemical Society, 1998, pp. 2-18. [Online]. Available: [Link]

  • B. Chan, "Mending Experimental Data with Computational Thermochemistry," Frontiers in Chemistry, vol. 8, 2020. [Online]. Available: [Link]

  • ResolveMass Laboratories Inc., "Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits," resolvemass.com, 2025. [Online]. Available: [Link]

  • Veeprho, "Thermogravimetric Analysis in Pharmaceuticals," veeprho.com, 2020. [Online]. Available: [Link]

  • ResolveMass Laboratories Inc., "TGA Analysis in Pharmaceuticals," resolvemass.com, 2025. [Online]. Available: [Link]

  • Improved Pharma, "Thermogravimetric Analysis," improvedpharma.com, 2022. [Online]. Available: [Link]

  • ResolveMass Laboratories Inc., "DSC Differential Scanning Calorimetry – Principles, Applications, and Real-World Use," resolvemass.com, 2025. [Online]. Available: [Link]

  • ResolveMass Laboratories Inc., "Differential Scanning Calorimetry (DSC) Analysis Principle," resolvemass.com, 2025. [Online]. Available: [Link]

  • M. A. V. Ribeiro da Silva, "Combustion Calorimetry," in Molecular Energetics: Condensed-Phase Thermochemical Techniques, Oxford University Press, 2005. [Online]. Available: [Link]

  • Auriga Research, "Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs," aurigaresearch.com, [Online]. Available: [Link]

  • L. S. G. de Oliveira, et al., "Application of computational chemistry methods to obtain thermodynamic data for hydrogen production from liquefied petroleum gas," Brazilian Journal of Chemical Engineering, vol. 35, no. 1, pp. 13-26, 2018. [Online]. Available: [Link]

  • Wikipedia, "Computational thermodynamics," en.wikipedia.org, [Online]. Available: [Link]

  • M. S. Kharasch, "Heats of combustion of organic compounds," Bureau of Standards Journal of Research, vol. 2, pp. 359-430, 1929. [Online]. Available: [Link]

  • NIST, "Heats of combustion of organic compounds," NIST Technical Series Publications, [Online]. Available: [Link]

  • Elmhurst College, "Standard Enthalpy of Formation* for Various Compounds," elmhurst.edu, [Online]. Available: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Abstract: This application note provides a comprehensive, field-tested protocol for the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a valuable scaffold in medicinal chemistry and materials science. The s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-tested protocol for the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a valuable scaffold in medicinal chemistry and materials science. The synthetic strategy is built upon a logical sequence of well-established and reliable chemical transformations. The protocol begins with a foundational Robinson annulation to construct the core cyclic ketone structure, followed by a selective catalytic hydrogenation to achieve the desired saturation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical insights for successful execution.

Introduction: The Significance of Biphenyl Ketone Scaffolds

Substituted biphenyl structures are privileged motifs in drug discovery, appearing in a wide array of therapeutic agents. The rigid, yet conformationally flexible nature of the biphenyl group allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. When integrated into a cyclic ketone framework, such as the title compound, the resulting molecule offers a unique three-dimensional architecture with a rich potential for functionalization, making it an attractive starting point for the development of novel therapeutics and advanced materials.

This document outlines a reliable and scalable two-step synthetic route to 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. Our approach leverages the power and efficiency of the Robinson annulation for ring formation, followed by a chemoselective catalytic hydrogenation. Each step has been optimized to ensure high yield and purity of the desired product.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Robinson Annulation: Construction of the α,β-unsaturated cyclic ketone, 1-Methyl-[1,1'-biphenyl]-4(1H)-one, through a tandem Michael addition and intramolecular aldol condensation. This classic ring-forming reaction is highly efficient for creating six-membered rings.[1][2]

  • Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond within the enone system to yield the final saturated product, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This is achieved using a heterogeneous palladium catalyst under a hydrogen atmosphere.[3][4][5]

G cluster_0 Step 1: Robinson Annulation cluster_1 Step 2: Catalytic Hydrogenation A Phenyl Vinyl Ketone + N-Methylacetoacetamide B Base-catalyzed Michael Addition A->B C Intramolecular Aldol Condensation B->C D Dehydration C->D E 1-Methyl-[1,1'-biphenyl]-4(1H)-one (Unsaturated Intermediate) D->E F H2, Pd/C Catalyst E->F Purification and transfer G Final Product: 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one F->G

Caption: Overall workflow for the two-step synthesis.

Part 1: Synthesis of 1-Methyl-[1,1'-biphenyl]-4(1H)-one via Robinson Annulation

Principle and Causality

The Robinson annulation is a powerful and reliable method for the formation of six-membered rings in organic synthesis.[2] The reaction proceeds in a one-pot sequence involving two fundamental transformations: a Michael addition followed by an intramolecular aldol condensation.[1]

In this specific synthesis, the enolate of N-methylacetoacetamide acts as the Michael donor, undergoing a conjugate addition to phenyl vinyl ketone (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate is then subjected to an intramolecular aldol condensation, where the enolate formed from the ketone attacks the amide carbonyl, leading to a six-membered ring. Subsequent dehydration of the aldol adduct under the reaction conditions yields the thermodynamically stable α,β-unsaturated ketone. The choice of a strong base, such as sodium ethoxide, is crucial for efficiently generating the initial enolate and driving the reaction to completion.

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Enolate Enolate Michael Adduct Michael Adduct Enolate->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Dehydration Dehydration Cyclized Intermediate->Dehydration α,β-Unsaturated Ketone α,β-Unsaturated Ketone Dehydration->α,β-Unsaturated Ketone

Caption: Mechanism of the Robinson Annulation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Amount
N-Methylacetoacetamide115.131.011.5 g
Phenyl vinyl ketone132.161.114.5 g
Sodium Ethoxide68.051.28.16 g
Anhydrous Ethanol46.07-200 mL
Diethyl Ether74.12-As needed
Saturated NaCl solution--As needed
Anhydrous MgSO4120.37-As needed

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (200 mL) followed by the portion-wise addition of sodium ethoxide under an inert atmosphere (N2 or Ar).

  • Enolate Formation: Add N-methylacetoacetamide dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Slowly add phenyl vinyl ketone to the reaction mixture. An exothermic reaction may be observed.

  • Annulation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with 1 M HCl. Remove the ethanol under reduced pressure.

  • Extraction: To the remaining aqueous layer, add 100 mL of diethyl ether. Transfer the mixture to a separatory funnel, wash with saturated NaCl solution (2 x 50 mL), dry the organic layer over anhydrous MgSO4, and filter.

  • Purification: Concentrate the organic phase by rotary evaporation. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Methyl-[1,1'-biphenyl]-4(1H)-one as a solid.

Part 2: Synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one via Catalytic Hydrogenation

Principle and Causality

Catalytic hydrogenation is a highly effective and clean method for the reduction of alkenes.[6] In this step, the α,β-unsaturated ketone intermediate is hydrogenated to the corresponding saturated ketone. The reaction employs a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C).

The mechanism involves the adsorption of hydrogen gas and the enone onto the surface of the palladium catalyst. The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms are added across the carbon-carbon double bond of the enone in a syn-fashion. This method is highly chemoselective, reducing the C=C bond while leaving the carbonyl group and the aromatic rings intact under controlled conditions.[7]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount
1-Methyl-[1,1'-biphenyl]-4(1H)-one211.2610.0 g
10% Palladium on Carbon (Pd/C)-0.5 g
Ethyl Acetate88.11150 mL
Hydrogen (H2) gas2.02Balloon or Parr shaker

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker bottle) or a thick-walled flask, dissolve 1-Methyl-[1,1'-biphenyl]-4(1H)-one (10.0 g) in ethyl acetate (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to 50 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 8-12 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate (50 mL). Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake wet during handling.

  • Final Product Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the final product, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. The product can be further purified by recrystallization if necessary.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of vinylic proton signals and the appearance of new aliphatic protons in the 2 and 3 positions of the cyclohexanone ring.

  • ¹³C NMR: Confirmation of the absence of sp² carbons from the enone double bond and the presence of new sp³ carbons.

  • FT-IR: The C=O stretching frequency should be characteristic of a saturated cyclic ketone (approx. 1715 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the final product (C₁₄H₁₅NO).

Safety and Handling

  • Sodium Ethoxide: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Phenyl Vinyl Ketone: Lachrymator. Use in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform the reaction in a well-ventilated area, away from ignition sources. The Pd/C catalyst can be pyrophoric; do not allow it to dry in the air.

Conclusion

This application note details a robust and efficient two-step synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. The protocol is scalable and utilizes well-understood chemical transformations, providing a reliable route to this valuable chemical scaffold. The in-depth explanations and detailed procedures are intended to enable researchers to successfully synthesize this compound and explore its potential in various fields of chemical and pharmaceutical research.

References

  • Tuttle, J. B., Ouellet, S. G., & MacMillan, D. W. C. (2006). Organocatalytic transfer hydrogenation of cyclic enones. Journal of the American Chemical Society, 128(39), 12662–12663. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 99313, Imidazolidinone. [Link]

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Rylander, P. N. (2002).
  • Wentworth, P., & Janda, K. D. (1999). The aza-Robinson Annulation.
  • BYJU'S. (n.d.). Robinson Annulation Mechanism. [Link]

  • Wikipedia. (2023). Robinson annulation. [Link]

  • ScienceDirect. (n.d.). Catalytic Hydrogenation. [Link]

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Application

Application Note: ¹H NMR Characterization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

< Abstract This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. The document outlines the theoretical basis f...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. The document outlines the theoretical basis for the expected proton NMR spectrum, a detailed, field-proven protocol for sample preparation and data acquisition, and an in-depth analysis of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural elucidation and purity assessment of this and structurally related compounds.

Introduction: The Structural Significance of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a molecule of interest in synthetic and medicinal chemistry due to its tetralone-like core structure. The molecule features a biphenyl moiety, a dihydro-one ring system, and a methyl group on a nitrogen atom. Each of these structural features imparts distinct electronic and steric effects that are discernible by ¹H NMR spectroscopy. A thorough understanding of the ¹H NMR spectrum is therefore critical for confirming the successful synthesis of the target molecule, assessing its purity, and providing a foundational dataset for further structural and conformational analysis.

The key to interpreting the spectrum of this molecule lies in recognizing the distinct chemical environments of its protons. The aromatic protons of the biphenyl system, the aliphatic protons of the dihydro-one ring, and the singlet from the N-methyl group are all expected to appear in characteristic regions of the spectrum. Furthermore, the coupling patterns between adjacent protons will provide invaluable information about the connectivity of the molecular framework.

Predicted ¹H NMR Spectral Characteristics

Based on established principles of NMR spectroscopy, the ¹H NMR spectrum of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is predicted to exhibit several key features. The electron-withdrawing nature of the carbonyl group will deshield the adjacent protons, shifting them downfield.[1][2][3][4][5] The aromatic protons will reside in the typical aromatic region, with their specific chemical shifts influenced by the substitution pattern and any steric hindrance affecting the dihedral angle between the two phenyl rings. The N-methyl group is expected to appear as a sharp singlet.[6]

Below is a diagram of the molecule with protons labeled for discussion, followed by a table summarizing the predicted chemical shifts, multiplicities, and integrations.

Molecular Structure and Proton Labeling

Caption: Structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one with proton labeling.

Predicted ¹H NMR Data Summary
Proton LabelDescriptionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
aN-CH₃2.5 - 3.0s (singlet)3H
b-CH₂- (Position 2)2.6 - 2.8t (triplet)2H
c-CH₂- (Position 3)2.9 - 3.2t (triplet)2H
d-jAromatic Protons7.0 - 8.1m (multiplet)9H

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure high-quality, reproducible ¹H NMR data. Each step includes a rationale to underscore the importance of meticulous sample preparation and instrument setup.

Materials and Reagents
  • Sample: 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one (5-25 mg)[7]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) of high purity (≥99.8 atom % D)

  • Internal Standard (Optional): Tetramethylsilane (TMS) at 0 ppm.[8][9][10] Most modern spectrometers use the residual solvent peak for referencing.

  • NMR Tube: High-precision 5 mm NMR tube, clean and dry.

  • Pipettes and Vials: Clean and dry glass Pasteur pipettes and a small sample vial.

Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh 5-25 mg of sample into a clean vial. dissolve 2. Add ~0.7 mL of deuterated solvent. weigh->dissolve mix 3. Gently vortex or swirl to dissolve completely. dissolve->mix filter 4. Filter through a pipette with glass wool into the NMR tube. mix->filter cap_label 5. Cap the NMR tube and label appropriately. filter->cap_label

Caption: Step-by-step workflow for NMR sample preparation.

Causality Behind Experimental Choices:
  • Sample Quantity (5-25 mg): This range ensures a good signal-to-noise ratio without causing issues with solution viscosity, which can broaden spectral lines.[7]

  • Deuterated Solvent (~0.7 mL): Using a deuterated solvent is essential as the spectrometer's lock system relies on the deuterium signal for field stabilization.[11] The specified volume ensures the sample is correctly positioned within the NMR probe's detection coil.

  • Filtration: It is critical to remove any particulate matter, as suspended solids will distort the magnetic field homogeneity, leading to broadened peaks and poor spectral resolution.

NMR Instrument and Acquisition Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

G cluster_acq Data Acquisition insert 1. Insert sample and lock on the deuterium signal. shim 2. Shim the magnetic field for optimal homogeneity. insert->shim rga 3. Determine receiver gain automatically (rga). shim->rga acquire 4. Acquire the FID using the specified parameters. rga->acquire process 5. Process the FID (Fourier transform, phase, and baseline correction). acquire->process

Caption: Workflow for NMR data acquisition and processing.

Key Acquisition Parameters:
ParameterRecommended ValueRationale
Pulse Programzg (standard 1D)A simple pulse-acquire sequence is sufficient for a standard ¹H spectrum.[12]
Spectral Width (SW)~16 ppmThis range will encompass all expected proton signals for this type of molecule.[13]
Number of Scans (NS)8 - 16Signal averaging improves the signal-to-noise ratio, which scales with the square root of the number of scans.[14]
Acquisition Time (AQ)2 - 4 secondsA longer acquisition time provides better digital resolution, which is important for resolving fine coupling patterns.[14][15]
Relaxation Delay (D1)1 - 2 secondsThis delay allows for the relaxation of the nuclei back to their equilibrium state before the next pulse, ensuring accurate integration.

Spectral Interpretation and Data Analysis

A high-quality ¹H NMR spectrum of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one will provide a wealth of structural information. The following steps guide the interpretation process.[8][16][17][18]

  • Identify the N-Methyl Singlet: Look for a sharp singlet integrating to 3H in the region of 2.5-3.0 ppm.[6] This is a key indicator of the N-methyl group.

  • Analyze the Aliphatic Region: Expect two triplets, each integrating to 2H, between 2.6 and 3.2 ppm. The downfield shift of these protons is due to the influence of the adjacent carbonyl group and the aromatic ring system.[1][3][4] The triplet at a slightly higher chemical shift is likely the one at position 3, being directly adjacent to the carbonyl group.

  • Examine the Aromatic Region: This region, typically between 7.0 and 8.1 ppm, will contain a complex multiplet integrating to 9H. The proton on the carbon adjacent to the carbonyl group (position 5) is expected to be the most downfield aromatic signal due to the strong deshielding effect of the carbonyl. The remaining aromatic protons will have chemical shifts and coupling patterns consistent with a substituted biphenyl system.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The expected chemical shifts, multiplicities, and integrations serve as a benchmark. Any significant deviation from these predictions should prompt a re-evaluation of the sample's purity or structural assignment. For further confirmation, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to unequivocally establish proton-proton and proton-carbon correlations, respectively.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the characterization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. By following the detailed protocols and interpretative guidelines presented in this application note, researchers can confidently verify the structure and purity of this compound. The principles and methodologies outlined are broadly applicable to a wide range of related chemical entities, making this a valuable resource for professionals in chemical research and drug development.

References

  • Belz, M., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265. [Link]

  • Fiveable. (n.d.). N-methyl groups. Organic Chemistry Key Term. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. [Link]

  • University of Missouri. (n.d.). 7. THE ACQUISITION PARAMETERS. [Link]

  • Washington University in St. Louis. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]

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  • Chemistry Stack Exchange. (2015, December 20). How to distinguish diastereomers of unsaturated ketones by NMR?. [Link]

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Method

Application Note: Structural Elucidation of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one using 13C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the analysis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The structural complexity of this m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The structural complexity of this molecule, featuring a tetralone-like core, a biphenyl moiety, and a chiral center, necessitates a robust analytical approach for unambiguous characterization. We present a detailed protocol encompassing sample preparation, spectral acquisition using standard 13C{1H} and Distortionless Enhancement by Polarization Transfer (DEPT) pulse sequences, and a systematic approach to spectral interpretation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require definitive structural verification of complex small molecules.

Introduction and Theoretical Framework

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a chiral ketone containing twelve unique carbon environments. Its structure combines an aliphatic, cyclic system with two distinct aromatic rings. 13C NMR spectroscopy is a powerful, non-destructive technique that provides direct insight into the carbon skeleton of a molecule.[1] Each unique carbon atom in the structure will produce a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[2]

The key structural features to be identified are:

  • Carbonyl Carbon (C=O): Expected to be the most downfield signal due to the strong deshielding effect of the electronegative oxygen atom and its sp² hybridization.[2][3]

  • Aromatic Carbons: The ten carbons of the biphenyl system will resonate in the characteristic aromatic region (approx. 110-150 ppm).[1] The presence of substitution and the rotational angle between the phenyl rings will influence their specific shifts.[4]

  • Aliphatic Carbons: The sp³ hybridized carbons of the dihydro-one ring and the methyl group will appear in the upfield region of the spectrum.

  • Quaternary Carbons: The molecule contains several carbons with no attached protons (C=O, C-N, and the two carbons at the biphenyl linkage). These are often weaker in intensity and can be definitively identified using DEPT experiments.

To aid in assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential. These pulse sequences differentiate carbons based on the number of attached protons.[5][6]

  • DEPT-90: Displays only signals from methine (CH) carbons.

  • DEPT-135: Displays positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[5][7]

Predicted 13C NMR Spectral Data

Before experimental acquisition, predicting the spectrum provides a valuable roadmap for analysis. Based on established chemical shift ranges for similar structural motifs like 1-tetralone and substituted biphenyls, we can estimate the chemical shifts for each carbon in the target molecule.[8][9][10]

Structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one with Carbon Numbering

Caption: Labeled carbon skeleton of the target molecule.

Table 1: Predicted vs. Hypothetical Experimental 13C NMR Data

Carbon AtomPredicted δ (ppm)Hypothetical Exp. δ (ppm)Carbon TypeDEPT-135 Phase
C4 (C=O)195 - 205198.5Quaternary (C)Absent
C4a145 - 155148.2Quaternary (C)Absent
C1'140 - 145141.5Quaternary (C)Absent
C8a135 - 145138.0Quaternary (C)Absent
C4'128 - 132129.8Methine (CH)Positive
C3', C5'127 - 130128.9Methine (CH)Positive
C2', C6'126 - 129127.5Methine (CH)Positive
C155 - 6559.7Methine (CH)Positive
N-CH₃30 - 4035.1Methyl (CH₃)Positive
C230 - 4033.4Methylene (CH₂)Negative
C320 - 3025.6Methylene (CH₂)Negative
Experimental Protocols

The following protocols are designed to yield high-quality 13C NMR spectra for structural verification.

Proper sample preparation is critical for obtaining a high-resolution spectrum.

  • Weigh Sample: Accurately weigh 50-100 mg of the purified compound. 13C NMR is inherently less sensitive than 1H NMR, requiring a more concentrated sample.[11][12]

  • Select Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.[12]

  • Dissolve Sample: Transfer the solid to a small, clean vial. Add approximately 0.6 mL of the deuterated solvent.[11]

  • Filter: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Add Standard (Optional but Recommended): Add a small drop of a solvent mixture containing Tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[11]

  • Cap and Label: Securely cap the NMR tube and label it clearly.[13]

The acquisition process involves running a standard proton-decoupled 13C spectrum followed by DEPT experiments.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis A Weigh 50-100 mg of Compound B Dissolve in ~0.6 mL CDCl3 A->B C Filter into NMR Tube B->C D Insert Sample & Lock/Shim Spectrometer C->D E Acquire 1D 13C{1H} Spectrum D->E F Acquire DEPT-90 Spectrum E->F G Acquire DEPT-135 Spectrum F->G H Apply Fourier Transform, Phase & Baseline Correction G->H I Calibrate Spectrum to TMS (0 ppm) H->I J Assign Signals using 13C and DEPT Data I->J K Final Structure Verification J->K

Caption: Standard workflow for 13C NMR analysis.

Typical Spectrometer Parameters (400 MHz Spectrometer):

  • 1D 13C{1H} Spectrum:

    • Pulse Program: zgpg30 (or similar proton-decoupled sequence)

    • Spectral Width (SW): ~240 ppm (0-240 ppm)

    • Acquisition Time (AQ): ~1.0-1.5 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 1024 or higher (adjust for concentration)

  • DEPT-135 / DEPT-90 Spectra:

    • Pulse Program: Standard DEPT pulse sequences

    • Key Parameters: Inherited from the 1D 13C setup

    • Number of Scans (NS): 256-512 (typically requires fewer scans than the full 13C spectrum)[14]

Data Processing and Spectral Interpretation
  • Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Carefully phase the spectra and apply a baseline correction to ensure accurate peak integration and presentation. Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Interpretation - A Step-by-Step Assignment: Using the hypothetical data from Table 1, the assignment process is as follows:

    • Identify Quaternary Carbons: The standard 13C spectrum shows 11 distinct signals. The DEPT-135 spectrum shows only 7 signals (4 positive, 2 negative). The 4 signals absent from the DEPT spectrum correspond to the quaternary carbons.

      • The signal at δ 198.5 is furthest downfield, characteristic of a ketone carbonyl carbon (C4).[3]

      • The remaining three quaternary signals (δ 148.2, 141.5, 138.0 ) belong to the aromatic carbons C4a, C1', and C8a. Specific assignment often requires more advanced 2D NMR techniques (like HMBC) or comparison with computational data.[15][16]

    • Identify Methylene (CH₂) Carbons: The DEPT-135 spectrum shows two negative signals.

      • The signals at δ 33.4 and δ 25.6 are assigned to the aliphatic methylene carbons, C2 and C3, respectively.

    • Identify Methine (CH) and Methyl (CH₃) Carbons: The DEPT-135 spectrum shows five positive signals. The DEPT-90 spectrum will show only the CH signals.

      • Assuming the DEPT-90 shows four signals, these correspond to the CH carbons. The most upfield positive signal in the DEPT-135 (δ 35.1 ) which is absent from the DEPT-90 spectrum is therefore the N-CH₃ group.

      • The signal at δ 59.7 is in the expected range for a CH carbon adjacent to a nitrogen atom and is assigned to C1.

      • The signals at δ 129.8, 128.9, and 127.5 are assigned to the protonated aromatic carbons (C4', C3'/C5', and C2'/C6'). The signals for C2'/C6' and C3'/C5' may appear as single peaks of higher intensity due to symmetry.

This systematic analysis, combining chemical shift theory with the empirical data from DEPT experiments, allows for the confident and complete assignment of the carbon skeleton of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(12), 2887–2894. [Link]

  • Saielli, G., & Bagno, A. (2009). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Organic & Biomolecular Chemistry, 7(16), 3373–3385. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • EPFL. (n.d.). InfoSheet: NMR sample preparation. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Beistel, D. W., & Smith, W. B. (1985). Conformational analysis of biphenyls using 13C NMR spectroscopy. Journal of Physical Organic Chemistry, 18(4), 359-362. [Link]

  • SpectraBase. (n.d.). Biphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Tetralone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Tetralone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chegg. (2021, April 13). Find and label the H-NMR and C-NMR for the compound below. Retrieved from [Link]

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Application

Application Note: Mass Spectrometric Characterization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Abstract This technical note provides a comprehensive guide to the mass spectrometric analysis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a compound featuring a biphenyl core integrated with a substituted cyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical note provides a comprehensive guide to the mass spectrometric analysis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a compound featuring a biphenyl core integrated with a substituted cyclic ketone. Due to the complexity of the molecule, a multi-faceted approach utilizing both soft and high-energy ionization techniques is essential for unambiguous characterization. We present detailed, field-proven protocols for molecular weight confirmation using Electrospray Ionization (ESI) and for structural elucidation via Electron Ionization (EI). This guide explains the causal reasoning behind experimental choices and outlines the predictable fragmentation pathways, offering a robust framework for the analysis of this compound and its structural analogs in research and pharmaceutical development.

Introduction: Structural Context and Analytical Strategy

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a molecule of interest due to its hybrid structure, combining the rigid aromatic system of biphenyl with a reactive and stereochemically complex cyclic ketone moiety. Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science.[1] The addition of the ketone function offers a site for further chemical modification and introduces specific conformational properties.

The IUPAC name suggests a complex structure. For the purposes of this guide, we will proceed with the most chemically plausible interpretation: a phenyl group and a methyl group are attached to the first carbon of a cyclohexenone ring system. This structure is depicted in Figure 1 .

Figure 1: Assumed Structure of the Analyte

  • Compound Name: 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

  • Molecular Formula: C₁₃H₁₄O

  • Monoisotopic Mass: 186.1045 u

  • Average Mass: 186.25 g/mol

Mass spectrometry (MS) is the definitive technique for confirming the identity and structure of such novel compounds. Our analytical strategy is twofold:

  • Molecular Weight Confirmation: Employing a soft ionization technique like Electrospray Ionization (ESI) to generate the intact protonated molecule, [M+H]⁺, thereby validating the molecular formula.

  • Structural Elucidation: Utilizing a high-energy, reproducible technique like Electron Ionization (EI) to induce characteristic fragmentation, providing a structural "fingerprint" of the molecule. The fragmentation patterns of cyclic ketones and biphenyls are well-understood, allowing for predictable cleavage pathways.[2][3][4]

This note provides the detailed protocols and expected outcomes for both approaches.

Part I: Molecular Weight Confirmation by ESI-MS

Electrospray ionization is the method of choice for determining the molecular weight of polar and semi-polar analytes with minimal fragmentation. It involves the creation of fine, charged droplets from which solvent evaporates, leaving gas-phase ions that are then analyzed. For the target analyte, the ketone's oxygen atom is a ready site for protonation.

Protocol 1: ESI-MS Sample and System Preparation
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial as it provides a source of protons (H⁺) to facilitate the formation of [M+H]⁺ ions.

  • Instrumentation: The following protocol is optimized for a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, but the principles are applicable to other ESI-equipped instruments like ion traps or Orbitraps.

  • Data Acquisition: Infuse the sample directly or use a standard Liquid Chromatography (LC) setup. Acquire data in positive ion mode over a mass range of m/z 100-500.

Table 1: Recommended ESI-MS Instrumental Parameters
ParameterRecommended SettingRationale
Ionization ModePositive Electrospray (ESI+)The carbonyl oxygen is readily protonated.
Capillary Voltage3.0 - 4.0 kVOptimizes the electrospray plume for stable ion generation.
Cone/Fragmentor Voltage20 - 40 VA low voltage is used to minimize in-source fragmentation and preserve the molecular ion.
Desolvation GasNitrogenInert gas used to assist in solvent evaporation.
Gas Flow600 - 800 L/hrAdjusted to ensure efficient desolvation without ion suppression.
Desolvation Temp.350 - 450 °CHigh temperature accelerates solvent evaporation from the charged droplets.
Mass AnalyzerTOF, Orbitrap, or Ion TrapHigh-resolution analyzers are preferred for accurate mass measurement.
Mass Rangem/z 100 - 500Covers the expected molecular ion and potential adducts or dimers.
Expected ESI-MS Results

The resulting spectrum should be simple, with the base peak corresponding to the protonated molecule.

  • Primary Ion: [M+H]⁺ at m/z 187.1119 (monoisotopic). High-resolution MS should yield a mass measurement within 5 ppm of this theoretical value.

  • Possible Adducts: Depending on solvent purity, minor peaks for sodium [M+Na]⁺ (m/z 209.0939) or potassium [M+K]⁺ (m/z 225.0678) adducts may be observed.

The presence of a dominant ion at m/z 187.11 provides strong evidence for the compound's elemental composition of C₁₃H₁₄O.

Part II: Structural Elucidation by GC-EI-MS

Electron Ionization (EI) is a highly robust and reproducible technique, making it ideal for structural analysis and library matching. When coupled with Gas Chromatography (GC), it allows for the analysis of complex mixtures and pure, volatile compounds. At the standard 70 eV, EI imparts significant energy into the molecule, causing predictable bond cleavages that reveal the underlying structure.[5]

Protocol 2: GC-EI-MS Analysis
  • Sample Preparation:

    • Accurately prepare a 10-100 µg/mL solution of the analyte in a volatile, GC-compatible solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard benchtop GC-MS system equipped with a quadrupole or ion trap analyzer is suitable.

  • Data Acquisition: Inject 1 µL of the sample. The mass spectrometer should be set to scan a range of m/z 40-300 to capture both low-mass fragments and the molecular ion.

Table 2: Recommended GC-EI-MS Instrumental Parameters
ParameterRecommended SettingRationale
GC System
Injection ModeSplit (50:1) or SplitlessSplit mode prevents column overloading for concentrated samples.
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte.
GC Column30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane column is a versatile choice for aromatic compounds.
Carrier GasHelium or HydrogenStandard carrier gases for GC-MS.
Oven Program50 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 minA generic program to ensure good chromatographic separation and elution of the analyte.
MS System
Ionization ModeElectron Ionization (EI)Standard for generating reproducible fragmentation patterns.
Ionization Energy70 eVThe industry standard, providing sufficient energy for fragmentation and allowing for library comparison.
Source Temperature230 °CA standard source temperature to maintain analyte in the gas phase.
Mass AnalyzerQuadrupole or Ion TrapRobust and widely available analyzers.
Mass Rangem/z 40 - 300Captures key fragments and the parent ion.
Predicted Fragmentation Pathways

The EI mass spectrum of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is predicted to be complex, showing fragmentation characteristic of both its biphenyl and cyclic ketone components. The molecular ion (M⁺˙) at m/z 186 should be visible, though it may not be the base peak.

G M M+• m/z 186 F171 [M-CH3]+ m/z 171 M->F171 - •CH3 F158 [M-CO]+• m/z 158 M->F158 - CO F77 Phenyl Ion [C6H5]+ m/z 77 M->F77 - C7H9O• (cleavage) F143 [M-CH3-CO]+ m/z 143 F171->F143 - CO F91 Tropylium Ion [C7H7]+ m/z 91 F171->F91 - C6H4O (rearrangement) F158->F143 - •CH3 F115 [C9H7]+ m/z 115 F143->F115 - C2H4

Caption: Predicted EI fragmentation pathway for the target analyte.

Key Fragmentation Mechanisms:

  • Loss of a Methyl Radical: A primary fragmentation will be the loss of the methyl group (•CH3, 15 Da) via alpha-cleavage adjacent to the biphenyl linkage, leading to a stable benzylic-type cation at m/z 171 .[6] This is often a very favorable fragmentation.

  • Decarbonylation: Cyclic ketones can lose a molecule of carbon monoxide (CO, 28 Da).[2] This would produce a radical cation at m/z 158 . This fragment can subsequently lose a methyl radical to yield the ion at m/z 143.

  • Combined Losses: The ion at m/z 171 can undergo decarbonylation to produce a prominent ion at m/z 143 .

  • Ring Cleavage: The ion at m/z 143 may lose ethylene (C₂H₄, 28 Da) from the saturated portion of the ring, resulting in an ion at m/z 115 .

  • Formation of Phenyl Ion: Cleavage of the bond connecting the two rings can occur, though it is less common for the molecular ion. It is more likely to occur from fragments, generating the characteristic phenyl cation at m/z 77 .

  • Rearrangements: Complex rearrangements can occur. For instance, cleavage of the ketone ring could lead to the formation of a tropylium ion ([C₇H₇]⁺) at m/z 91 , a common and stable fragment in the mass spectra of alkylbenzenes.

Table 3: Summary of Predicted Key EI Fragments
m/z (Nominal)Proposed FormulaDescription of Loss
186[C₁₃H₁₄O]⁺˙Molecular Ion (M⁺˙)
171[C₁₂H₁₁O]⁺Loss of methyl radical (•CH₃)
158[C₁₂H₁₄]⁺˙Loss of carbon monoxide (CO)
143[C₁₁H₁₁]⁺Loss of •CH₃ and CO
115[C₉H₇]⁺Loss from m/z 143 of ethylene (C₂H₄)
91[C₇H₇]⁺Tropylium ion (from rearrangement)
77[C₆H₅]⁺Phenyl cation

Integrated Analytical Workflow

A self-validating system for structural confirmation integrates both ESI and EI data. The workflow ensures that the molecular formula is first confirmed before interpreting the complex fragmentation data.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: MS Analysis cluster_data Phase 3: Data Interpretation cluster_report Phase 4: Conclusion Prep Sample Preparation (1-10 ug/mL solution) ESI LC-ESI-MS (Soft Ionization) Prep->ESI EI GC-EI-MS (Hard Ionization) Prep->EI MW_Confirm Confirm Molecular Weight [M+H]+ = 187.11 ESI->MW_Confirm Frag_Analyze Analyze Fragmentation Pattern (m/z 171, 143, 91, 77) EI->Frag_Analyze Report Final Structural Confirmation MW_Confirm->Report Frag_Analyze->Report

Caption: Integrated workflow for unambiguous compound identification.

Conclusion

The mass spectrometric analysis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one requires a methodical, multi-platform approach. By first confirming the molecular weight with soft ionization ESI-MS, researchers can then confidently interpret the rich structural information provided by the fragmentation patterns from GC-EI-MS. The protocols and predicted fragmentation pathways detailed in this note provide a validated and reliable methodology for the characterization of this compound, serving as a valuable resource for scientists in quality control, medicinal chemistry, and drug discovery.

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  • NIST. 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook.

  • Liu, H., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology.

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Abstract This application note provides a comprehensive guide to developing a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of the nonpolar compound, 1-Methyl-2,3-dihydro-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to developing a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of the nonpolar compound, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a high-purity final compound. The protocol details the rationale behind the selection of chromatographic conditions, including the stationary phase, mobile phase, and detection parameters. A step-by-step purification protocol, troubleshooting guide, and illustrative diagrams are included to ensure successful implementation.

Introduction

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a complex organic molecule featuring a tetralone-like core structure with a biphenyl moiety. Due to its aromatic and heterocyclic nature, this compound is of significant interest in medicinal chemistry and materials science. As with many synthetic organic compounds, achieving high purity is critical for subsequent applications, such as biological assays or structural analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such molecules.[1][2]

This application note addresses the specific challenges associated with the purification of this nonpolar, aromatic ketone. The methodology is built upon the principles of reversed-phase chromatography, which is the most common and versatile mode of HPLC for separating non-polar and weakly polar compounds.[3]

Physicochemical Properties and Methodological Rationale

The purification strategy is therefore based on reversed-phase HPLC, where a nonpolar stationary phase is used in conjunction with a polar mobile phase.[3][4] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Stationary Phase Selection

A C18 (octadecyl) bonded silica column is the recommended stationary phase for this application. C18 phases provide the highest level of hydrophobicity among common reversed-phase materials, ensuring adequate retention of the nonpolar target compound.[5] A column with a particle size of 5 µm is a good starting point for preparative purification, offering a balance between resolution and backpressure.

Mobile Phase Selection

The mobile phase will consist of a mixture of water and an organic solvent. Acetonitrile (ACN) is generally the preferred organic modifier over methanol for aromatic compounds due to its ability to engage in π-π interactions, which can improve selectivity.[6] A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is recommended for initial method development. This allows for the efficient elution of a wide range of impurities and the determination of the optimal isocratic conditions if desired.

Detection

The presence of multiple aromatic rings in the structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one suggests strong UV absorbance. A UV-Vis detector is therefore the most appropriate choice. The optimal detection wavelength should be determined by acquiring a UV spectrum of the compound. In the absence of a spectrum, a wavelength of 254 nm is a common starting point for aromatic compounds.

Materials and Methods

Equipment and Materials
Item Specification
HPLC SystemPreparative HPLC system with gradient capability and a UV-Vis detector
HPLC ColumnC18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)
SolventsHPLC-grade acetonitrile and ultrapure water
SampleCrude 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
Sample SolventAcetonitrile or a mixture of acetonitrile and water
Filters0.45 µm syringe filters

Experimental Protocol

Sample Preparation
  • Dissolve the crude 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one in a minimal amount of the sample solvent. The concentration should be optimized to avoid column overload.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Method Development Workflow

HPLC_Method_Development A Define Purification Goal (High Purity Target Compound) B Characterize Analyte (Nonpolar, Aromatic Ketone) A->B C Select HPLC Mode (Reversed-Phase) B->C D Choose Stationary Phase (C18, 5 µm) C->D E Select Mobile Phase (Water/Acetonitrile) C->E F Develop Gradient Method (Scouting Run) D->F E->F G Optimize Gradient (Improve Resolution) F->G H Scale-up to Preparative (Increase Loading) G->H I Fraction Collection & Purity Analysis H->I

Caption: Workflow for HPLC Method Development.

Initial Scouting Gradient
Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50-100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Method Optimization

Based on the results of the scouting run, the gradient can be optimized to improve the resolution between the target compound and any closely eluting impurities.

  • If the peak of interest elutes too early: Decrease the initial percentage of acetonitrile.

  • If the peak of interest elutes too late: Increase the initial percentage of acetonitrile.

  • For better separation of closely eluting peaks: Decrease the slope of the gradient in the region where the peaks of interest elute.

Preparative Purification Protocol

Once an optimized analytical method is established, it can be scaled up for preparative purification.

Parameter Value
Column C18, 250 mm x 10 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Optimized from analytical run
Flow Rate 4.0 mL/min (adjust based on column dimensions)
Detection UV at 254 nm
Injection Volume Scaled up from analytical run (e.g., 100-500 µL)

Protocol Steps:

  • Equilibrate the preparative column with the initial mobile phase composition for at least 10 column volumes.

  • Inject the filtered sample onto the column.

  • Run the optimized gradient method.

  • Collect fractions corresponding to the peak of the target compound.

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Troubleshooting

Troubleshooting Problems Problem Poor Peak Shape (Tailing) Low Resolution No/Low Retention Causes Potential Cause Column Overload / Secondary Interactions Suboptimal Mobile Phase / Gradient Mobile Phase Too Strong Problems:c1->Causes:c1 Problems:c2->Causes:c2 Problems:c3->Causes:c3 Solutions Solution Reduce Sample Concentration / Use End-capped Column Adjust Gradient Slope / Try Different Organic Modifier Decrease Initial % of Organic Solvent Causes:c1->Solutions:c1 Causes:c2->Solutions:c2 Causes:c3->Solutions:c3

Caption: Common HPLC Troubleshooting Scenarios.

Conclusion

This application note provides a systematic approach to developing an effective HPLC purification method for the nonpolar compound 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. By following the outlined steps for method development and optimization using a C18 reversed-phase column with a water/acetonitrile mobile phase, researchers can achieve high purity of the target compound. The principles and protocols described herein are also applicable to the purification of other structurally similar nonpolar molecules.

References

  • Chrom Tech. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Khan, A., et al. (2012). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. International Journal of Pharmaceutical Sciences and Research, 3(8), 2645-2651.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Waters Corporation. (2012). HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Shinde, P., et al. (2016). HPLC method development and validation: an overview. International Journal of Pharmaceutical Sciences and Research, 7(5), 1835-1843.

Sources

Application

The Versatile Intermediate: A Guide to the Synthesis and Application of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and multifaceted applications of the synthetic intermediate, 1-Methyl-2,3-dihydro-[1,1'-...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and multifaceted applications of the synthetic intermediate, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This guide deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in practical laboratory experience.

Introduction: Unveiling a Privileged Scaffold

The 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a tetralone derivative, represents a significant and versatile scaffold in modern organic and medicinal chemistry.[1] Its unique structural amalgamation of a chiral center, a reactive ketone functionality, and the biphenyl moiety makes it a highly sought-after precursor for a diverse array of complex molecular architectures. The biphenyl group, in particular, is a well-established pharmacophore found in numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. This guide will explore the synthesis of this valuable intermediate and detail its application in the construction of biologically active molecules.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization. The following table summarizes key properties of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

PropertyValue
Molecular FormulaC₁₇H₁₆O
Molecular Weight236.31 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in common organic solvents (e.g., DCM, THF, EtOAc)

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system, typically in the range of δ 7.0-8.0 ppm. The methylene protons of the dihydro-one ring would appear as multiplets in the aliphatic region (δ 2.0-3.5 ppm), and the N-methyl group would present as a singlet around δ 3.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon around δ 190-200 ppm. The aromatic carbons of the biphenyl moiety will resonate in the δ 120-145 ppm region, while the aliphatic carbons of the tetralone ring and the N-methyl carbon will appear at higher field.

  • IR (Infrared) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ will be indicative of the carbonyl (C=O) stretching vibration. The spectrum will also show characteristic peaks for aromatic C-H and C=C stretching.[4]

  • MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 236.31).

Synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

The construction of the 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one core can be achieved through several synthetic strategies, with the choice of method often dictated by the availability of starting materials and desired scale. A common and effective approach involves a multi-step sequence starting from readily available precursors.

Figure 1: General synthetic workflow for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Detailed Protocol: A Representative Synthesis

This protocol outlines a plausible synthetic route based on established methodologies for analogous structures.[6][7]

Step 1: N-Methylation of a suitable aniline precursor.

  • To a solution of a substituted aniline in a suitable aprotic solvent (e.g., DMF or THF), add a base such as potassium carbonate or sodium hydride.

  • Cool the mixture to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography.

Step 2: Friedel-Crafts Acylation.

  • To a solution of the N-methylated aniline from Step 1 in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a Lewis acid catalyst such as aluminum chloride or iron(III) chloride at 0 °C.

  • Slowly add the appropriate acyl chloride (e.g., 3-chloropropionyl chloride).

  • Stir the reaction at room temperature until completion.

  • Carefully quench the reaction with ice-water and extract the product with an organic solvent. The crude product is then purified.

Step 3: Intramolecular Friedel-Crafts Alkylation (Cyclization).

  • The product from Step 2 is treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, at an elevated temperature.[8]

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then poured onto ice and neutralized with a base.

  • The product is extracted with an organic solvent and purified by column chromatography or recrystallization to afford the desired 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Applications as a Synthetic Intermediate

The strategic placement of functional groups in 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one makes it a powerful tool for the synthesis of a variety of complex molecules, particularly those with potential therapeutic applications.

Figure 2: Key reactive sites and potential transformations of the intermediate.

Modification of the Biphenyl Moiety

The biphenyl group can be further functionalized using powerful cross-coupling reactions, allowing for the introduction of diverse substituents.

  • Suzuki Coupling: This palladium-catalyzed reaction enables the formation of C-C bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups onto the biphenyl ring system. This is particularly useful for modulating the steric and electronic properties of the final molecule.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, providing access to a wide range of arylamines. This is a crucial transformation in the synthesis of many biologically active compounds, including kinase inhibitors.

Transformations of the Carbonyl Group

The ketone functionality is a versatile handle for a variety of chemical transformations.

  • Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. This introduces a new chiral center and a hydroxyl group that can be further functionalized.

  • Wittig Reaction: This reaction allows for the conversion of the carbonyl group into an alkene, providing a means to extend the carbon skeleton and introduce new functional groups.

Alpha-Functionalization and Spirocyclization

The α-position to the carbonyl group is susceptible to deprotonation, forming an enolate that can react with various electrophiles.

  • α-Arylation and Alkylation: The enolate can be reacted with aryl or alkyl halides to introduce substituents at the α-position, further increasing molecular complexity.

  • Spirocyclization: The enolate can participate in intramolecular or intermolecular reactions to form spirocyclic compounds. Spirocycles are of great interest in medicinal chemistry due to their rigid three-dimensional structures.

Application in Drug Discovery: A Forward Look

The structural motifs accessible from 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one are prevalent in a number of drug classes, highlighting its potential in drug discovery programs.

  • Kinase Inhibitors: The biphenyl and related heterocyclic structures are common features in many kinase inhibitors, which are a major class of anti-cancer drugs. The ability to readily modify the biphenyl moiety through cross-coupling reactions makes this intermediate particularly attractive for the synthesis of kinase inhibitor libraries.

  • GPCR Modulators: G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. The three-dimensional structures that can be generated from this intermediate are well-suited for interaction with the binding pockets of GPCRs.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the biphenyl group can facilitate crossing the blood-brain barrier, making compounds derived from this intermediate potential candidates for CNS-acting drugs.

Conclusion

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a highly valuable and versatile synthetic intermediate. Its strategic combination of a reactive ketone, a modifiable biphenyl unit, and a chiral center provides a powerful platform for the synthesis of complex and biologically relevant molecules. The protocols and applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this privileged scaffold in their own synthetic endeavors. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

  • Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. (2024).
  • Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. (2024).
  • Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters.
  • 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. BOC Sciences. (2025).
  • Synthesis of Aryl Tetralone Derivatives by Chalcone Route.
  • Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. The Royal Society of Chemistry.
  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. (2012).
  • 1H NMR Spectrum (PHY0074798). PhytoBank.
  • 1,1'-Biphenyl, 4-methyl-. NIST WebBook.
  • c4ob02436b1.pdf. The Royal Society of Chemistry.
  • 1,1'-Biphenyl, 4-methyl-. NIST WebBook.
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  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).
  • Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1][9][10]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PubMed Central. (2015).

  • Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. Benchchem.
  • Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl].
  • Synthesis of All Stereoisomers of 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide. MDPI. (2018).
  • 1-Hydroxymethyl-4-phenylsulfonybutadiene, a Versatile Building Block for the Synthesis of 2,3,4-Trisusbtituted Tetrahydrothiophenes. NIH.
  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
  • CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl.
  • CN116730940B - Heterocyclic substituted biphenyl compounds and their medical uses.
  • 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one.
  • (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. PubMed Central.
  • 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties.

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Method

Application Notes and Protocols: 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one in Medicinal Chemistry

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery The biphenyl moiety, consisting of two connected phenyl rings, is a cornerstone in modern medicinal chemistry. Its prevalence in numerous ma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

The biphenyl moiety, consisting of two connected phenyl rings, is a cornerstone in modern medicinal chemistry. Its prevalence in numerous marketed drugs stems from favorable pharmacokinetic properties and the ability to interact with a wide array of biological targets.[1] Biphenyl derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, antimicrobial, and anticancer effects.[2][3][4][5] The specific compound of interest, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, represents a compelling yet underexplored scaffold. These application notes will provide a comprehensive guide for researchers and drug development professionals on the potential therapeutic applications and experimental protocols for this molecule, based on the well-established principles of biphenyl chemistry and pharmacology.

Hypothesized Therapeutic Applications

Given the diverse bioactivities of biphenyl-containing molecules, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a promising candidate for several therapeutic areas. The following sections outline potential applications, grounded in the known pharmacology of related structures.

As an Anti-inflammatory Agent

Many biphenyl derivatives exhibit potent anti-inflammatory activity.[2][5] This is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Proposed Mechanism of Action: The rigid structure of the dihydro-biphenyl-one core could facilitate binding to the active site of COX-1 and/or COX-2, inhibiting the production of prostaglandins. The methyl group on the nitrogen atom may enhance selectivity or potency.

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 In Vitro Assays cluster_1 In Vivo Models Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay (IC50 determination) Compound Synthesis->COX-1/COX-2 Inhibition Assay Cell-based Assays Cell-based Assays (e.g., LPS-stimulated macrophages) COX-1/COX-2 Inhibition Assay->Cell-based Assays Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema (Acute inflammation) Cell-based Assays->Carrageenan-induced Paw Edema Adjuvant-induced Arthritis Adjuvant-induced Arthritis (Chronic inflammation) Carrageenan-induced Paw Edema->Adjuvant-induced Arthritis Lead Optimization Lead Optimization Adjuvant-induced Arthritis->Lead Optimization

Caption: Workflow for evaluating anti-inflammatory potential.

As an Anticancer Agent

The biphenyl scaffold is present in several anticancer drugs and experimental agents.[1][3] Their mechanisms of action are diverse, ranging from enzyme inhibition to disruption of protein-protein interactions.

Potential Targets and Rationale:

  • Kinase Inhibition: The ATP-binding pocket of many kinases can accommodate the biphenyl moiety. The specific substitution pattern of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one could be optimized for selectivity against cancer-relevant kinases.

  • PD-1/PD-L1 Inhibition: Recent studies have shown that small molecules, including biphenyl derivatives, can disrupt the PD-1/PD-L1 interaction, a key immune checkpoint.[6]

  • Antiproliferative Activity: Many biphenyl compounds exhibit direct cytotoxicity against cancer cell lines.[5]

Signaling Pathway: Hypothesized Kinase Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one->Receptor Tyrosine Kinase Inhibition Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibition

Sources

Application

Application Notes and Protocols for the Derivatization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one for SAR Studies

Introduction: Unlocking the Therapeutic Potential of the Biphenyl-Tetralone Scaffold The 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one core, a tetralone-based biphenyl structure, represents a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Biphenyl-Tetralone Scaffold

The 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one core, a tetralone-based biphenyl structure, represents a privileged scaffold in medicinal chemistry. Its rigid framework combined with the conformational flexibility of the biphenyl moiety makes it an attractive starting point for the design of novel therapeutics targeting a range of biological endpoints, including kinases, nuclear receptors, and enzymes.[1] Structure-Activity Relationship (SAR) studies are paramount in transforming a promising lead compound into a viable drug candidate.[2] Through systematic chemical modification, researchers can probe the molecular interactions between the compound and its biological target, thereby optimizing potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. We will explore chemical transformations targeting both the ketone functionality and the biphenyl ring system, providing the rationale behind these modifications in the context of SAR exploration. The protocols herein are designed to be robust and adaptable, empowering researchers to generate a diverse library of analogs for comprehensive biological evaluation.

Strategic Derivatization: A Dual-Pronged Approach to SAR

Our strategy for derivatizing the parent scaffold focuses on two primary regions of chemical diversity: the ketone at the 4-position and the two aromatic rings of the biphenyl moiety. This dual-pronged approach allows for a thorough exploration of the chemical space surrounding the core structure.

SAR_Strategy Parent_Scaffold 1-Methyl-2,3-dihydro- [1,1'-biphenyl]-4(1H)-one Ketone_Derivatization Ketone Derivatization (Position 4) Parent_Scaffold->Ketone_Derivatization Modification at C4 Biphenyl_Derivatization Biphenyl Ring Derivatization Parent_Scaffold->Biphenyl_Derivatization Modification of Ar-rings Reductive_Amination Reductive Amination Ketone_Derivatization->Reductive_Amination Grignard_Reaction Grignard Reaction Ketone_Derivatization->Grignard_Reaction Wittig_Reaction Wittig Reaction Ketone_Derivatization->Wittig_Reaction Bioisosteric_Replacement Bioisosteric Replacement Ketone_Derivatization->Bioisosteric_Replacement Suzuki_Coupling Suzuki-Miyaura Coupling Biphenyl_Derivatization->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination Biphenyl_Derivatization->Buchwald_Hartwig

Caption: A dual-pronged strategy for SAR studies of the biphenyl-tetralone scaffold.

Part 1: Derivatization of the Ketone Moiety

The ketone functionality at the 4-position is a versatile handle for introducing a wide array of chemical groups. These modifications can influence polarity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity.

Protocol 1.1: Reductive Amination for the Introduction of Diverse Amine Functionalities

Reductive amination is a robust and widely used method for converting ketones into amines.[3][4] This one-pot reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ. The choice of the amine and the reducing agent allows for a high degree of control over the final product.

Rationale: Introducing amine functionalities can enhance solubility, provide a handle for further derivatization, and introduce key hydrogen bond donors and acceptors for improved target engagement.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add the desired primary or secondary amine (1.2 eq).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Reagent/ConditionPurpose
Primary/Secondary AmineSource of the new amine functionality
Acetic AcidCatalyst for imine formation
NaBH₃CN or NaBH(OAc)₃Mild reducing agent for the in situ reduction of the imine/enamine
Methanol/DichloroethaneReaction solvent
Protocol 1.2: Grignard Reaction for Carbon-Carbon Bond Formation

The Grignard reaction is a powerful tool for forming new carbon-carbon bonds by the addition of an organomagnesium halide to a carbonyl group.[5][6][7][8] This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

Rationale: Introducing sterically demanding groups at the 4-position can probe the steric tolerance of the target's binding pocket and potentially lead to enhanced potency or selectivity.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0 °C and add the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude tertiary alcohol is purified by flash column chromatography.

Reagent/ConditionPurpose
Grignard Reagent (R-MgX)Nucleophilic source of the new carbon-based substituent
Anhydrous THFAprotic solvent to prevent quenching of the Grignard reagent
Saturated NH₄ClAqueous work-up to quench the reaction and protonate the alkoxide
Protocol 1.3: Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting ketones into alkenes.[9][10][11] The reaction involves a phosphonium ylide, which reacts with the ketone to form a four-membered ring intermediate that subsequently collapses to yield the alkene and triphenylphosphine oxide.

Rationale: The introduction of an exocyclic double bond can alter the geometry and electronic properties of the scaffold, potentially leading to novel interactions with the biological target. The resulting alkene can also serve as a handle for further functionalization.

Experimental Protocol:

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.4 eq) dropwise. Stir the resulting ylide solution at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Reagent/ConditionPurpose
Phosphonium SaltPrecursor to the nucleophilic ylide
Strong Base (n-BuLi, NaH)Deprotonates the phosphonium salt to generate the ylide
Anhydrous THFAprotic solvent for ylide formation and reaction

Part 2: Derivatization of the Biphenyl Rings

The biphenyl moiety offers two aromatic rings that can be functionalized to explore interactions with the target protein. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose.[12][13]

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[12]

Rationale: This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the biphenyl scaffold, enabling a systematic probing of the hydrophobic and aromatic interactions within the binding site.

Experimental Protocol (assuming a bromo-substituted biphenyl precursor):

  • Reaction Setup: In a reaction vessel, combine the bromo-substituted 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one derivative (1.0 eq), the desired boronic acid or boronic ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Reaction Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Reagent/ConditionPurpose
Boronic Acid/EsterSource of the new carbon-based substituent
Palladium CatalystFacilitates the cross-coupling reaction
Base (K₂CO₃, Cs₂CO₃)Activates the boronic acid and neutralizes the acid formed
Dioxane/WaterCommon solvent system for Suzuki couplings

Part 3: Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in lead optimization.[14][15]

Bioisosteric Replacement of the Ketone

The ketone functionality can be replaced with various bioisosteres to modulate polarity, metabolic stability, and hydrogen bonding patterns.[16][17]

Examples of Ketone Bioisosteres:

  • Oxetane: Can mimic the steric bulk of the carbonyl group while introducing a more polar and metabolically stable moiety.[16][17]

  • Sulfone: A strong hydrogen bond acceptor that can alter the electronic properties of the scaffold.

  • Gem-difluoro group: Can act as a carbonyl mimic with altered lipophilicity and metabolic stability.

The synthesis of these analogs would require a multi-step approach, often starting from a precursor where the ketone has been reduced or modified.

Part 4: Characterization and Purification of Derivatives

Accurate characterization and purification of the newly synthesized derivatives are crucial for reliable SAR data.

Protocol 4.1: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.[18][19] Key diagnostic peaks, such as the appearance of new signals corresponding to the introduced functional groups and shifts in the aromatic region, should be carefully analyzed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.

Protocol 4.2: Purification by High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure compounds for biological testing, purification by preparative HPLC is often necessary.[20][21][22][23][24]

General HPLC Purification Protocol:

  • Method Development: An analytical HPLC method is first developed using a small amount of the crude product to determine the optimal mobile phase composition and gradient for separation.

  • Preparative Run: The crude material is dissolved in a suitable solvent and injected onto a preparative HPLC column.

  • Fraction Collection: Fractions corresponding to the desired product peak are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

  • Solvent Removal: The solvent is removed from the pure fractions, typically by lyophilization or rotary evaporation, to yield the final, purified compound.

TechniquePurpose
NMR (¹H, ¹³C)Structural elucidation and confirmation
Mass SpectrometryMolecular weight and formula confirmation
HPLCPurification and purity assessment

Conclusion and Future Directions

The derivatization of the 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one scaffold through the protocols outlined in this guide provides a robust framework for conducting comprehensive SAR studies. The systematic modification of the ketone and biphenyl moieties will generate a library of diverse analogs, enabling the elucidation of key structural features required for potent and selective biological activity. The resulting SAR data will be instrumental in guiding the design of next-generation compounds with improved therapeutic potential.

References

  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Available from: [Link].

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link].

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link].

  • ResearchGate. Reaction of cyclic ketones with primary amines a. a Reaction conditions. Available from: [Link].

  • ChemRxiv. Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Available from: [Link].

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link].

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. Available from: [Link].

  • ResearchGate. High throughput HPLC/MS purification in support of drug discovery. Available from: [Link].

  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link].

  • LCGC. Separation Science in Drug Development, Part I: High-Throughput Purification. Available from: [Link].

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link].

  • PubMed Central. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link].

  • Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. Available from: [Link].

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link].

  • PubMed. Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR. Available from: [Link].

  • Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link].

  • PubMed Central. Upgrading ketone synthesis direct from carboxylic acids and organohalides. Available from: [Link].

  • PubMed Central. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Available from: [Link].

  • ResearchGate. The synthetic protocol for the derivatization agents 1a and 1b. Available from: [Link].

  • ACS Publications. Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. Available from: [Link].

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link].

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link].

  • ResearchGate. Initial SAR studies of biphenyl derivatives a. Available from: [Link].

  • Organic Reactions. Wittig Reaction - Common Conditions. Available from: [Link].

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link].

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link].

  • ResearchGate. of SAR analysis of small-molecule inhibitors based on biphenyl derivatives. Available from: [Link].

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link].

  • ResearchGate. Simple sonochemical protocols for fast and reproducible Grignard reactions. Available from: [Link].

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link].

  • Wikipedia. Wittig reaction. Available from: [Link].

  • YouTube. 12.4 Grignard Reagents | Organic Chemistry. Available from: [Link].

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Available from: [Link].

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Available from: [Link].

  • MDPI. Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Available from: [Link].

  • PubMed Central. NMR-spectroscopic analysis of mixtures: from structure to function. Available from: [Link].

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Method

Experimental protocol for methylation of 2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

An In-Depth Guide to the α-Methylation of 2,3-dihydro-[1,1'-biphenyl]-4(1H)-one Application Note & Experimental Protocol Audience: Researchers, scientists, and drug development professionals. Abstract: This document prov...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the α-Methylation of 2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Application Note & Experimental Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the α-methylation of the cyclic ketone, 2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. The procedure is based on the formation of a sodium enolate intermediate followed by nucleophilic substitution with methyl iodide. We delve into the underlying chemical principles, provide a detailed step-by-step methodology, and discuss critical parameters for reaction success, including work-up, purification, and characterization. Safety considerations and troubleshooting guidelines are also addressed to ensure a robust and reproducible synthesis.

Introduction and Scientific Rationale

The methylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] Specifically, the introduction of a methyl group at the α-position to a carbonyl can significantly alter a molecule's steric and electronic properties. This modification is a key strategy in medicinal chemistry for modulating pharmacological activity, metabolic stability, and binding affinity. The target molecule, 2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, possesses a tetralone-like scaffold, a privileged structure in numerous biologically active compounds. Its methylation leads to derivatives with potential applications as advanced intermediates in drug discovery programs.

The core of this protocol relies on the generation of an enolate anion from the ketone.[2] The α-protons of a ketone are acidic (typically pKa ~19-21 in DMSO) due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base (the enolate).[2] Treatment with a strong, non-nucleophilic base, such as sodium hydride (NaH), irreversibly deprotonates the α-carbon to form the sodium enolate. This enolate is a potent carbon-centered nucleophile that readily participates in SN2 reactions with suitable electrophiles, such as methyl iodide.[3]

Reaction Mechanism and Key Principles

The reaction proceeds in two primary stages: enolate formation and alkylation.

  • Enolate Formation: Sodium hydride, a strong base, abstracts a proton from the carbon atom alpha to the carbonyl group (C-3 position) of 2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This generates a resonance-stabilized enolate anion and hydrogen gas.

  • Nucleophilic Attack (Alkylation): The resulting enolate anion, with significant electron density on the α-carbon, acts as a nucleophile. It attacks the electrophilic methyl carbon of methyl iodide in a classic SN2 reaction, displacing the iodide ion and forming the new C-C bond.[3][4]

While O-alkylation to form a vinyl ether is a potential side reaction, C-alkylation is generally favored for ketone enolates when using highly reactive alkyl halides like methyl iodide.[5]

Reaction_Mechanism Fig. 1: Simplified Methylation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Ketone Ketone Substrate (2,3-dihydro-[1,1'-biphenyl]-4(1H)-one) Enolate Sodium Enolate (Nucleophile) Ketone->Enolate Deprotonation Base NaH (Strong Base) MeI CH₃I (Electrophile) Product α-Methylated Ketone (Final Product) Enolate_ref Sodium Enolate Enolate_ref->Product C-Alkylation

Caption: A simplified diagram illustrating the two-step mechanism of ketone methylation.

Materials, Reagents, and Equipment

Item Grade/Specification Supplier Example Notes
2,3-dihydro-[1,1'-biphenyl]-4(1H)-one>98% PuritySigma-Aldrich, TCIStarting material.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive with water. Handle under inert atmosphere.
Methyl Iodide (MeI)>99%, stabilizedAcros OrganicsToxic and volatile. Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent, <50 ppm H₂OEMD MilliporeReaction solvent. Must be anhydrous.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor extraction.
Saturated Ammonium Chloride (NH₄Cl) solutionAqueousLab-preparedFor quenching the reaction.
Saturated Sodium Chloride (NaCl) solution (Brine)AqueousLab-preparedFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Hexanes / Ethyl AcetateHPLC GradeFisher ScientificEluent for chromatography.
Round-bottom flasks, magnetic stir barsStandard lab glasswarePyrex, KimbleMust be oven or flame-dried before use.
Septa, needles, syringesStandard-For transfer of anhydrous solvents and reagents under inert atmosphere.
Nitrogen or Argon gas supplyHigh purityAirgasFor maintaining an inert atmosphere.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄EMD MilliporeFor reaction monitoring.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjust quantities accordingly for different scales.

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Apparatus Setup - Oven-dry glassware - Assemble under N₂/Ar B 2. Enolate Formation - Add NaH and THF - Cool to 0°C - Add ketone solution slowly A->B C 3. Methylation Reaction - Add Methyl Iodide (MeI) - Warm to RT - Monitor by TLC B->C D 4. Reaction Work-up - Quench with NH₄Cl (aq) - Separate layers C->D E 5. Extraction & Drying - Extract aqueous layer with Et₂O - Combine organic layers - Wash with brine, dry over MgSO₄ D->E F 6. Purification - Filter and concentrate solvent - Purify crude product via  silica gel chromatography E->F G 7. Characterization - Analyze pure fractions - (¹H NMR, ¹³C NMR, MS) F->G

Caption: A step-by-step overview of the experimental workflow from setup to characterization.

Step 1: Preparation and Inert Atmosphere Setup 1.1. Place a 50 mL round-bottom flask containing a magnetic stir bar and a 25 mL round-bottom flask in an oven at 120 °C for at least 4 hours (or flame-dry under vacuum) to remove all moisture. 1.2. Assemble the 50 mL flask with a rubber septum and allow it to cool to room temperature under a stream of dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Enolate Formation 2.1. In the prepared 50 mL flask, weigh 44 mg of sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 1.1 eq.). 2.2. Add 5 mL of anhydrous THF via syringe. Begin stirring to create a suspension. 2.3. Cool the flask to 0 °C using an ice-water bath. 2.4. In the separate 25 mL dry flask, dissolve 210 mg of 2,3-dihydro-[1,1'-biphenyl]-4(1H)-one (1.0 mmol, 1.0 eq.) in 5 mL of anhydrous THF. 2.5. Using a syringe, add the ketone solution dropwise to the stirred NaH suspension over 10-15 minutes.

  • Expert Insight: Slow addition is crucial to control the evolution of hydrogen gas. A visible bubbling will be observed. 2.6. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it stir for 30 minutes at room temperature to ensure complete deprotonation. The solution may become yellowish or brownish, indicating enolate formation.

Step 3: Methylation 3.1. Re-cool the reaction mixture to 0 °C in the ice bath. 3.2. Draw 75 µL of methyl iodide (171 mg, 1.2 mmol, 1.2 eq.) into a syringe and add it dropwise to the reaction mixture.

  • Causality: A slight excess of the methylating agent ensures the reaction goes to completion. Adding it at 0 °C helps to control the initial exothermic reaction.[6] 3.3. After addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

Step 4: Reaction Monitoring and Work-up 4.1. Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot. 4.2. Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution.

  • Safety: The quenching process will destroy any unreacted NaH and can produce hydrogen gas. Perform this step slowly in a fume hood. 4.3. Transfer the mixture to a separatory funnel.

Step 5: Extraction and Drying 5.1. Extract the aqueous layer with diethyl ether (3 x 20 mL). 5.2. Combine the organic layers and wash them with saturated aqueous NaCl (brine) (1 x 25 mL) to remove residual water and inorganic salts. 5.3. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). 5.4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Step 6: Purification 6.1. Purify the crude product by flash column chromatography on silica gel. 6.2. Prepare the column using a slurry of silica gel in hexanes. 6.3. Load the crude product onto the column (dissolved in a minimal amount of dichloromethane or the eluent). 6.4. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The exact eluent composition should be determined by prior TLC analysis. 6.5. Collect fractions and analyze them by TLC. Combine the fractions containing the pure product. 6.6. Remove the solvent under reduced pressure to yield the purified 3-methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Step 7: Characterization 7.1. Obtain the final mass and calculate the percentage yield. 7.2. Confirm the structure of the product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the presence of the new methyl group and the overall carbon skeleton.
  • Mass Spectrometry (MS): To confirm the molecular weight of the product.
  • Infrared (IR) Spectroscopy: To observe the carbonyl (C=O) stretch, which should be similar to the starting material.

Troubleshooting and Safety Precautions

Potential Issue Observation Probable Cause & Solution
Incomplete Reaction Starting material remains after 4 hours (by TLC).Cause: Inactive NaH, wet solvent/glassware, or insufficient reaction time. Solution: Ensure all reagents and equipment are scrupulously dry. Use fresh NaH. Allow the reaction to run longer.
Low Yield Final product mass is significantly below theoretical.Cause: Incomplete reaction, mechanical losses during work-up, or product volatility. Solution: Be meticulous during extractions. If the product is volatile, use care during solvent removal.
Di-methylation Product A less polar spot on TLC; MS shows M+14 peak.Cause: Use of excess base or methyl iodide, or prolonged reaction time at higher temperatures. Solution: Use stoichiometry as described (1.1 eq. base, 1.2 eq. MeI). Do not let the reaction run for an excessive time.

Safety:

  • Sodium Hydride (NaH): Pyrophoric and reacts violently with water to produce flammable hydrogen gas. Always handle in an inert atmosphere (glovebox or Schlenk line) and use anhydrous solvents.

  • Methyl Iodide (MeI): A potent alkylating agent, toxic, and a suspected carcinogen. Always handle in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

References

  • Google Patents. (n.d.). Process of purifying methyl ethyl ketone. US3309407A.
  • Google Patents. (n.d.). Method for purification of ketones. US2826537A.
  • Google Patents. (n.d.). Purification of ketones. US2166584A.
  • ResearchGate. (2014). Can anyone tell me the procedure for purification of Methyl vinyl ketone? Retrieved from [Link]

  • ACS Omega. (2020). Separation and Purification of Methyl Isobutyl Ketone from Acetone + Isopropanol + Water + Methyl Isobutyl Ketone + Methyl Isobutyl Carbinol + Diisobutyl Ketone Mixture. ACS Publications. Retrieved from [Link]

  • MDPI. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2004). Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Direct Asymmetric Alkylation of Ketones: Still Unconquered. PMC. Retrieved from [Link]

  • Britannica. (2023). Methylation. Retrieved from [Link]

  • BYU ScholarsArchive. (2010). The Asymmetric Phase-Transfer Catalyzed Alkylation of Imidazolyl Ketones and Aryl Acetates and Their Applications to Total Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). Biological Methylating Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates With Methyl Cyanoformate. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive α-Methylation of α,β-Unsaturated Ketones Catalyzed by a Mn(I) PCNHCP Pincer Complex with Methanol as Both H2 and C1–Source. Organometallics. Retrieved from [Link]

  • PubMed. (n.d.). Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide for their determination by gas chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diphenyl-2,3-dihydroquinazolin-4(1h)-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Addition of Hydrides to Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). Methyl iodide sodium hydride. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alkylation of Enolate Ions. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Comprehensive Analytical Strategy for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Introduction This document provides a comprehensive, multi-faceted analytical approach for the characterization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. The protocols herein are designed not merely as procedura...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive, multi-faceted analytical approach for the characterization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. The protocols herein are designed not merely as procedural steps but as a logical framework, explaining the causality behind each methodological choice. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a validated system for quality control and characterization.

Physicochemical Profile & Analytical Considerations

Before delving into specific protocols, understanding the molecule's inherent properties is crucial for method design. The structure combines a non-polar biphenyl moiety with a more polar tetralone-like core, making it amenable to a range of chromatographic and spectroscopic techniques.

PropertyValue (Estimated)Rationale & Analytical Implication
Molecular Formula C₁₇H₁₆O---
Molecular Weight 236.31 g/mol Essential for mass spectrometry and concentration calculations.
UV Chromophores Biphenyl system, α,β-Unsaturated KetoneStrong UV absorbance is expected, making UV-based HPLC detection highly sensitive.
Volatility Moderately VolatileSufficiently volatile for GC-MS analysis, particularly for identifying lower-boiling point impurities. Thermal stability should be verified.
Solubility Soluble in organic solvents (e.g., ACN, MeOH, DCM, THF)Guides solvent selection for sample preparation in HPLC, GC, and NMR.
Chirality Contains one stereocenterChiral separation methods may be required if stereoisomeric purity is critical.

Part 1: Quantitative Analysis and Purity by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity and quantifying aromatic compounds. For 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a reversed-phase method is optimal, leveraging the molecule's hydrophobicity.

Causality of Method Design: The choice of a stationary phase is critical. While a standard C18 column is a robust starting point, a biphenyl stationary phase can offer enhanced selectivity for this analyte. Biphenyl phases provide π-π interactions with the analyte's biphenyl rings, which can improve resolution from structurally similar impurities compared to the purely hydrophobic interactions of a C18 phase.[1][2] The use of a mild acid (e.g., formic or trifluoroacetic acid) in the mobile phase is a standard practice to ensure the protonation of any acidic functional groups on impurities and to sharpen the peak shape of the analyte.[1][3]

Experimental Protocol: HPLC-UV Purity Assay

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Biphenyl phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) or a high-quality end-capped C18 column.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Standard Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock standard to 10 mL with the sample diluent.

3. Sample Preparation:

  • Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Further dilute 1 mL of this solution to 10 mL with the sample diluent to achieve a nominal concentration of 100 µg/mL.

4. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 35 °C
Detection λ 254 nm (or optimal wavelength determined by DAD scan)
Gradient Elution 60% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions

5. System Validation (per ICH Guidelines): [3]

  • Linearity: Prepare calibration standards from 3 µg/mL to 400 µg/mL. A linear response with R² ≥ 0.999 is expected.[3][4]

  • Precision: Perform six replicate injections of the working standard. The relative standard deviation (RSD) of the peak area should be < 2.0%.

  • Accuracy: Analyze samples spiked with known amounts of reference standard at three concentration levels. Recovery should be within 98-102%.

Visual Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution HPLC HPLC Injection & Gradient Separation SamplePrep->HPLC StdPrep Standard Weighing & Dilution StdPrep->HPLC Detect DAD/UV Detection (254 nm) HPLC->Detect Integrate Peak Integration Detect->Integrate Report Purity Calculation & Quantification Report Integrate->Report

Caption: Workflow for HPLC-UV purity and quantitative analysis.

Part 2: Volatile Impurity Profiling by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying and quantifying volatile and semi-volatile organic compounds.[5] It is particularly useful for detecting residual solvents, starting materials, or thermally stable byproducts from the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Causality of Method Design: The primary challenge in GC is ensuring the analyte can be volatilized without degradation.[5] Aromatic ketones are generally stable under typical GC conditions.[6][7] The use of a low-bleed, mid-polarity column (e.g., 5% phenyl-polysiloxane) provides good selectivity for a wide range of aromatic compounds and potential impurities. Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns, which can be matched against spectral libraries (like NIST) for confident identification.[8]

Experimental Protocol: GC-MS Impurity Analysis

1. Instrumentation and Consumables:

  • GC system with a split/splitless inlet and a Mass Spectrometric Detector (MSD).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

2. Sample Preparation:

  • Prepare a sample solution at a concentration of approximately 1 mg/mL in a suitable solvent like DCM.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Oven Program 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min)
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

4. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main component peak based on its retention time and mass spectrum.

  • For each impurity peak, perform a library search (NIST/Wiley) against its mass spectrum.

  • Calculate the area percent for each impurity to estimate its relative abundance.

Visual Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (1 mg/mL in DCM) GC GC Injection & Oven Program Separation SamplePrep->GC MS EI Ionization & Mass Analysis GC->MS LibrarySearch Mass Spectral Library Search MS->LibrarySearch Report Impurity Identification & Area % Report LibrarySearch->Report

Caption: Workflow for GC-MS impurity identification.

Part 3: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation and confirmation. Both ¹H and ¹³C NMR are required to verify the identity of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Causality of Method Design: The choice of solvent is the first critical step. Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. The expected ¹H NMR spectrum should be complex in the aromatic region, showing distinct signals for both phenyl rings. The dihydro-one portion of the molecule will exhibit characteristic aliphatic signals, likely multiplets for the two methylene groups.[9] The methyl group should appear as a sharp singlet. ¹³C NMR will confirm the total number of unique carbons and show characteristic shifts for the carbonyl carbon (>190 ppm), quaternary carbons of the biphenyl linkage, and the aliphatic carbons.

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation and Consumables:

  • NMR Spectrometer (400 MHz or higher for better resolution).

  • 5 mm NMR tubes.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean NMR tube.

  • Ensure the solution is clear and free of particulate matter.

3. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in assigning complex signals.

4. Predicted Spectral Data:

¹H NMR PredictionShift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic ~ 7.2 - 7.8Multiplets9HProtons on both phenyl rings
Aliphatic ~ 3.0Triplet/Multiplet2H-CH₂- adjacent to carbonyl
Aliphatic ~ 2.6Triplet/Multiplet2H-CH₂- adjacent to quaternary C
Methyl ~ 2.4Singlet3HN-CH₃
¹³C NMR PredictionShift (δ, ppm)Assignment
Carbonyl > 195C=O
Aromatic 125 - 145Aromatic carbons
Aliphatic 25 - 40Methylene carbons
Methyl ~ 21N-CH₃

Note: These are estimated chemical shifts. Actual values may vary based on solvent and specific electronic effects.[10]

References

  • Bareš, J., et al. (2010). HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. ResearchGate. Available at: [Link]

  • Sircar, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. PubMed. Available at: [Link]

  • Ganesh, K., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]

  • Bell, D.S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Available at: [Link]

  • Unknown Author. Analytical Methods. Japan Environment Agency. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). HMDB. Available at: [Link]

  • Cheméo. Chemical Properties of 1,1'-Biphenyl, 4-methyl- (CAS 644-08-6). Cheméo. Available at: [Link]

  • Google Patents. Method for preparing 4-methyl-biphenyl derivatives. Google Patents.
  • Schuetzle, D., et al. (1981). Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. ACS Publications. Available at: [Link]

  • Zhang, X., et al. (2024). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. MDPI. Available at: [Link]

  • Pacenti, M., et al. Fast GC/MS chromatogram of the organic ketone derivatives by EI. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Spectra. RSC. Available at: [Link]

  • PubChem. 1,1'-Biphenyl, 4-methyl-4'-pentyl-. PubChem. Available at: [Link]

  • NIOSH (2003). KETONES I: METHOD 2555. CDC. Available at: [Link]

  • Puchalska, P., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for New Journal of Chemistry. RSC. Available at: [Link]

  • Smith, M.B. Structure Identification By 1h NMR. University of Connecticut. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information Second-order programming the synthesis of metal-organic frameworks. RSC. Available at: [Link]

  • Salim, S.M., & Fleeh, N.A. (2022). Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops. Connect Journals. Available at: [Link]

  • Google Patents. Method of analysis of aldehyde and ketone by mass spectrometry. Google Patents.
  • NIST. 1,1'-Biphenyl, 4-methyl-. NIST WebBook. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This molecule, a key intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This molecule, a key intermediate in various research and development programs, is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is complex, with numerous variables that can impact yield and purity.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthesis effectively.

I. Overview of the Primary Synthetic Route

The most common and efficient pathway to 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one involves the palladium-catalyzed Suzuki-Miyaura coupling between an appropriate halo-quinolone derivative and a phenylboronic acid species.

Synthetic_Scheme cluster_reagents Reaction Conditions ReactantA 1-Methyl-4-halo-2,3-dihydroquinolin-4-one (X = Br, I, OTf) Product 1-Methyl-2,3-dihydro- [1,1'-biphenyl]-4(1H)-one ReactantA->Product + ReactantB Phenylboronic Acid or Ester ReactantB->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Toluene/H₂O, Dioxane)

Caption: General Suzuki-Miyaura coupling scheme.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction shows very low or no conversion. Where should I begin my investigation?

This is the most common issue and often points to a fundamental problem with one of the core components of the reaction. A systematic check is the most efficient way to diagnose the problem.

A1: Initial Systematic Checks:

  • Inert Atmosphere Integrity: The Suzuki-Miyaura catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxygen.[1] Inadequate degassing of the solvent or a poor seal on your reaction vessel can lead to rapid catalyst deactivation through oxidation.

    • Action: Ensure your solvent is rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[2]

  • Reagent Quality and Purity:

    • Aryl Halide: The reactivity order is generally I > OTf > Br >> Cl.[3][4] If you are using an aryl chloride, a more specialized, highly active catalyst system with electron-rich, bulky phosphine ligands may be required to facilitate the oxidative addition step.[5]

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom).[2] This is a major side reaction that consumes your nucleophile. Use fresh, high-purity boronic acid. If stability is a persistent issue, consider converting it to a more robust pinacol or MIDA boronate ester.[1]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time. Phosphines are particularly prone to oxidation.[1] Use fresh reagents or those stored correctly under an inert atmosphere.

  • Base and Solvent Purity:

    • Base: The base is crucial for activating the boronic acid for the transmetalation step.[6][7] Ensure it is of high purity and, if the reaction is sensitive, that it is anhydrous.

    • Solvent: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent is a primary cause of catalyst deactivation.[1]

Q2: I'm observing significant side products. How can I identify and minimize them?

Side product formation directly competes with your desired reaction, lowering the yield. The two most common culprits in Suzuki couplings are homocoupling and protodeboronation.

A2: Minimizing Common Side Reactions:

  • Protodeboronation: This occurs when the boronic acid reacts with residual water or protons in the reaction mixture, replacing the C-B bond with a C-H bond.

    • Cause: Often exacerbated by high temperatures, prolonged reaction times, or excessively harsh basic conditions.[2]

    • Solution: Use anhydrous reagents and solvents where possible. If an aqueous base is required, use the minimum effective amount of water. Screening different bases can be effective; sometimes a milder base like potassium fluoride (KF) can prevent this, especially if other functional groups are base-sensitive.[7][8]

  • Homocoupling (Glaser Coupling): This is the coupling of two boronic acid molecules to form a biphenyl byproduct.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.

    • Solution: Rigorous exclusion of oxygen is the most critical factor.[2] Ensure thorough degassing of your reaction mixture before adding the palladium catalyst and maintain a positive inert gas pressure throughout.

Q3: How do I select the optimal combination of catalyst, ligand, base, and solvent?

There is no single "best" system; the optimal conditions are highly dependent on the specific substrates. However, logical principles can guide your selection process.

A3: A Rational Approach to Condition Screening:

The interplay between the components of a Suzuki reaction is complex. The base activates the boronic acid, the ligand stabilizes the palladium center and modulates its reactivity, and the solvent influences solubility and reaction rates.[3][9]

Table 1: Comparison of Common Reagents for Suzuki-Miyaura Coupling

Component Options Rationale & Key Considerations
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ Pd(PPh₃)₄: A reliable "workhorse" catalyst, used as a Pd(0) source. Pd(dppf)Cl₂: A robust Pd(II) precatalyst, often showing high activity and stability. Pd(OAc)₂: A common Pd(II) precatalyst, requires an external ligand.[1]
Ligand PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) PPh₃: Standard, but can be less effective for challenging couplings. Buchwald ligands: Bulky, electron-rich phosphines that excel at promoting oxidative addition of less reactive halides (like chlorides) and accelerating reductive elimination.[9][10] NHCs: Highly electron-donating and bulky, offering an alternative to phosphine ligands.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF Carbonates (K₂CO₃, Cs₂CO₃): Commonly used with aqueous solvent mixtures. Cs₂CO₃ is more soluble and basic, often improving yields.[6] Phosphates (K₃PO₄): A strong, non-nucleophilic base, often used in anhydrous conditions and can be beneficial if substrates are water-sensitive.[2] Fluorides (KF): A milder base, useful for substrates with base-labile functional groups.[8]

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF, CPME | Toluene/H₂O or Dioxane/H₂O: Classic biphasic systems that work well for a broad range of substrates.[11] DMF: A polar aprotic solvent that can improve the solubility of some reagents, but may require higher temperatures.[8] CPME: A greener, safer alternative to ethereal solvents like THF and dioxane, with a high boiling point (106 °C).[2] |

Expert Tip: For sterically hindered couplings, which may be relevant depending on substitution patterns, using bulky ligands like those developed by Buchwald or Tang (e.g., BI-DIME) can be highly effective.[10]

III. The Suzuki-Miyaura Catalytic Cycle: A Deeper Look

Understanding the mechanism is key to effective troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction conditions.

Suzuki_Cycle cluster_side Potential Pitfalls Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X Deactivation Catalyst Deactivation (Oxidation) Pd0->Deactivation PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A SlowOA Slow Oxidative Addition (e.g., with Ar-Cl) Transmetal Transmetalation PdII_A->Transmetal + Ar²-B(OR)₂ (Base Activated) PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B SlowTM Slow Transmetalation (Weak Base) RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar¹-Ar² (Product)

Caption: The Suzuki-Miyaura catalytic cycle and common failure points.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond. This is often the rate-limiting step, especially with less reactive halides like chlorides.[5][9]

  • Transmetalation: The organic group (Ar²) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base.[3][6]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative procedure and should be optimized for your specific substrates.

Materials:

  • 1-Methyl-4-bromo-2,3-dihydroquinolin-4-one (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the 1-methyl-4-bromo-2,3-dihydroquinolin-4-one, phenylboronic acid, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture (4:1 Dioxane/Water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).[2]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Product Purification

The primary method for purifying the final product is typically column chromatography or recrystallization.[12]

A) Silica Gel Chromatography:

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent should be determined by TLC analysis.

  • Carefully load the adsorbed product onto the column.

  • Elute the column, collecting fractions and monitoring by TLC to isolate the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

B) Recrystallization:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization. Slow cooling is critical for forming pure crystals.[12]

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.

  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.

  • Wikipedia. (n.d.). Suzuki reaction.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). HAL Open Science.

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.

  • ChemicalBook. (n.d.). 4-Bromomethyl-1,2-dihydroquinoline-2-one synthesis.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • ChemicalBook. (n.d.). 4-Bromo-1-methylquinolin-2(1H)-one.

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.

  • ChemicalBook. (n.d.). 4-Bromoquinoline synthesis.

  • Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.

  • Wiley-VCH. (2007). Supporting Information.

  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.

  • The Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf.

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Second-order programming the synthesis of metal-organic frameworks.

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.

  • MDPI. (2018). Synthesis of All Stereoisomers of 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide.

  • ResearchGate. (2025). Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles.

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].

  • Google Patents. (n.d.). CN101723929B - A kind of purification method of 4,5-dimethyl-2-oxo-1,3-dioxole.

  • Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.

  • Google Patents. (n.d.). WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives.

  • National Institutes of Health. (n.d.). 1-Hydroxymethyl-4-phenylsulfonybutadiene, a Versatile Building Block for the Synthesis of 2,3,4-Trisusbtituted Tetrahydrothiophenes.

  • PubMed Central. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids.

  • PubMed Central. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.

  • Organic Syntheses. (n.d.). 1-methyl-3-phenylindane.

  • PubMed Central. (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone.

Sources

Optimization

Side reactions in the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

An in-depth guide to navigating and mitigating common side reactions encountered during the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This technical support center is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating and mitigating common side reactions encountered during the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This technical support center is designed for researchers, chemists, and professionals in drug development.

Introduction

The synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a substituted tetralone, involves a sequence of powerful synthetic transformations. Tetralone scaffolds are significant pharmacophores and versatile intermediates in the synthesis of complex bioactive molecules and natural products.[1][2] A common and effective synthetic strategy involves two key stages: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by an intramolecular Friedel-Crafts acylation to form the fused six-membered ketone ring.[3]

While robust, each of these steps is susceptible to specific side reactions that can significantly impact yield, purity, and downstream processing. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges, grounded in mechanistic principles and practical laboratory experience.

G cluster_sm Starting Materials SM1 Aryl Halide (e.g., 2-Bromo-N-methyl-N-(4-oxocyclohex-2-en-1-yl)benzamide) Step1 Suzuki-Miyaura Coupling SM1->Step1 SM2 Arylboronic Acid (e.g., Phenylboronic Acid) SM2->Step1 Intermediate Biphenyl Intermediate (4-(1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoic acid precursor) Step2 Intramolecular Friedel-Crafts Acylation Intermediate->Step2 Product Target Molecule 1-Methyl-2,3-dihydro- [1,1'-biphenyl]-4(1H)-one Step1->Intermediate Step2->Product

Caption: High-level synthetic workflow.

Section 1: Troubleshooting the Suzuki-Miyaura Coupling Step

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form C-C bonds. However, its complexity, involving a palladium catalyst, base, solvent, and often unstable boronic acids, presents several opportunities for side reactions.[4]

Frequently Asked Questions (FAQs)

Question 1: My Suzuki coupling reaction has stalled, or the yield is very low, with significant starting material remaining. What are the primary factors to investigate?

Answer: Low conversion in Suzuki coupling often points to issues with the catalyst, reagents, or reaction environment. A systematic check is crucial.

  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[5] If using a Pd(II) precatalyst (like Pd(OAc)₂), ensure the phosphine ligand is present in sufficient quantity to both reduce Pd(II) to Pd(0) and stabilize the active catalyst.

  • Purity of Reagents:

    • Solvents: Ensure solvents like dioxane or THF are anhydrous and peroxide-free. Water can be detrimental to some catalysts and bases.[5]

    • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly, leading to protodeboronation (replacement of the boronic acid group with hydrogen).[6] It is advisable to use fresh or recently purified boronic acids. The formation of boroxines (anhydrides of boronic acids) is common and they are often active in the coupling.[4]

  • Base Selection and Solubility: The base is critical for the transmetalation step.[7] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but their poor solubility can sometimes lead to reproducibility issues. Using a phase-transfer catalyst or ensuring vigorous stirring can help. For more challenging couplings, a soluble organic base might be beneficial.[6]

Question 2: I'm observing a significant amount of a homocoupled byproduct derived from my boronic acid (e.g., biphenyl from phenylboronic acid). How can I suppress this?

Answer: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or high catalyst loading.

  • Mechanism of Homocoupling: This side reaction is thought to occur when two organoboron species are coupled together, often catalyzed by the palladium center, particularly in the presence of oxygen which can facilitate the regeneration of a Pd(II) species that partakes in a different catalytic cycle.

  • Preventative Measures:

    • Strictly Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period) before adding the palladium catalyst.[5]

    • Control Stoichiometry: Avoid using a large excess of the boronic acid. A slight excess (1.1-1.5 equivalents) is typical.

    • Optimize Catalyst and Ligands: Some ligand systems are more prone to promoting homocoupling than others. If the problem persists, screening different phosphine ligands can identify a system that favors the desired cross-coupling pathway.

Question 3: My analytical data (GC-MS, LC-MS) shows a byproduct corresponding to the dehalogenation of my aryl halide starting material. What causes this and how can it be avoided?

Answer: Dehalogenation is the replacement of the halide on the electrophile with a hydrogen atom. This side reaction competes directly with the desired cross-coupling.[4]

  • Causality: Dehalogenation can occur after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. This hydride can come from additives, bases (like amines), or even the solvent. A subsequent reductive elimination step releases the dehalogenated arene.[4]

  • Troubleshooting Strategies:

    • Choice of Base: Avoid amine bases if dehalogenation is a significant issue. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred.[4]

    • Solvent Purity: Ensure the solvent is not a source of hydrides. For instance, alcohols can sometimes act as hydride donors.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired transmetalation and reductive elimination.

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation Dehalogenation Ar-H (Dehalogenation) ArPdX->Dehalogenation Hydride Source ProductCycle Ar-R' ArPdR->ProductCycle Reductive Elimination ProductCycle->Pd0 ArX Ar-X RBY2 R'-B(OR)₂ Homocoupling R'-R' (Homocoupling) RBY2->Homocoupling O₂, Pd(II) Base Base

Caption: Suzuki catalytic cycle and key side reactions.

Section 2: Troubleshooting Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a powerful method for forming cyclic ketones like tetralones.[8][9] The reaction involves the cyclization of an aromatic compound bearing an acyl group precursor, typically promoted by a strong Lewis acid or Brønsted acid.

Frequently Asked Questions (FAQs)

Question 4: My intramolecular Friedel-Crafts cyclization is not proceeding, or the yield is poor. What are the critical parameters to optimize?

Answer: The success of this reaction hinges on generating a sufficiently electrophilic acylium ion and having an aromatic ring that is nucleophilic enough to attack it.

  • Lewis Acid Strength and Stoichiometry:

    • Activity: Strong Lewis acids like AlCl₃ are traditionally used.[9][10] However, they can be harsh. Milder Lewis acids like Bi(OTf)₃ or other metal triflates can be effective and may reduce side reactions.[8]

    • Stoichiometry: Friedel-Crafts acylations often require more than a catalytic amount of the Lewis acid because the acid coordinates strongly to the product ketone, deactivating it. A stoichiometric amount (or even a slight excess) is common.

  • Substrate Reactivity: The aromatic ring must be activated or at least neutral. Strong electron-withdrawing groups on the aromatic ring will deactivate it towards electrophilic attack, potentially halting the reaction.[9]

  • Leaving Group: The reaction is typically performed on an acid chloride or anhydride. If starting from a carboxylic acid, an in-situ activating agent is needed. Polyphosphoric acid (PPA) or methanesulfonic anhydride (MSAA) can serve as both the activating agent and the acidic catalyst.[11][12]

Question 5: I am observing the formation of oligomeric or polymeric byproducts instead of the desired cyclic ketone. What is the cause and how can I promote intramolecular cyclization?

Answer: The formation of polymers indicates that an intermolecular reaction is outcompeting the desired intramolecular pathway.

  • Concentration: The key to favoring intramolecular reactions is to run the experiment under high dilution conditions. By keeping the concentration of the starting material low (e.g., 0.01-0.05 M), the probability of one molecule reacting with another is significantly reduced, while the probability of the reactive ends of the same molecule finding each other remains constant.

  • Method of Addition: A slow addition of the substrate to a solution of the Lewis acid (using a syringe pump) is a highly effective technique. This keeps the instantaneous concentration of the uncyclized starting material very low, further promoting the intramolecular pathway.

Parameter Favors Intramolecular Favors Intermolecular Rationale
Concentration Low (<0.1 M)High (>0.5 M)Reduces the probability of two different molecules colliding.
Addition Rate Slow (Syringe Pump)Fast (Batch Addition)Maintains a low instantaneous concentration of the reactant.
Temperature Varies; moderateCan be favored at lower TEntropically, intramolecular cyclization is often favored at higher temperatures.

Question 6: The traditional Lewis acids are causing decomposition of my material. Are there "greener" or milder alternatives for this cyclization?

Answer: Yes, concerns over harsh, moisture-sensitive, and waste-generating Lewis acids have driven the development of alternative methods.

  • Brønsted Acids: Strong Brønsted acids can be very effective.

    • Polyphosphoric Acid (PPA): A classic reagent that acts as both solvent and catalyst. It is viscous and workup can be challenging, but it is effective for forming 6-membered rings.[11]

    • Methanesulfonic Anhydride (MSAA): A powerful activating agent for carboxylic acids that generates the reactive mixed anhydride in situ, allowing for cyclization under metal-free conditions.[12]

  • Specialty Solvents: Certain solvents can promote the reaction without any additional catalyst. For example, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is a highly polar, non-coordinating solvent that can promote the cyclization of acid chlorides.[13]

Section 3: General Laboratory & Analytical Best Practices

Many failed reactions can be traced back to fundamental experimental setup and reagent quality rather than complex mechanistic failures.[5]

Question 7: Before I start optimizing complex reaction parameters, what are the first things I should check when a reaction fails?

Answer: Always start by verifying the basics. This systematic approach saves time and reagents.

  • Purity of Starting Materials: Re-run NMR or check the melting point of your starting materials. Impurities can poison catalysts or introduce side reactions. Old reagents, especially aldehydes or boronic acids, are particularly suspect.[5]

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents have not degraded. Use freshly dried solvents, especially for moisture-sensitive reactions like Friedel-Crafts or those using strong bases.[5]

  • Reaction Atmosphere: For air- or moisture-sensitive reactions, verify that your glassware was properly dried (flame-dried or oven-dried) and that the reaction was maintained under a positive pressure of an inert atmosphere (e.g., nitrogen or argon).[5] Leaks are a common source of failure.

  • Temperature Control: Inconsistent or incorrect reaction temperatures can drastically affect reaction rates and selectivity. Use a calibrated thermometer and a reliable heating system.[5]

Appendix A: Example Protocol for Suzuki-Miyaura Coupling

This is a general guideline and must be adapted and optimized for specific substrates.

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Appendix B: Example Protocol for Intramolecular Friedel-Crafts Acylation

This is a general guideline for an AlCl₃-mediated cyclization of an acid chloride.

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, suspend aluminum chloride (AlCl₃, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the biphenyl acid chloride precursor (1.0 eq) in anhydrous DCM to make a dilute solution (~0.1 M). Add this solution to the dropping funnel.

  • Reaction: Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours. After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature until completion (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl. This will hydrolyze the aluminum salts.

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
  • ResearchGate. (2025). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. [Link]

  • Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. [Link]

  • Google Patents. (1998).
  • Organic Chemistry Portal. Tetralone synthesis. [Link]

  • Organic-Synthesis.com. Suzuki-Miyaura Coupling. [Link]

  • The Royal Society of Chemistry. (2019). Supplementary Information Second-order programming the synthesis of metal-organic frameworks.
  • Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Moody, C. J., & Pitts, M. R. (2006). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 8(22), 5153–5155. [Link]

  • Bandini, M., & Eichholzer, A. (2009). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2009(1), 17-31. [Link]

  • Malan, S. F., et al. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Archiv der Pharmazie, 348(6), 425-438. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

An in-depth technical guide by a Senior Application Scientist. Introduction: 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one and its analogs represent a class of compounds with significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one and its analogs represent a class of compounds with significant potential in medicinal chemistry and materials science. The rigid biphenyl scaffold combined with the dihydroquinazolinone core creates a unique three-dimensional structure that is of great interest in drug development. However, the synthesis of this target often yields a mixture of products and impurities that present considerable purification challenges. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome these hurdles, ensuring the high purity required for subsequent applications.

Section 1: Understanding the Likely Impurity Profile

Effective purification begins with understanding what you need to remove. The impurity profile of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is intrinsically linked to its synthetic route. A common approach involves a palladium-catalyzed cross-coupling (e.g., Suzuki reaction) followed by cyclization.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as the corresponding anthranilamide precursor or the biphenyl boronic acid/halide.

  • Homocoupled Byproducts: Arising from the Suzuki coupling reaction, leading to biphenyl or other dimeric species.

  • Catalyst Residues: Trace amounts of palladium, which can be highly problematic for biological assays and downstream reactions.

  • Positional Isomers: Depending on the cyclization strategy, isomers may form, which can be notoriously difficult to separate.

  • Oxidation Products: The dihydroquinazolinone ring may be susceptible to oxidation, especially during prolonged heating or exposure to air, leading to the formation of the corresponding quinazolinone.

The first step in any purification workflow should be a thorough analysis of the crude product by techniques such as ¹H NMR and LC-MS to identify the major contaminants.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the purification of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Chromatography Issues

Q1: My compound is streaking or tailing significantly on my silica gel column. What is the cause and how can I resolve it?

A1: Tailing is often caused by the interaction of the slightly basic nitrogen atoms in the dihydroquinazolinone ring with the acidic silanol groups on the surface of the silica gel. This strong, non-ideal interaction prevents clean elution.

  • Causality: The lone pair of electrons on the nitrogen atoms can form hydrogen bonds with the acidic protons of the silica gel, causing the molecule to "stick" and elute slowly and broadly.

  • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (NEt₃) or pyridine. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically. Always perform a small-scale TLC analysis with the modified eluent first to confirm improved separation.

Q2: I am unable to separate my product from a closely-eluting, non-polar impurity. What are my options?

A2: This is a classic challenge, often seen when trying to separate the desired product from a homocoupled biphenyl byproduct. When standard silica gel chromatography fails, you must alter the separation mechanism.

  • Strategy 1: Change the Stationary Phase. Consider using a different stationary phase that offers alternative separation mechanisms.

    • Alumina (basic or neutral): Can be effective if your impurity is sensitive to the acidity of silica.

    • Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity. Since your target molecule has polar ketone and amide functionalities, it will likely have a different retention time on C18 compared to a purely hydrocarbon impurity. This is a powerful, albeit more resource-intensive, option.

  • Strategy 2: Optimize the Mobile Phase. For normal phase chromatography, switching to a different solvent system can alter selectivity. For instance, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and methanol can change the elution order.[1]

  • Strategy 3: High-Performance Liquid Chromatography (HPLC). Preparative HPLC offers significantly higher resolution than flash chromatography and is the preferred method for separating challenging mixtures.[2][3]

Crystallization Issues

Q3: My compound oils out or refuses to crystallize from solution. What steps can I take?

A3: Crystallization is a thermodynamically controlled process that can be frustrated by high impurity levels, rapid cooling, or an inappropriate choice of solvent.[4]

  • Causality: The presence of impurities disrupts the formation of a uniform crystal lattice. "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or the melting point is significantly depressed by impurities.

  • Solutions:

    • Improve Purity: First, try to improve the purity of the material by another method (e.g., flash chromatography) to remove impurities that inhibit crystallization.

    • Systematic Solvent Screening: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6] Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene).

    • Use an Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until turbidity persists. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line or adding a seed crystal from a previous successful crystallization.

    • Slow Cooling: Rapid cooling often leads to the trapping of impurities and the formation of small, impure crystals or oils.[7] Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

General Purity Issues

Q4: My final product is pure by NMR, but has a faint yellow or grey color, indicating residual palladium. How do I remove it?

A4: Palladium residues are a common issue from cross-coupling reactions and must be removed, as they can be toxic and interfere with subsequent chemical transformations.

  • Causality: Palladium can coordinate to the nitrogen or carbonyl groups in your molecule, making it difficult to remove by standard chromatography or crystallization.

  • Solutions:

    • Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated carbon, and stir or reflux for a period (e.g., 30 minutes). The carbon will adsorb the palladium. Filter the mixture through a pad of Celite® to remove the carbon.[8]

    • Palladium Scavengers: Use commercially available silica-based scavengers functionalized with thiols or amines. These have a high affinity for palladium and can be easily filtered off after stirring with a solution of your compound.

    • Aqueous Washes: Sometimes, washing a solution of your product with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help extract the palladium into the aqueous phase.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Optimized Flash Column Chromatography

This protocol is designed to purify the target compound while minimizing tailing.

  • Dry Loading: Dissolve your crude product (1.0 g) in a minimal amount of dichloromethane or ethyl acetate. Add 2-3 g of silica gel to the solution.

  • Solvent Removal: Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained. This ensures the compound is introduced to the column in a concentrated band.

  • Column Packing: Wet-pack a glass column with your chosen mobile phase. A typical starting system would be a gradient of 10% to 50% Ethyl Acetate in Hexanes, modified with 0.5% Triethylamine.

  • Loading and Elution: Carefully add the dry-loaded silica to the top of the column. Begin elution with the mobile phase, collecting fractions and monitoring by TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

SOP 2: Protocol for Recrystallization Solvent Screening

This systematic approach helps identify the optimal solvent or solvent system for crystallization.

Solvent ClassExample SolventsProcedure
Non-Polar Hexanes, ToluenePlace ~20 mg of compound in a test tube. Add the solvent dropwise at room temperature. If it dissolves, the solvent is too good. If not, heat the mixture. If it dissolves when hot and recrystallizes upon cooling, it is a good candidate solvent.[6]
Polar Aprotic Ethyl AcetateFollow the same procedure as for non-polar solvents. Ethyl acetate/hexane mixtures are often excellent for biphenyl-containing compounds.
Polar Protic Ethanol, IsopropanolFollow the same procedure. Alcohols are often good solvents; an anti-solvent like water may be required to induce crystallization.[6]

Section 4: Visualized Workflows and Data

General Purification Workflow

PurificationWorkflow Crude Crude Product Analysis Purity Assessment (TLC, LC-MS, NMR) Crude->Analysis Decision Purity > 95%? Analysis->Decision PrimaryPurification Primary Purification (Chromatography or Crystallization) Decision->PrimaryPurification No FinalProduct Pure Product (>98%) Decision->FinalProduct Yes PostAnalysis Purity Assessment PrimaryPurification->PostAnalysis PostAnalysis->Decision FurtherPurification Further Purification (e.g., Prep-HPLC) PostAnalysis->FurtherPurification Impure FurtherPurification->PostAnalysis

Caption: A decision-making workflow for the purification of the target compound.

Troubleshooting Crystallization Failure

CrystallizationTroubleshooting Start Compound Fails to Crystallize (Oils Out) CheckPurity Is material >90% pure? Start->CheckPurity RePurify Re-purify by Column Chromatography CheckPurity->RePurify No SolventScreen Perform Systematic Solvent Screen CheckPurity->SolventScreen Yes RePurify->SolventScreen CheckConcentration Is solution supersaturated? SolventScreen->CheckConcentration AntiSolvent Try Anti-Solvent Addition SolventScreen->AntiSolvent Single solvent fails Concentrate Concentrate Solution CheckConcentration->Concentrate No Induce Induce Crystallization (Scratch, Seed) CheckConcentration->Induce Yes Concentrate->Induce Success Crystals Form Induce->Success AntiSolvent->Success

Caption: A troubleshooting decision tree for overcoming crystallization challenges.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the expected physical properties of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one? A: Based on its structure, the compound is expected to be a white to off-white solid at room temperature. It will likely exhibit poor solubility in water, moderate solubility in non-polar solvents like hexanes, and good solubility in polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone.

Q: How should I store the purified compound to ensure its stability? A: To prevent potential oxidation or hydrolysis, the purified solid should be stored in a tightly sealed vial, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dark place. A freezer (-20 °C) is ideal for long-term storage.

Q: Which analytical techniques are essential for confirming the purity and identity of the final product? A: A combination of techniques is necessary for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess for the presence of organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity to a high degree (e.g., >98%).

  • HPLC: To obtain a precise purity value using a calibrated detector.[9]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

References

  • A student performs crystallization on an impure sample of biphenyl. Homework.Study.com. [Link]

  • Crystallization. Williamson, K. L.; Minard, R.; Masters, K. M. Macroscale and Microscale Organic Experiments. [Link]

  • [FREE] A student performs a crystallization on an impure sample of biphenyl. Brainly. [Link]

  • Method for preparing high-purity biphenyl from crude biphenyl.
  • Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. PubMed, J Chromatogr A. 2016. [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Trimethylsilanolate. Org. Lett. 2008, 10 (20), pp 4569–4572. [Link]

  • General procedure for the Suzuki coupling. Royal Society of Chemistry. [Link]

  • Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Organic Syntheses. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]

  • Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.

Sources

Optimization

Technical Support Center: Stability of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one in Solution

Prepared by: Senior Application Scientist, Advanced Chemical Solutions Welcome to the technical support guide for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This document is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support guide for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. As a substituted tetralone, this molecule possesses specific structural motifs that require careful handling to ensure experimental reproducibility and data integrity.

Section 1: Understanding the Chemistry of Instability

The stability of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is governed by three key structural features: the aromatic ketone, the biphenyl system, and the partially saturated dihydro-one ring. Understanding the reactivity of these groups is fundamental to predicting and mitigating degradation.

  • Aromatic Ketone Moiety: The ketone group is susceptible to a range of chemical transformations. It can undergo photoreduction in the presence of a hydrogen donor, and the adjacent alpha-carbons can be sites for oxidation or enolization, particularly under basic or acidic conditions.[1][2]

  • Biphenyl System: While generally stable, the extended π-system of the biphenyl rings makes the molecule susceptible to photolytic degradation, especially under UV light exposure.[3] This can lead to the formation of colored impurities.

  • Dihydro-one Ring: The non-aromatic portion of the tetralone structure can be a target for oxidation, potentially leading to ring-opening or the introduction of hydroxyl groups. The stability of this ring is often pH-dependent.[4][5]

The primary degradation pathways you are likely to encounter are hydrolysis , oxidation , and photolysis .[6] These pathways can occur independently or in concert, complicating analysis.

Parent 1-Methyl-2,3-dihydro- [1,1'-biphenyl]-4(1H)-one Hydrolysis Hydrolytic Degradants (e.g., Ring-Opened Products) Parent->Hydrolysis  Acid/Base  (H₂O) Oxidation Oxidative Degradants (e.g., Hydroxylated Species) Parent->Oxidation  Atmospheric O₂  Peroxides (H₂O₂) Photolysis Photolytic Degradants (e.g., Radical Species, Colored Impurities) Parent->Photolysis  UV/Visible Light  (hν)

Caption: Potential degradation pathways for the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues observed during the handling and analysis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one in solution.

General Handling & Storage

Q1: What are the ideal storage conditions for my stock and working solutions?

A1: Proper storage is the first line of defense against degradation. Based on the compound's structural liabilities, we recommend a multi-faceted approach. High temperatures encourage chemical reactions, while light can cause photolysis.[3][7] Some solvents may be incompatible or promote degradation.[8]

Table 1: Recommended Solvent & Storage Conditions

Parameter Recommendation Rationale & Expert Insight
Temperature Store stock solutions at -20°C or -80°C.[9] Lower temperatures significantly slow the rate of all potential degradation reactions. For short-term use (e.g., during an experiment), solutions can be kept at 2-8°C.
Light Use amber vials or wrap containers in aluminum foil. Protects against photolytic degradation, which is a common issue for aromatic ketones and biphenyl systems.[3][8]
Atmosphere For long-term storage, purge the vial headspace with an inert gas (Argon or Nitrogen). Minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidative degradation.[7]
Solvent Choice Use aprotic, anhydrous solvents like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) for stock solutions. These solvents are less likely to participate in hydrolytic reactions. Always use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.

| pH (Aqueous) | If aqueous buffers are necessary, maintain a pH between 6.8 and 7.4.[10] | Extreme pH values can catalyze the hydrolysis of the dihydro-one ring structure.[6] |

Common Experimental Issues

Q2: I'm seeing new, unexpected peaks in my HPLC analysis of a stability sample. How can I identify their source?

A2: The appearance of new peaks is a classic sign of degradation. A systematic investigation is required to determine if they are degradants, solvent artifacts, or contaminants.[11] The following workflow is a self-validating system to diagnose the issue.

Start Unexpected Peak(s) Observed in HPLC Control Analyze Control Sample (Freshly prepared or stored at -80°C) Start->Control PeakPresent1 Peak(s) Present? Control->PeakPresent1 Blank Inject Solvent Blank PeakPresent2 Peak(s) Present? Blank->PeakPresent2 PeakPresent1->Blank No Degradant Conclusion: Peak(s) are likely degradants. Proceed to Forced Degradation. PeakPresent1->Degradant Yes Artifact Conclusion: Peak(s) are solvent/system artifacts. PeakPresent2->Artifact Yes Contaminant Conclusion: Peak(s) are from contaminated reagent or glassware. PeakPresent2->Contaminant No

Caption: Troubleshooting workflow for unknown HPLC peaks.

Q3: My compound's concentration is decreasing over time, but I don't see any major degradation peaks. What could be the cause?

A3: This phenomenon, often called "mass balance failure," can be perplexing. Several physical or chemical processes could be responsible:

  • Precipitation: The compound may be precipitating out of solution, especially if the solvent begins to evaporate or if the solution is stored at a lower temperature where solubility is reduced. Visually inspect your sample vials for any solid material.[11]

  • Adsorption: The molecule may adsorb to the surfaces of your storage container (e.g., glass or plastic vials). This is more common with certain types of compounds and container materials. Consider using silanized glass vials.[11]

  • Formation of Volatile Degradants: A degradation pathway could be producing a smaller, more volatile compound that is lost from the sample and not detected by your analytical method.[11]

  • Formation of Non-UV Active Degradants: Your HPLC's UV detector will only see compounds with a chromophore. If a degradation pathway destroys the aromatic system, the resulting product may be "invisible" at your chosen wavelength. Try analyzing samples with a more universal detector, like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), if available.

Q4: My stability-indicating method isn't separating the new peaks from the main compound peak. What should I do?

A4: If you have co-eluting peaks, your HPLC method lacks the necessary specificity and must be re-optimized. A robust stability-indicating method is crucial.[8] Consider the following adjustments systematically:

  • Change Mobile Phase Composition: Vary the ratio of your organic and aqueous phases.

  • Adjust Mobile Phase pH: This can significantly alter the retention of ionizable degradants.[11]

  • Try a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) offers a different selectivity and may resolve the peaks.[11]

  • Modify the Gradient: If using a gradient, make it shallower to increase the separation between closely eluting peaks.

  • Change Column Temperature: Temperature can affect selectivity and peak shape.[11]

Section 3: Protocols for Stability Assessment

To formally characterize the stability of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a forced degradation study is essential. This process intentionally stresses the molecule to identify potential degradation products and establish degradation pathways.[12][13]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and pathways under various stress conditions. According to ICH guidelines, the goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Materials:

  • 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven and photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition below, prepare a sample in a separate vial. Include a control sample (stock solution diluted to the final concentration and stored at -20°C).

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Maintain the solution at 60°C.[11]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Maintain the solution at 60°C.[11]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature (25°C).[11][12]

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Also, store a solution of the compound at 60°C.[11]

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[8][12]

  • Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For acid/base samples, neutralize them before dilution and analysis.

  • Analysis: Analyze all samples by a suitable HPLC method, comparing the chromatograms of the stressed samples to the control.

Table 2: Summary of Forced Degradation Conditions & Expected Observations

Stress Condition Typical Conditions Potential Degradation Pathway Expected Observation in HPLC
Acidic 0.1 M HCl, 60°C Hydrolysis of the dihydro-one ring Appearance of one or more new, more polar peaks.
Basic 0.1 M NaOH, 60°C Hydrolysis, potential enolization Appearance of new peaks; may degrade faster than in acid.
Oxidative 3% H₂O₂, 25°C Oxidation of the dihydro-one ring or biphenyl system Appearance of new peaks, potentially with different UV spectra.
Thermal 80°C (solid), 60°C (solution) Thermally induced decomposition Gradual decrease in parent peak and increase in degradant peaks.

| Photolytic | 1.2 million lux hours | Photoreduction or radical-mediated degradation | Appearance of new peaks; solution may develop a yellow tint. |

References

  • Vertex AI Search. (n.d.). Pharma Stability: Troubleshooting & Pitfalls.
  • BenchChem. (2025). Technical Support Center: Stability of Pharmaceutical Compounds.
  • BioPharma Reporter. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • García-Romero, I., et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. PMC.
  • Science.gov. (n.d.). Forced degradation products: Topics.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • ResearchGate. (n.d.). (A) The tetralin degradation pathway in the S. macrogolitabida strain....
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • MedCrave online. (2016). Forced Degradation Studies.
  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones.
  • Cohen, S. G., & Guttenplan, J. B. (1968). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic.
  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
  • Koch, H., & Schmalfuß, J. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • Metrangolo, P., et al. (1990). Systemic pH modifies ketone body production rates and lipolysis in humans. American Journal of Physiology-Endocrinology and Metabolism.
  • Pharmacy 180. (n.d.). Drug degradation pathways.
  • Beilstein Journals. (2020). Aldehydes as powerful initiators for photochemical transformations.
  • Wikipedia. (n.d.). Adenosine triphosphate.

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for the Synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This document is designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve high yields and purity.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds, particularly for creating biaryl structures.[1][2] However, its success is highly dependent on a fine balance of several parameters. This guide explains the causality behind experimental choices to empower you to resolve common issues encountered during this specific synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered when synthesizing 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. The typical reaction involves coupling an arylboronic acid (e.g., phenylboronic acid) with a suitable halide or triflate precursor, such as 4-bromo-1-methyl-2,3-dihydro-1H-inden-1-ol, which is subsequently oxidized to the target ketone.

Q1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?

Low conversion is the most frequent issue. A systematic check of your reaction components and conditions is the first step.

  • Catalyst System Integrity: The heart of the reaction is the palladium catalyst and its associated ligand.[2]

    • Palladium Precatalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed precatalyst like XPhos Pd G3) is fresh and has been stored correctly. Simple Pd(II) salts are stable but require in situ reduction to the active Pd(0) species.[2]

    • Ligand Choice & Integrity: For potentially challenging couplings, standard ligands like PPh₃ may be insufficient. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] These ligands are often air-sensitive and should be handled under an inert atmosphere.[5]

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive, and can also degrade phosphine ligands.[5][6] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under positive pressure throughout the experiment.[3]

  • Reagent Quality and Stoichiometry:

    • Boronic Acid Stability: Arylboronic acids can degrade on storage or during the reaction via protodeboronation.[5] Use fresh, high-purity boronic acid. If instability is suspected, consider converting it to a more robust boronate ester, such as a pinacol (BPin) ester.[7]

    • Aryl Halide Reactivity: The reactivity order for the halide is I > Br > OTf >> Cl.[5] If you are using an aryl chloride, a more active catalyst system, often employing a Buchwald-type ligand, is required.[4][5]

  • Base and Solvent Selection:

    • Base: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, facilitating the key transmetalation step.[1][8] The choice of base can dramatically affect the yield. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] K₃PO₄ is often effective in challenging couplings.

    • Solvent: The solvent must solubilize the reagents and stabilize the catalytic species.[5][9] Common systems include mixtures of aprotic solvents like 1,4-dioxane, THF, or DMF with water.[5][6] The water helps dissolve the inorganic base and facilitates the catalytic cycle.

Q2: I'm observing significant side products. What are they and how can I minimize them?

Side product formation directly competes with your desired reaction pathway, reducing yield and complicating purification.

  • Homocoupling of Boronic Acid: This results in a biphenyl byproduct derived from two molecules of your boronic acid. It is primarily caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid mediated by palladium.[6][10]

    • Solution: Rigorous deoxygenation of your reaction mixture and solvent is the most effective preventative measure. Ensure you degas the solvent and reaction mixture thoroughly (e.g., by sparging with argon for 10-15 minutes) before adding the palladium catalyst.[5]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol).[7][11] This side reaction effectively consumes your nucleophile. Electron-deficient boronic acids are particularly susceptible.[5]

    • Solution: Use anhydrous solvents if your substrates are water-sensitive, although some water is often beneficial for the reaction.[6] Alternatively, using more stable boronic esters can mitigate this issue.[7]

  • Dehalogenation: This involves the replacement of the halide on your electrophile with a hydrogen atom. This can occur if a hydride source is present, which can react with the palladium intermediate.[6]

    • Solution: Ensure the purity of all reagents. Some bases or solvents can degrade at high temperatures to generate hydride species. Running the reaction at the lowest effective temperature can help minimize this.

Q3: The coupling involves a sterically hindered substrate and is proceeding slowly. How can I improve the reaction rate and yield?

Steric hindrance, especially from ortho-substituents on either coupling partner, can significantly slow down the reaction.[3]

  • Employ Specialized Ligands: This is the most critical factor. Bulky, electron-rich monophosphine ligands, such as the Buchwald biarylphosphine ligands (XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are designed to promote couplings of sterically demanding substrates.[1][3] They stabilize the catalytically active monoligated palladium species and accelerate the key steps in the catalytic cycle.[4]

  • Increase Temperature: More forcing conditions are often necessary. A higher reaction temperature (e.g., 80–110 °C) can provide the necessary activation energy to overcome the steric barrier.[3]

  • Choice of Base: A stronger, non-nucleophilic base like K₃PO₄ may be more effective than weaker bases like Na₂CO₃ for hindered couplings.

Q4: How do I choose the optimal reaction parameters?

While general guidelines exist, the optimal conditions are substrate-dependent. A systematic approach to screening variables is recommended.

Table 1: Example Optimization of Reaction Conditions

Reaction: 4-Bromo-1-methyl-2,3-dihydro-1H-inden-1-ol + Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Base (2 equiv.)Solvent (0.2 M)Temp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃Dioxane/H₂O (4:1)10035
2Pd(OAc)₂ (2)SPhos (4)Na₂CO₃Dioxane/H₂O (4:1)10078
3XPhos Pd G3 (2)-K₂CO₃Dioxane/H₂O (4:1)10085
4XPhos Pd G3 (2)-K₃PO₄ Dioxane/H₂O (4:1)10092
5XPhos Pd G3 (2)-K₃PO₄CPME/H₂O (10:1) 10089
6XPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O (4:1)8075

This table illustrates a typical optimization workflow. The data shows that moving from a traditional ligand (PPh₃) to a Buchwald-type ligand (SPhos) significantly improves the yield (Entry 1 vs. 2). Further optimization of the base to K₃PO₄ provides the best result (Entry 4).

Visualization of Key Processes

Understanding the underlying mechanism and troubleshooting logic is key to success.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd Boronate [R²-B(OR)₃]⁻ Boronate->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Atmosphere Is the reaction under a strict inert atmosphere (Ar/N₂)? Start->Check_Atmosphere Check_Atmosphere->Start No, Purge System Check_Reagents Are reagents (halide, boronic acid, base, solvent) pure and dry/degassed? Check_Atmosphere->Check_Reagents Yes Check_Reagents->Start No, Use Fresh Reagents Check_Catalyst Is the Pd source and ligand active and appropriate? Check_Reagents->Check_Catalyst Yes Optimize_Base Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) Check_Catalyst->Optimize_Base Yes Optimize_Ligand Switch to a more robust ligand (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Ligand No Optimize_Temp Screen reaction temperature (e.g., 80-110 °C) Optimize_Base->Optimize_Temp Optimize_Ligand->Optimize_Base Success Reaction Optimized Optimize_Temp->Success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols

Optimized Protocol for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

This protocol assumes a two-step synthesis starting from 4-bromo-1-methyl-2,3-dihydro-1H-inden-1-ol followed by oxidation.

Step 1: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-1-methyl-2,3-dihydro-1H-inden-1-ol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to a concentration of 0.1-0.5 M with respect to the aryl bromide).[3] Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).[3][5]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-2,3-dihydro-[1,1'-biphenyl]-4-ol.

Step 2: Oxidation to the Ketone

  • Dissolution: Dissolve the purified alcohol from Step 1 in a suitable solvent such as dichloromethane (DCM).

  • Oxidant Addition: Add a mild oxidizing agent (e.g., Dess-Martin periodinane or PCC) portion-wise at room temperature.

  • Reaction and Workup: Stir until the reaction is complete (monitored by TLC). Quench the reaction, perform an aqueous workup, and extract the product with DCM.

  • Final Purification: Dry, concentrate, and purify the crude material by column chromatography to yield the final product, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. [Link]

  • Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions - BEUN Dijital Veri Yönetim Sistemi - ZONGULDAK BÜLENT ECEVİT ÜNİVERSİTESİ. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table - ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles | Request PDF - ResearchGate. [Link]

  • Suzuki Coupling - YouTube. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]

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Optimization

Troubleshooting NMR peak assignment for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Topic: Troubleshooting NMR Peak Assignment for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that unambiguous stru...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting NMR Peak Assignment for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that unambiguous structure elucidation is paramount. This guide provides targeted troubleshooting for the NMR peak assignment of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a molecule with distinct structural regions that present common, yet solvable, NMR challenges. This is not a rigid protocol but a dynamic guide designed to empower you to make informed decisions based on your spectral data.

Frequently Asked Questions (FAQs)
Q1: I've just synthesized 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. What should my initial ¹H and ¹³C NMR spectra look like?

A1: Understanding the Expected Spectrum

Before diving into complex analysis, it's crucial to have a hypothesis of what to expect. The molecule has several distinct spin systems: an unsubstituted phenyl ring, a substituted aromatic ring, an N-methyl group, and two methylene groups in a dihydro-ketone ring.

Rationale: Predicting the spectrum allows you to quickly identify expected signals and focus on the ambiguous or overlapping regions. Discrepancies between the predicted and observed spectra are the starting point for troubleshooting.

Predicted Chemical Shifts:

The following table summarizes the anticipated chemical shift ranges based on standard values for similar functional groups.[1][2][3][4][5][6] Note that actual values can shift based on solvent and concentration.[7][8]

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Expected ¹H Multiplicity
N-CH₃ 3.0 - 3.535 - 45Singlet (s)
-CH₂- (Position 2) 2.5 - 2.930 - 40Triplet (t)
-CH₂- (Position 3) 2.8 - 3.235 - 45Triplet (t)
C=O (Position 4) ---195 - 205---
Aromatic C-H (unsubstituted ring) 7.2 - 7.6125 - 130Multiplet (m)
Aromatic C-H (substituted ring) 7.0 - 7.8120 - 140Multiplet (m)
Aromatic Quaternary Carbons ---130 - 150---
Q2: My aromatic region (7.0-8.0 ppm) is a complete mess of overlapping signals. How can I resolve and assign these nine protons?

A2: Tackling Aromatic Signal Overlap

This is the most common challenge for this molecule. With nine aromatic protons in a relatively narrow chemical shift range, overlap is inevitable in standard solvents like CDCl₃.

Causality: Protons in similar electronic environments have close chemical shifts. The biphenyl system creates a complex environment where simple substituent rules are insufficient for precise prediction, leading to signal crowding.[9][10]

Troubleshooting Protocol:

  • Change the NMR Solvent: This is the simplest and often most effective first step.[9] Rerunning the ¹H NMR in an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts, a phenomenon known as Aromatic Solvent Induced Shift (ASIS).[11][12] This may spread the signals enough for manual assignment.

  • Acquire a 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment is essential. It reveals which protons are J-coupled (typically 2-3 bonds apart).[13][14][15][16] In your spectrum, you will see cross-peaks connecting adjacent protons within each aromatic ring, allowing you to trace the connectivity of each spin system separately. You will not see correlations between the two rings.

Systematic Peak Assignment Workflow

For a molecule of this complexity, a multi-dimensional approach is not just recommended; it's necessary for confident assignment. The following workflow provides a self-validating system for elucidating the complete structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Structure Elucidation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR (Proton Decoupled) H1_NMR->C13_NMR Initial Overview COSY Acquire COSY C13_NMR->COSY Identify H-H Connectivity HSQC Acquire HSQC COSY->HSQC Identify C-H One-Bond Correlations Assign_Fragments Assign Spin Systems (Aromatic Rings, Aliphatic Chain) COSY->Assign_Fragments HMBC Acquire HMBC HSQC->HMBC Identify C-H Long-Range (2-3 Bond) Correlations HSQC->Assign_Fragments Connect_Fragments Connect Fragments via Quaternary Carbons HMBC->Connect_Fragments Assign_Fragments->Connect_Fragments Final_Assignment Final Peak Assignment Connect_Fragments->Final_Assignment

Caption: Systematic workflow for NMR peak assignment.

Q3: I've run a COSY, but I'm still not sure which proton is attached to which carbon. What's the next step?

A3: Using Heteronuclear Correlation (HSQC/HMQC)

A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is the definitive way to link protons to the carbons they are directly attached to.[17][18][19][20]

Experimental Principle: The HSQC experiment generates a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A peak (cross-peak) appears at the coordinates corresponding to a proton and the carbon it is directly bonded to. This provides unambiguous one-bond C-H connectivity.[18]

Step-by-Step HSQC Analysis:

  • Acquire the Spectrum: Use a standard HSQC pulse sequence.

  • Identify Correlations:

    • Find the N-CH₃ proton singlet on the ¹H axis. A cross-peak will link it to its corresponding carbon signal on the ¹³C axis (expected ~35-45 ppm).

    • Trace the aliphatic triplets (-CH₂-CH₂-) to their respective carbon signals.

    • Each aromatic proton signal will correlate to a specific aromatic carbon signal, dramatically simplifying the assignment of the crowded aromatic region. Quaternary carbons will not show any peaks in an HSQC spectrum.

Q4: How do I confirm the connectivity across the quaternary carbons, like the C=O group and the biphenyl linkage?

A4: The Power of Long-Range Correlation (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final piece of the puzzle. It reveals correlations between protons and carbons that are two or three bonds away, making it essential for mapping out the complete carbon skeleton, especially around atoms with no attached protons (quaternary carbons).[21][22][23][24]

Key Correlations to Look For:

  • N-CH₃ Protons: These protons should show a correlation to the C-2 methylene carbon and the quaternary carbon at the junction of the two rings (C-4a).

  • H-2 Protons (-CH₂-): Expect correlations to the C-3 carbon and the carbonyl carbon (C-4). This is a definitive assignment for the carbonyl group.

  • H-3 Protons (-CH₂-): These protons will show strong correlations to the C-2 carbon and the C-4 carbonyl carbon.

  • Aromatic Protons: Protons on one ring will show correlations to carbons on the other ring that are 2-3 bonds away across the biphenyl linkage. This is the ultimate confirmation of the biphenyl structure.

The logical flow of troubleshooting and structure confirmation is key to avoiding misassignments.

G Start Ambiguous ¹H NMR Signal IsOverlap Is signal overlap the primary issue? Start->IsOverlap IsConnectivity Is C-H or H-H connectivity unclear? IsOverlap->IsConnectivity No Solvent Change Solvent (e.g., Benzene-d₆) IsOverlap->Solvent Yes IsQuaternary Need to confirm quaternary connections? IsConnectivity->IsQuaternary No COSY Run 2D COSY IsConnectivity->COSY H-H unclear HSQC Run 2D HSQC IsConnectivity->HSQC C-H unclear HMBC Run 2D HMBC IsQuaternary->HMBC Yes Result Unambiguous Peak Assignment IsQuaternary->Result No Solvent->IsConnectivity COSY->HSQC HSQC->IsQuaternary HMBC->Result

Caption: Troubleshooting decision tree for NMR peak assignment.

Q5: I see small, unexpected peaks in my spectrum. Are they impurities?

A5: Identifying Common Contaminants

It is very common to have residual solvents or other contaminants in an NMR sample. Before assigning these to your product, check against known chemical shifts of common laboratory impurities.

Trustworthy Verification:

  • Solvents: Ethyl acetate, hexane, dichloromethane, and acetone are frequent culprits from purification. Their chemical shifts are well-documented.[25][26][27][28][29]

  • Water: A broad peak that can shift depending on solvent, concentration, and temperature. In CDCl₃, it often appears around 1.57 ppm. In DMSO-d₆, it's around 3.33 ppm.[27][30]

  • Grease: If you used vacuum grease, you might see broad signals around 0.8-1.3 ppm.

Actionable Step: Consult a reliable table of NMR impurity chemical shifts. Several have been published in high-impact journals and are an invaluable resource for any synthetic chemist.[25][27][29] If a peak matches a known impurity in your specific deuterated solvent, you can confidently exclude it from your structural analysis.

References
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

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  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • JoVE. (2024). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]

  • ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]

  • Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

  • ACS Publications. (n.d.). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • YouTube. (2025). What Is HMBC NMR? - Chemistry For Everyone. [Link]

  • OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • American Chemical Society. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

  • ACS Publications. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. [Link]

  • Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. [Link]

  • ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • ResearchGate. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. [Link]

  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

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  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

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  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Welcome to the technical support guide for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important synt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. Achieving high purity is critical for downstream applications, yet impurities stemming from its synthesis, particularly via Suzuki-Miyaura cross-coupling, are a common challenge. This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve purity issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one?

The impurity profile is heavily dependent on the synthetic route, but for a typical Suzuki-Miyaura cross-coupling synthesis, you should anticipate several classes of byproducts.[1][2] These include unreacted starting materials, byproducts from side reactions like homocoupling, and process-related impurities such as residual catalyst.[1][2]

Q2: What is the first analytical step I should take to assess my sample's purity?

A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is the recommended first step. TLC provides a quick, qualitative assessment of the number of components, while a well-developed HPLC method will quantify the purity and resolve closely related impurities. For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Q3: My sample has a persistent gray, black, or dark brown color, even after initial purification. What is the likely cause?

This is almost always due to residual palladium from the cross-coupling catalyst.[1] Even at very low levels (ppm), palladium can exist as colloidal nanoparticles ("palladium black") that impart a strong color. Standard chromatography may not fully remove it. Specialized techniques, such as treatment with palladium scavengers or activated carbon, are often necessary.

Q4: I'm seeing a significant loss of material during purification by column chromatography. What are the common pitfalls?

Material loss during chromatography can stem from several factors. The compound may be unstable on silica gel, although this is less common for tetralones.[3] More frequently, issues arise from improper solvent system selection (leading to poor separation or irreversible adsorption), using silica gel that is too acidic, or co-elution of the product with a closely-related impurity. Careful optimization of the eluent system on TLC before scaling up is critical to maximize both purity and yield.

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific impurity-related challenges.

Guide 1: Identifying and Removing Suzuki Coupling Byproducts

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction but is prone to several side reactions that generate characteristic impurities.[1][4] Successfully purifying the target compound requires understanding how to separate it from these byproducts.

Problem Statement: Your analytical data (HPLC, NMR, or LC-MS) indicates the presence of unreacted starting materials (e.g., a halo-tetralone or a boronic acid) and/or byproducts such as homocoupled species (biphenyl or a tetralone dimer) and protodeboronated/dehalogenated materials.[1]

Diagnostic Workflow:

The first step is to characterize the impurities based on their expected properties. The following table summarizes the most common byproducts from a Suzuki coupling.

Table 1: Common Suzuki-Miyaura Coupling Impurities and Their Characteristics

Impurity TypeLikely OriginPolarity vs. ProductRecommended Identification Method
Homocoupled Biphenyl Coupling of two boronic acid moleculesMuch Less PolarGC-MS, LC-MS
Homocoupled Tetralone Dimer Coupling of two halo-tetralone moleculesMore PolarLC-MS, NMR
Protodeboronated Arene Reaction of boronic acid with base/protonsMuch Less PolarGC-MS
Dehalogenated Tetralone Reduction of the halo-tetraloneLess PolarLC-MS, NMR
Unreacted Boronic Acid Incomplete reactionAcidic, often water-solubleCan be removed with a basic wash
Unreacted Halo-tetralone Incomplete reactionSimilar PolarityHPLC, LC-MS, NMR
Boronic Acid Anhydrides (Boroxines) Dehydration of boronic acidVaries, often baseline on TLCCan be hydrolyzed back to the acid

Troubleshooting Logic Diagram:

Below is a decision-making workflow to guide your purification strategy based on initial analytical results.

G start Crude Product Analysis (TLC, HPLC, NMR) impurity_type Identify Major Impurity Type(s) start->impurity_type less_polar Less Polar Impurities (Homocoupled Biphenyl, Dehalogenated Tetralone) impurity_type->less_polar  Less Polar Peaks similar_polarity Similar Polarity Impurities (Unreacted Halo-tetralone) impurity_type->similar_polarity  Peaks near Product more_polar More Polar/Acidic Impurities (Tetralone Dimer, Boronic Acid) impurity_type->more_polar  More Polar Peaks / Streaking color_issue Dark Color / Palladium Residue impurity_type->color_issue  No discrete peaks,  just color chromatography Perform Silica Gel Flash Chromatography less_polar->chromatography similar_polarity->chromatography wash Perform Aqueous Basic Wash (e.g., sat. NaHCO3) more_polar->wash scavenger Treat with Palladium Scavenger or Activated Carbon color_issue->scavenger recrystallize Optimize & Perform Recrystallization chromatography->recrystallize If purity <98% end Pure Product (Verify by HPLC/NMR) chromatography->end If purity >98% recrystallize->end wash->chromatography scavenger->recrystallize

Caption: Troubleshooting workflow for impurity resolution.

Guide 2: Advanced Purification via Recrystallization

When chromatography fails to provide material of the desired purity or when a highly crystalline final product is required, recrystallization is the method of choice.[5][6] The key to successful recrystallization is selecting an appropriate solvent or solvent system.

Problem Statement: Your product is >95% pure after chromatography, but still contains a stubborn impurity. Alternatively, you need to produce a solid with excellent crystalline morphology for downstream formulation or structural analysis.

Systematic Approach to Solvent Screening:

The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Single Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, ethanol, acetone).

  • Mixed Solvent System: If no single solvent is ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until turbidity persists.[7] Allow to cool slowly.

Table 2: Recrystallization Solvent Screening Guide

SolventClassBoiling Point (°C)Suitability Notes
Hexane/Heptane Non-polar69 / 98Good as an anti-solvent. Unlikely to dissolve the product alone.
Toluene Aromatic111May work, but high boiling point can lead to oiling out.
Ethyl Acetate (EtOAc) Ester77A good starting point. Often used in a system with hexane.[8]
Acetone Ketone56Often too strong of a solvent, but can be used with an anti-solvent.[5]
Isopropanol (IPA) Alcohol82Excellent choice for many ketones. Promotes good crystal growth.
Ethanol (EtOH) Alcohol78Similar to IPA; often used in a system with water.[5][9]
Methanol (MeOH) Alcohol65May be too polar, but worth screening.
Detailed Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Silica Gel Flash Chromatography

This protocol is designed to remove less polar and more polar impurities from the target ketone.

Materials:

  • Crude 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • TLC plates, TLC tank, UV lamp

Procedure:

  • Solvent System Selection: On a TLC plate, spot your crude material. Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give your product a Retention Factor (Rf) of ~0.25-0.35 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack your column. Do not let the column run dry. Equilibrate the packed column with your chosen eluent system (e.g., 9:1 Hexane:EtOAc).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

  • Final Analysis: Confirm the purity of the isolated product by HPLC and/or NMR.

Protocol 2: Purification via Bisulfite Extraction (for Aldehyde/Reactive Ketone Impurities)

This chemical extraction method is highly effective for removing sterically unhindered ketone or aldehyde impurities that may be difficult to separate by chromatography.[10][11] It relies on the reversible formation of a water-soluble bisulfite adduct.[10][11]

Materials:

  • Crude product containing ketone/aldehyde impurities

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • An organic solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Deionized water

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite solution and shake vigorously for 2-3 minutes.[11] Caution: This may generate sulfur dioxide gas; perform in a fume hood.[11]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the bisulfite adducts of the reactive carbonyl impurities.

  • Washing: Wash the remaining organic layer sequentially with deionized water and then a saturated brine solution to remove any residual bisulfite or dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to recover the purified product.

  • Purity Check: Analyze the product by HPLC or GC-MS to confirm the removal of the targeted impurities.

References
  • ResearchGate. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?

  • Furigay, M. J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.

  • Furigay, M. J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH.

  • Environmental Measurement Japan. III Analytical Methods.

  • Royal Society of Chemistry. SUPPLEMENTARY MATERIALS.

  • JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube.

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?

  • The Organic Chemistry Tutor. (2024). Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube.

  • Google Patents. (1958). Method for purification of ketones.

  • Royal Society of Chemistry. (2018). Isoreticular polyMOFs Revised ESI.

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

  • Google Patents. (2002). Method for preparing 4-methyl-biphenyl derivatives.

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

  • BenchChem. (2025). Overcoming challenges in the synthesis and purification of Thiomichler's ketone derivatives.

  • ResearchGate. (2012). The Degradation Pathway of Biphenyl.

  • ResearchGate. (2017). Biphenyl degradation upper pathway.

  • Royal Society of Chemistry. (2017). Supplementary Information Second-order programming the synthesis of metal-organic frameworks.

  • Royal Society of Chemistry. (2015). c4ob02436b1.pdf.

  • PMC - NIH. (2015). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone.

  • Ambeed. Ambeed.com - Directly From The Hive.

  • ResearchGate. (2015). (PDF) Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB).

Sources

Optimization

Technical Support Center: Synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

An in-depth guide to navigating the common challenges encountered when scaling the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, designed for chemical researchers and process development scientists. Welcom...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges encountered when scaling the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, designed for chemical researchers and process development scientists.

Welcome to the technical support guide for the synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical challenges you may face during laboratory synthesis and scale-up. Our focus is on providing not just solutions, but the underlying chemical principles to empower your process development.

Section 1: Synthesis Strategy & Core Concepts

FAQ 1: What are the most common and scalable synthetic routes to 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one?

The construction of this tetralone scaffold typically involves a two-stage strategy: first, the formation of the core biphenyl bond, and second, the cyclization to form the six-membered ketone ring.

  • Route A: Suzuki Coupling followed by Intramolecular Friedel-Crafts Acylation. This is arguably the most versatile and widely adopted route. It involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to create the substituted biphenyl intermediate, which is then cyclized under acidic conditions to yield the final tetralone. The key advantage is the modularity and high functional group tolerance of the Suzuki coupling.[1][2]

  • Route B: Friedel-Crafts Acylation with a Pre-formed Aryl Ring. This approach involves acylating an appropriate benzene derivative with a substituted acyl halide or anhydride, followed by further manipulations and cyclization. For instance, a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction and a subsequent intramolecular cyclization can be employed.[3] This route can be more direct but may suffer from regioselectivity issues during the initial acylation.

Below is a generalized workflow illustrating the more common Suzuki-based approach.

G cluster_0 Stage 1: Biaryl Formation cluster_1 Stage 2: Tetralone Formation A Aryl Halide (e.g., 2-Bromo-3-methyl-cyclohex-2-enone) C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Phenylboronic Acid B->C D Substituted Biphenyl Intermediate C->D C-C Bond Formation E Intramolecular Friedel-Crafts Acylation (e.g., PPA, H2SO4) D->E Cyclization F 1-Methyl-2,3-dihydro- [1,1'-biphenyl]-4(1H)-one E->F

Caption: General synthetic workflow via Suzuki coupling and Friedel-Crafts cyclization.

Section 2: Troubleshooting the Suzuki-Miyaura Coupling Step

The formation of the biphenyl bond is a critical, and often challenging, step. Low yields or the formation of impurities can typically be traced back to this reaction.

FAQ 2: My Suzuki coupling has stalled or shows very low conversion. What should I investigate first?

Low conversion is a common issue often related to catalyst activity, reaction conditions, or reagent quality. The following decision tree can guide your troubleshooting process.

G cluster_yes cluster_no Start Low Conversion in Suzuki Coupling Q1 Are Starting Materials Consumed? Start->Q1 A1 Byproducts Observed? (Homocoupling, Dehalogenation) Q1->A1 Yes B1 Check Catalyst System Q1->B1 No A2 Address Side Reactions (See FAQ 3 & 4) A1->A2 Yes A3 Degradation/Tarry Mixture? A1->A3 No A4 Lower Temperature, Check Reagent Stability A3->A4 B2 Verify Base & Solvent Quality B1->B2 B1_details Is Pd black visible? Use fresh catalyst/ligand. Ensure rigorous degassing. B1->B1_details B3 Increase Temperature B2->B3 B2_details Is base strong enough? Is solvent anhydrous? (e.g., use fresh Cs2CO3, dry dioxane) B2->B2_details

Caption: Decision tree for troubleshooting low conversion in Suzuki coupling reactions.

Core Actionable Steps:

  • Catalyst Inactivation: The most common culprit is the deactivation of the palladium catalyst. The formation of palladium black is a visual indicator of catalyst precipitation. Ensure your reaction is thoroughly degassed to remove oxygen, which can lead to unwanted side reactions and catalyst decomposition.[4]

  • Base and Solvent Quality: The base is crucial for activating the boronic acid for transmetalation.[2] Ensure the base is sufficiently strong and soluble. For example, aqueous bases like Na₂CO₃ can be ineffective for sterically hindered substrates.[1] Using a stronger, non-aqueous base like Cs₂CO₃ or K₃PO₄ in a dry solvent like dioxane or toluene is often a reliable choice.

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If starting materials are being consumed but leading to degradation, consider running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.

FAQ 3: I'm observing a significant amount of biphenyl (from homocoupling of phenylboronic acid). How do I prevent this?

Homocoupling arises from a competing reaction pathway where two boronic acid molecules couple with each other. This is often promoted by the presence of Pd(II) species and oxygen.[4]

  • Mechanism Insight: Oxygen can oxidatively add to the Pd(0) catalyst, disrupting the primary catalytic cycle and promoting pathways that lead to homocoupling.

  • Solution 1: Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. For larger scale reactions, sparging with an inert gas like argon or nitrogen for 30-60 minutes is critical.

  • Solution 2: Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure that your Pd(II) precatalyst (e.g., Pd(OAc)₂) is efficiently reduced in situ. Using a higher ratio of phosphine ligand to palladium can sometimes help stabilize the Pd(0) state.

FAQ 4: My aryl halide is being converted back to an unhalogenated arene (dehalogenation). What is the cause?

Dehalogenation is a side reaction where the aryl halide is reduced. This typically occurs after the initial oxidative addition step. Instead of transmetalation, the palladium intermediate reacts with a hydride source.[4]

  • Potential Hydride Sources: Common sources include amine bases, alcohols, or even water under certain conditions.

  • Solution 1: Choice of Base: Avoid using amine bases if dehalogenation is a problem. Switch to inorganic bases like carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).

  • Solution 2: Solvent Purity: Ensure solvents are free from potential hydride donors. For example, using high-purity, anhydrous solvents is recommended.

Problem Primary Cause Recommended Solution Reference
Low Conversion Inactive Catalyst, Insufficient Base, Low Temp.Use fresh catalyst, degas thoroughly, switch to a stronger base (e.g., Cs₂CO₃), optimize temperature.[5]
Homocoupling Oxygen in reaction mixture, excess Pd(II).Rigorous degassing (freeze-pump-thaw), use air-stable precatalysts, ensure inert atmosphere.[4]
Dehalogenation Hydride sources in the reaction mixture.Switch from amine/alkoxide bases to inorganic bases like K₃PO₄ or Cs₂CO₃. Use anhydrous solvents.[4]
Protodeborylation Presence of protic sources (water, alcohols).Use anhydrous conditions and a non-protic solvent. Potassium trifluoroborate salts can be more stable.[6]

Table 1: Common Suzuki Coupling Issues and Solutions.

Section 3: Troubleshooting the Intramolecular Friedel-Crafts Cyclization

Once the biphenyl intermediate is successfully synthesized and purified, the final ring-closing step presents its own set of challenges, particularly concerning yield and purity.

FAQ 5: What are the critical parameters for a successful large-scale Friedel-Crafts cyclization?

This electrophilic aromatic substitution is highly dependent on the strength of the acid catalyst, temperature, and reaction time.

  • Choice of Acid Catalyst: Polyphosphoric acid (PPA) is a common choice as it acts as both the catalyst and a solvent. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a powerful alternative. Concentrated sulfuric acid can also be used but may lead to sulfonation byproducts at elevated temperatures.[3]

  • Temperature Control: This reaction is often exothermic. On a larger scale, efficient heat dissipation is critical. A slow, controlled addition of the substrate to the pre-heated acid is recommended to maintain the target temperature and prevent runaway reactions that lead to charring and decomposition.

  • Reaction Quenching: The quench step is equally important. The hot, viscous acid mixture must be added carefully to ice/water. This should be done in a robust vessel with vigorous stirring to prevent the formation of large, unmanageable clumps of solid.

Protocol: Model Friedel-Crafts Cyclization

This is a representative protocol and should be optimized for your specific substrate.

  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the polyphosphoric acid (PPA).

  • Heating: Heat the PPA with stirring to the desired reaction temperature (e.g., 80-120 °C).

  • Substrate Addition: Add the biphenyl intermediate substrate portion-wise or via a solids addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed the set point by more than 5 °C.

  • Reaction Monitoring: Stir the mixture at the target temperature. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS.

  • Quenching: Once the reaction is complete, allow the mixture to cool slightly (e.g., to 60-70 °C) before carefully and slowly pouring it into a separate vessel containing a vigorously stirred mixture of ice and water.

  • Workup: After the quench, the product often precipitates as a solid. It can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent. The organic layer should be washed with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.[7]

Section 4: Purification at Scale

Obtaining high purity of the final product is essential for downstream applications. Simple column chromatography, which is feasible at the milligram scale, often becomes impractical and costly at the multi-gram or kilogram scale.

FAQ 6: How can I effectively purify 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one without relying on chromatography?

Recrystallization is the most powerful and scalable purification technique for crystalline solids.[8]

  • Solvent Screening: The key is to find a suitable solvent or solvent system. An ideal solvent will dissolve the crude product at an elevated temperature but show poor solubility at room temperature or below, allowing the pure product to crystallize upon cooling while impurities remain in the mother liquor.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • If crystallization does not occur, try scratching the inside of the flask or adding a seed crystal.

    • Once crystallization is complete, cool the mixture further in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Common Solvents to Screen: Start with solvents like isopropanol, ethanol, ethyl acetate, heptane, or mixtures thereof (e.g., ethyl acetate/heptane).

Technique Scale Advantages Disadvantages
Column Chromatography mg - low gHigh resolution for difficult separations.High solvent consumption, time-consuming, costly at scale.
Recrystallization g - kgHighly scalable, cost-effective, can yield very pure material.Requires the compound to be a stable solid; finding a suitable solvent can be challenging.
Distillation g - kgExcellent for purifying liquids or low-melting solids.Compound must be thermally stable at its boiling point.

Table 2: Comparison of Common Purification Techniques.

References

  • Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

  • MDPI. (n.d.). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications. Retrieved from [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Second-order programming the synthesis of metal-organic frameworks. Retrieved from [Link]

  • Google Patents. (n.d.). CN101723929B - A kind of purification method of 4,5-dimethyl-2-oxo-1,3-dioxole.
  • PubMed. (2013). Synthesis of multifunctionalized 1,2,3,4-tetrahydropyridines, 2,3-dihydropyridin-4(1H)-ones, and pyridines from tandem reactions initiated by [5+1] cycloaddition of N-formylmethyl-substituted enamides to isocyanides: mechanistic insight and synthetic application. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methyl-3-phenylindane. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. Retrieved from [Link]

  • ResearchGate. (2025). Highly Efficient Multigram Synthesis of 1,4:3,6-Dianhydro-α-D-glucopyranose by Chemical Synthesis Methods: Development and Scale-up Study of Synthetic Routes. Retrieved from [Link]

  • ResearchGate. (2012). Formation of N,N′-Di(5-alkoxycarbonyl-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-N,N′-diphenyloxalylamides in the synthesis of alkyl 4-methyl-2,3,6-trioxo-1. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals on the purification of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one via recrystallization. We will mo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals on the purification of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one via recrystallization. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the recrystallization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Q1: What is the best starting solvent for recrystallizing 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one?

Based on the compound's structure—a moderately polar ketone with a significant nonpolar biphenyl moiety—the recommended starting solvent is ethanol (95% or absolute) . A structurally similar compound, 5-Methoxy-2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one, has been successfully recrystallized from hot ethanol, suggesting it is a well-matched solvent for this class of molecules[1]. Alcohols like ethanol are often effective because they can engage in hydrogen bonding with the ketone's oxygen atom while also having sufficient alkyl character to solvate the biphenyl ring system at elevated temperatures.

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A successful recrystallization is critically dependent on the choice of solvent.[2] The ideal solvent should exhibit the following properties:

  • High solubility at high temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[2][3]

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease sharply, allowing for the formation of pure crystals and maximizing yield.[2][3]

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out".[4]

  • Inertness: The solvent must not react with the compound.[5][6]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[5]

  • Impurity solubility profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[3]

Q3: My compound "oiled out" instead of forming crystals. What does this mean and what should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[7][8][9] This is often because the temperature of the solution is still above the melting point of your compound (or a highly impure version of it) when it reaches its saturation point.[7] Oily droplets are undesirable as they tend to trap impurities effectively, defeating the purpose of recrystallization.[7][9]

To remedy oiling out:

  • Re-heat the solution until the oil fully redissolves.

  • Add a small amount of additional solvent (10-20% more volume) to increase the saturation temperature.[7][10]

  • Ensure a very slow cooling rate. You can achieve this by leaving the flask in a heated water bath and allowing the entire system to cool to room temperature, or by insulating the flask.[11]

  • If the problem persists, it may indicate a high impurity load or an unsuitable solvent, requiring purification by a different method (like column chromatography) or selection of a different recrystallization solvent.[8][11]

Q4: I've cooled my solution, but no crystals have formed. How can I induce crystallization?

This is a common phenomenon known as supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[12] To induce crystallization, you can:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask just below the surface of the liquid.[7][12] The microscopic sharp edges of the scratch provide a nucleation site for crystal growth.

  • Add a seed crystal: If you have a small amount of the pure compound, add a single tiny crystal to the solution.[7][12] This provides a perfect template for other molecules to crystallize upon.

  • Cool to a lower temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[8]

  • Reduce solvent volume: If too much solvent was added, you can carefully evaporate a portion of it and attempt to cool the more concentrated solution again.[11]

Section 2: Solvent Selection and Optimization

Choosing the right solvent is the most critical step. If a known solvent is not available from literature, a systematic screening process is necessary.[3][6]

Diagram: Decision Workflow for Solvent Selection

G start Start: Crude Solid (~20 mg) add_solvent Add Test Solvent (~0.5 mL) at Room Temperature (RT) start->add_solvent dissolves_rt Dissolves Completely at RT? add_solvent->dissolves_rt heat Heat to Boiling dissolves_rt->heat No bad_solvent1 Result: Unsuitable (Too Soluble) dissolves_rt->bad_solvent1 Yes dissolves_hot Dissolves Completely? heat->dissolves_hot cool Cool to RT, then Ice Bath dissolves_hot->cool Yes bad_solvent2 Result: Unsuitable (Insoluble) dissolves_hot->bad_solvent2 No crystals_form Abundant Crystals Form? cool->crystals_form bad_solvent3 Result: Poor Yield (Too Soluble when Cold) crystals_form->bad_solvent3 No / Very Few good_solvent Result: Good Candidate for Single-Solvent Recrystallization crystals_form->good_solvent Yes mixed_intro Consider Mixed-Solvent System bad_solvent1->mixed_intro bad_solvent2->mixed_intro mixed_proc Dissolve in 'Good' Solvent (hot). Add 'Poor' Solvent (anti-solvent) dropwise until cloudy. Reheat to clarify. mixed_intro->mixed_proc

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the integrity of your data is paramount. This guide offers an in-depth, experience-dri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the integrity of your data is paramount. This guide offers an in-depth, experience-driven approach to the validation of analytical methods for the compound 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. We will move beyond rote procedural lists to explore the scientific rationale behind method validation, ensuring your analytical techniques are not only compliant with regulatory standards but are also robust, reliable, and fit for purpose.

Understanding the Analyte: 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a ketone with a biphenyl scaffold. Its structure suggests good thermal stability and the presence of a chromophore, making it amenable to analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques will depend on the specific analytical challenge, including the sample matrix, required sensitivity, and desired throughput.

The Cornerstone of Reliable Data: A Phased Approach to Method Validation

Method validation is a systematic process that demonstrates an analytical method is suitable for its intended purpose. The principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, and echoed by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), provide a robust framework for this process.[1][2][3]

The validation process can be visualized as a logical progression, starting from initial planning and culminating in a comprehensive validation report.

G Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Execution Experimental Execution Validation_Protocol->Execution Data_Analysis Data Analysis & Interpretation Execution->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: A streamlined workflow for analytical method validation.

Comparative Guide to Analytical Techniques and Validation Protocols

We will now delve into the practical aspects of validating two common analytical techniques for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one: HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. The biphenyl group in our analyte provides strong UV absorbance, making UV detection a suitable and cost-effective choice.

1. Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Procedure:

    • Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, and a sample solution.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Causality: This ensures that no other compound in the sample co-elutes with the analyte peak, which would lead to artificially high results. Forced degradation demonstrates the method's ability to separate the analyte from its potential breakdown products, a critical aspect of stability-indicating methods.[4][5][6]

2. Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Procedure:

    • Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the mean peak area against concentration and perform a linear regression.

  • Causality: A linear relationship is fundamental for accurate quantification. A high correlation coefficient (typically >0.999) indicates a strong linear relationship.[4][6]

3. Accuracy: The closeness of the test results to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.

    • Calculate the percentage recovery.

  • Causality: Accuracy studies demonstrate that the sample matrix does not interfere with the quantification of the analyte. Good recovery (typically 98-102%) ensures that the measured value is a true representation of the analyte concentration.[4][6]

4. Precision: The degree of agreement among individual test results.

  • Repeatability (Intra-assay precision): Analysis of at least six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): The same as repeatability, but performed on a different day, by a different analyst, or on a different instrument.

  • Causality: Precision demonstrates the method's consistency. Low variability (typically expressed as a relative standard deviation (RSD) of <2%) is crucial for reliable and reproducible results.[4][6]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure:

    • Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Causality: Establishing the LOD and LOQ is essential for impurity analysis and for determining the lower limits of the method's range.

6. Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small changes to method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

    • Assess the impact on system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates).

  • Causality: A robust method is reliable in a routine laboratory environment where minor variations are inevitable.

Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC-MS is an excellent alternative, particularly for its high specificity and sensitivity, leveraging the volatility of the ketone.[7][8][9][10]

The validation parameters for GC-MS are analogous to those for HPLC-UV. However, there are some key differences in their execution and interpretation.

  • Specificity: In GC-MS, specificity is significantly enhanced by the mass spectrometric detection. The unique fragmentation pattern of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one provides a high degree of confidence in its identification, even in the presence of co-eluting impurities.

  • Linearity, Accuracy, and Precision: The principles remain the same, but the response is typically based on the peak area of a specific ion (or the total ion chromatogram).

  • Robustness: In addition to chromatographic parameters, robustness testing for GC-MS should also include variations in MS parameters such as ionization energy and source temperature.

The interrelationship of these validation parameters is crucial for a comprehensive understanding of the method's performance.

cluster_0 Method Performance Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Range Range Linearity->Range Specificity Specificity LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Robustness Robustness

Caption: Key validation parameters for analytical methods.

Data Presentation: A Comparative Summary

A clear and concise summary of the validation data is essential for comparing the performance of different analytical methods.

Validation Parameter HPLC-UV Typical Acceptance Criteria GC-MS Typical Acceptance Criteria Rationale
Specificity No interfering peaks at the analyte's retention time. Peak purity index > 0.99.Correct mass spectrum and no interfering ions at the analyte's retention time.Ensures the signal is solely from the analyte of interest.
Linearity (r²) ≥ 0.999≥ 0.998Demonstrates a proportional relationship between concentration and response.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Confirms the method's ability to measure the true value.
Precision (RSD) ≤ 2.0%≤ 3.0%Guarantees the method's reproducibility.
LOD Signal-to-Noise ≈ 3:1Signal-to-Noise ≈ 3:1Defines the lowest detectable concentration.
LOQ Signal-to-Noise ≈ 10:1Signal-to-Noise ≈ 10:1Defines the lowest quantifiable concentration with acceptable accuracy and precision.
Robustness System suitability parameters pass under varied conditions.System suitability parameters pass under varied conditions.Ensures the method's reliability during routine use.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and GC-MS are viable techniques for the analysis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. The choice between them will be dictated by the specific needs of your laboratory.

  • HPLC-UV is a robust and widely available technique that is well-suited for routine quality control applications where high throughput and cost-effectiveness are important.

  • GC-MS offers superior specificity and sensitivity, making it the preferred method for trace analysis, impurity profiling, and confirmatory testing.

Ultimately, a thoroughly validated analytical method, regardless of the technology employed, is the foundation of sound scientific research and regulatory compliance. By understanding the "why" behind each validation step, you can develop and implement analytical methods that are not only compliant but also scientifically robust.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ECA Academy. (2023). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Pharmaceutical Technology. (2009). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Altabrisa Group. (2023). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]

  • ResearchGate. (2013). HPLC method validation for pharmaceuticals: a review. [Link]

  • ResearchGate. (2018). GC-MS analysis of biphenyls and dibenzofurans. [Link]

  • ResearchGate. (2010). The Determination of GC–MS Relative Molar Responses of Benzene and Biphenyl Derivatives. [Link]

  • ResearchGate. (2012). GC-MS analysis of biphenyls and dibenzofurans present in the transition.... [Link]

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Validation

Structure-activity relationship of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one analogs

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold The 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one scaffold represents a compelling s...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one scaffold represents a compelling starting point for medicinal chemistry campaigns, merging the well-established pharmacophoric features of the biphenyl moiety with a saturated heterocyclic ketone. Biphenyl derivatives are renowned for their diverse biological activities, including but not limited to antimicrobial, anti-inflammatory, anti-hypertensive, and anticancer effects.[1] The tetralone core, a bicyclic aromatic hydrocarbon with a ketone functional group, also serves as a crucial structural scaffold in a variety of pharmacologically active compounds, exhibiting antitumor, antibacterial, and central nervous system (CNS) effects.[2][3]

While direct and extensive structure-activity relationship (SAR) studies on the specific 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one scaffold are not widely documented in publicly available literature, we can infer a robust SAR profile by analyzing structurally related analogs. This guide will synthesize findings from analogous series to provide a comparative framework for the rational design of novel therapeutics based on this promising scaffold. We will explore the putative roles of key structural motifs, propose hypothetical SAR trends, and provide detailed experimental protocols for the evaluation of these compounds.

Core Structural Features and Their Putative Roles

The 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one scaffold can be dissected into three primary regions for SAR analysis: the biphenyl moiety (Rings A and B), the tetralone-like core (Ring C), and the N-methyl group.

SAR_Scaffold cluster_0 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one Scaffold Scaffold Scaffold Biphenyl_Moiety Biphenyl Moiety (Rings A & B) Biphenyl_Moiety->Scaffold Tetralone_Core Tetralone-like Core (Ring C) Tetralone_Core->Scaffold N_Methyl N-Methyl Group N_Methyl->Scaffold

Figure 1: Key structural regions of the 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one scaffold for SAR analysis.

The Biphenyl Moiety: A Gateway to Diverse Biological Targets

The biphenyl group is a privileged structure in medicinal chemistry, offering a versatile platform for interacting with a multitude of biological targets. The substitution pattern on both phenyl rings (Rings A and B) is anticipated to be a primary driver of activity and selectivity.

  • Substitution on the Terminal Phenyl Ring (Ring B): Modifications at the ortho, meta, and para positions of the terminal phenyl ring can significantly influence biological activity. For instance, in related biphenyl-containing compounds, electron-withdrawing or electron-donating groups can modulate interactions with target proteins. The position of these substituents will dictate the conformational preferences of the biphenyl system, which is crucial for optimal binding.

  • Substitution on the Proximal Phenyl Ring (Ring A): Substitution on the phenyl ring directly attached to the tetralone core can impact the overall geometry of the molecule and introduce additional points of interaction with a biological target.

The Tetralone-like Core: A Foundation for Potency

The 2,3-dihydro-4(1H)-one core provides a rigidified framework that positions the biphenyl moiety and any substituents in a defined spatial orientation.

  • The Ketone Group: The carbonyl group at the 4-position is a potential hydrogen bond acceptor, which can be critical for anchoring the molecule within a binding pocket.

  • The Saturated Ring: The saturated portion of the tetralone-like ring offers opportunities for introducing chirality and further functionalization to probe for additional binding interactions.

The N-Methyl Group: Modulator of Physicochemical Properties

The methylation of the nitrogen atom at the 1-position is expected to have a profound impact on the molecule's physicochemical properties. N-methylation is known to enhance the bioavailability of cyclic peptides and other scaffolds by improving membrane permeability and metabolic stability.[4][5][6] It can also influence the conformational flexibility of the ring system, which may be advantageous for receptor binding.

Hypothetical Structure-Activity Relationships: A Comparative Analysis

Based on the analysis of structurally related compounds, we can propose the following hypothetical SAR trends for the 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one scaffold, with a focus on potential anticancer and enzyme inhibitory activities.

Anticancer Activity

The biphenyl and tetralone moieties are present in numerous compounds with demonstrated anticancer properties. The following table outlines a hypothetical SAR for anticancer activity based on these related structures.

Modification Position Hypothesized Effect on Anticancer Activity Rationale from Related Compounds
Electron-withdrawing groups (e.g., -CF3, -Cl, -NO2) Ring B (para-position)IncreaseCan enhance binding affinity to certain kinase domains.
Electron-donating groups (e.g., -OCH3, -CH3) Ring B (ortho- or meta-position)VariableMay improve cellular uptake or introduce steric hindrance.
Hydroxyl groups Rings A or BIncreaseCan form key hydrogen bonds with target proteins.
Bulky substituents Ring B (ortho-position)DecreaseMay cause steric clash and disrupt optimal binding conformation.
Small alkyl groups Ring CVariableCan fill small hydrophobic pockets in the binding site.
N-demethylation Position 1DecreaseThe N-methyl group may be crucial for cell permeability and metabolic stability.
Enzyme Inhibitory Activity

Many biphenyl derivatives are known to be potent enzyme inhibitors. A hypothetical SAR for enzyme inhibition is presented below.

Modification Position Hypothesized Effect on Enzyme Inhibition Rationale from Related Compounds
Carboxylic acid or tetrazole Ring B (para-position)IncreaseCan act as a zinc-binding group in metalloenzymes.
Sulfonamide group Ring BIncreaseKnown to interact with the active sites of various enzymes.
Halogens Rings A or BIncreaseCan form halogen bonds with the protein backbone.
Hydrophobic groups Ring BIncreaseCan occupy hydrophobic pockets in the enzyme's active site.
N-substitution with larger alkyl groups Position 1DecreaseMay introduce steric hindrance and prevent access to the active site.

Experimental Protocols

To validate the hypothesized SAR and determine the biological activity of novel 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one analogs, a series of in vitro and cell-based assays are essential.

Synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one Analogs

A general synthetic route to the target scaffold can be envisioned through a multi-step sequence, likely involving a key cross-coupling reaction.

Synthesis_Workflow cluster_0 Synthesis Workflow Start Starting Materials (e.g., substituted bromobenzene and boronic acid) Coupling Suzuki or other Cross-Coupling Reaction Start->Coupling Pd catalyst, base Cyclization Intramolecular Cyclization Coupling->Cyclization Acid or base catalysis Methylation N-Methylation Cyclization->Methylation Methylating agent (e.g., MeI) Analogs Target Analogs Methylation->Analogs Kinase_Assay_Workflow cluster_1 Kinase Inhibition Assay Workflow Start Prepare assay buffer, enzyme, substrate, and ATP Incubation Incubate enzyme with test compounds Start->Incubation Reaction Initiate reaction with ATP and substrate Incubation->Reaction Detection Detect kinase activity (e.g., luminescence, fluorescence) Reaction->Detection Analysis Calculate % inhibition and IC50 values Detection->Analysis

Sources

Comparative

A Comparative Spectroscopic Investigation: Unveiling the Influence of Methylation on Biphenyl-4-one

For researchers, scientists, and drug development professionals, a deep understanding of how subtle molecular modifications impact physicochemical properties is paramount. This guide provides an in-depth comparative spec...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of how subtle molecular modifications impact physicochemical properties is paramount. This guide provides an in-depth comparative spectral analysis of methylated versus non-methylated biphenyl-4-one. By examining the effects of methylation on the electronic and vibrational characteristics of this important aromatic ketone, we aim to furnish you with the foundational knowledge and practical insights necessary for informed experimental design and data interpretation in the fields of medicinal chemistry, materials science, and chemical biology.

Introduction: The Significance of Methylation in Aromatic Systems

Biphenyl-4-one, also known as 4-phenylacetophenone, serves as a fundamental scaffold in numerous biologically active compounds and functional materials.[1][2] The introduction of a methyl group, a seemingly minor structural alteration, can profoundly influence a molecule's conformational dynamics, electronic properties, and ultimately, its macroscopic function. Methylation can alter steric hindrance, modify electron density distribution through inductive and hyperconjugative effects, and impact intermolecular interactions. This guide will dissect these influences through the lens of UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Design and Rationale

To ensure a robust and objective comparison, a systematic approach to sample preparation and spectral acquisition is essential. This section outlines the recommended experimental workflow.

Synthesis and Purification

The synthesis of methylated biphenyl-4-one derivatives can be achieved through various established synthetic routes, including Suzuki-Miyaura cross-coupling reactions.[3] For the purpose of this guide, we will consider the comparison between the commercially available biphenyl-4-one (4-acetylbiphenyl) and a representative methylated analogue, 4'-methyl-biphenyl-4-one.

Diagram: Experimental Workflow for Comparative Spectral Analysis

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation synthesis Synthesis of Methylated Biphenyl-4-one purification Purification by Column Chromatography/Recrystallization synthesis->purification characterization Purity Assessment (LC-MS, GC-MS) purification->characterization uv_vis UV-Vis Spectroscopy characterization->uv_vis ir Infrared (IR) Spectroscopy characterization->ir nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr comparison Comparative Analysis of Spectral Data uv_vis->comparison ir->comparison nmr->comparison conclusion Elucidation of Methylation Effects comparison->conclusion

Caption: A streamlined workflow for the synthesis, purification, and comparative spectral analysis of methylated and non-methylated biphenyl-4-one.

Spectroscopic Methodologies

2.2.1. UV-Vis Spectroscopy

  • Objective: To investigate the effect of methylation on the electronic transitions within the aromatic system.

  • Protocol:

    • Prepare solutions of both non-methylated and methylated biphenyl-4-one in a UV-transparent solvent (e.g., cyclohexane or ethanol) at a concentration of approximately 10⁻⁵ M.

    • Record the absorption spectra from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorbance (λmax) for the principal absorption bands.

2.2.2. Infrared (IR) Spectroscopy

  • Objective: To probe the changes in vibrational modes of functional groups, particularly the carbonyl (C=O) stretch, upon methylation.

  • Protocol:

    • Acquire IR spectra of solid samples using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, prepare KBr pellets of the compounds.

    • Record the spectra in the range of 4000-400 cm⁻¹.

    • Identify and compare the characteristic vibrational frequencies, paying close attention to the C=O stretching frequency.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the structural differences and the electronic environment of the protons and carbons in the methylated and non-methylated compounds.

  • Protocol:

    • Dissolve the samples in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the chemical shifts (δ), coupling constants (J), and integration values.

Comparative Spectral Analysis

UV-Vis Spectroscopy: A Window into Electronic Transitions

The UV-Vis spectra of aromatic ketones are characterized by two primary absorption bands: a strong π → π* transition and a weaker n → π* transition.

Compoundλmax (π → π) (nm)λmax (n → π) (nm)Rationale for Spectral Shift
Biphenyl-4-one ~250~320The extended conjugation of the biphenyl system results in a bathochromic (red) shift compared to acetophenone.
Methylated Biphenyl-4-one Expected bathochromic shiftExpected hypsochromic shiftThe electron-donating methyl group increases the energy of the π* orbital, leading to a red shift in the π → π* transition.[4][5] Conversely, the methyl group can slightly increase the energy of the n orbital, potentially leading to a blue shift in the n → π* transition.

The introduction of a methyl group on the phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) in the π → π* transition. This is due to the electron-donating nature of the methyl group, which destabilizes the highest occupied molecular orbital (HOMO) and stabilizes the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.[4][6]

Infrared Spectroscopy: Probing Vibrational Frequencies

The IR spectrum provides valuable information about the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is particularly sensitive to the electronic environment.

CompoundC=O Stretching Frequency (cm⁻¹)C-H Stretching Frequencies (cm⁻¹)Interpretation of Shifts
Biphenyl-4-one ~1685~3100-3000 (Aromatic), <3000 (Aliphatic)The C=O stretch is at a lower frequency than in simple aliphatic ketones due to conjugation with the aromatic ring.
Methylated Biphenyl-4-one Expected slight decreaseAdditional aliphatic C-H stretches ~2950-2850The electron-donating methyl group increases electron density in the aromatic ring, which can be delocalized to the carbonyl group, slightly weakening the C=O bond and lowering its stretching frequency.[7]

The presence of a methyl group will also introduce new C-H stretching and bending vibrations in the aliphatic region of the spectrum. The interpretation of IR spectra is a powerful tool for confirming the presence of specific functional groups.[8][9]

NMR Spectroscopy: Unraveling the Molecular Structure

NMR spectroscopy provides the most detailed structural information.

¹H NMR Spectroscopy:

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Key Observations
Biphenyl-4-one 7.3 - 8.02.6 (acetyl methyl)Complex multiplet pattern in the aromatic region due to coupling between protons on both rings.
Methylated Biphenyl-4-one 7.2 - 7.9~2.4 (ring methyl), 2.6 (acetyl methyl)The ring methyl group will appear as a singlet. The chemical shifts of the aromatic protons will be altered due to the electronic effect of the methyl group. Protons ortho and para to the methyl group will be shielded (shifted upfield), while meta protons will be less affected.[10]

¹³C NMR Spectroscopy:

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)Key Observations
Biphenyl-4-one ~197127 - 145~26 (acetyl methyl)The carbonyl carbon is significantly deshielded.
Methylated Biphenyl-4-one ~197127 - 146~21 (ring methyl), ~26 (acetyl methyl)The ipso-carbon (the carbon attached to the methyl group) will be deshielded, while the ortho and para carbons will be shielded.[11]

The precise chemical shifts and coupling patterns in the NMR spectra provide unambiguous evidence for the position of the methyl group and its influence on the electronic environment of the molecule.[12][13]

Conclusion: A Synthesized Perspective

The comparative spectral analysis of methylated and non-methylated biphenyl-4-one reveals the significant, albeit subtle, influence of the methyl group.

  • UV-Vis spectroscopy demonstrates that methylation leads to a bathochromic shift in the π → π* transition, indicating a lowering of the electronic transition energy.

  • IR spectroscopy shows a slight decrease in the carbonyl stretching frequency upon methylation, consistent with increased electron delocalization.

  • NMR spectroscopy provides detailed structural confirmation and highlights the changes in the electronic environment of the aromatic rings due to the electron-donating nature of the methyl group.

These spectroscopic techniques, when used in concert, provide a powerful toolkit for understanding the structure-property relationships in substituted aromatic systems. The insights gained from this comparative analysis are directly applicable to the rational design of molecules with tailored electronic and photophysical properties for applications in drug discovery and materials science.

References

  • Crystal Structures of Novel Phenyl Fulgides. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • 4'-Hydroxy-2-phenylacetophenone - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

  • Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • "Click" dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Synthesis of bio-derived 4,4'-biphenyl derivatives via 2-methylfuran... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis of N, N-Bis([1,1'-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. (2024). Arabian Journal of Chemistry. Retrieved January 7, 2026, from [Link]

  • Synthesis of 4-methylbiphenyl. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

  • 4-Acetylbiphenyl - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

  • Ethanone, 1-[1,1'-biphenyl]-4-yl-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

  • Structural Study of Methylated and Non-Methylated Duplexes by IR Fourier Spectroscopy. (n.d.). Scientific Research Publishing. Retrieved January 7, 2026, from [Link]

  • Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • 4-Methylbiphenyl - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

  • 1,1'-Biphenyl, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

  • Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. (2022). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Biphenyl. (n.d.). Oregon Medical Laser Center. Retrieved January 7, 2026, from [Link]

  • Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. (2022). PMC. Retrieved January 7, 2026, from [Link]

  • 4-Biphenylcarboxylic acid, methyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

  • 4-Methylbiphenyl - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

  • Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. (2022). WUR eDepot. Retrieved January 7, 2026, from [Link]

  • Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. (2022). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Time dependent UV-Vis spectra of reduction of aromatic ketones with... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. Retrieved January 7, 2026, from [Link]

Sources

Validation

A Guide to the Cross-Validation of Experimental Data for Novel Tetralone Derivatives: The Case of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Abstract In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a foundational prerequisite for further investigation. Misidentification of a compo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a foundational prerequisite for further investigation. Misidentification of a compound can lead to the invalidation of subsequent biological or physical data, resulting in significant loss of time and resources. This guide provides a comprehensive framework for the cross-validation of experimental data for newly synthesized compounds, using the hypothetical molecule 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one as a case study. We will detail a multi-technique analytical workflow, explaining not just the "how" but the "why" behind each experimental choice. The narrative emphasizes a self-validating system where data from orthogonal techniques—mass spectrometry, multinuclear NMR, infrared spectroscopy, and chromatography—are integrated to build an irrefutable structural proof, thereby ensuring the integrity of downstream research.

Introduction: The Imperative of Orthogonal Validation

The synthesis of a novel molecule is merely the first step in a long scientific journey. Before a compound like 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one can be advanced as a potential drug candidate or functional material, its identity and purity must be rigorously established. Relying on a single analytical technique is fraught with peril; for instance, mass spectrometry can confirm the molecular weight, but it cannot distinguish between structural isomers. True confidence in a structure is only achieved through a process of cross-validation , where multiple, independent analytical methods provide converging lines of evidence. This principle is a cornerstone of Good Laboratory Practice (GLP) and is essential for regulatory submissions and high-impact publications.

This guide outlines a robust workflow for achieving such validation. We will explore how to synthesize the target compound and, more importantly, how to dissect its molecular architecture piece by piece using a suite of modern analytical tools.

Proposed Synthetic Pathway & Rationale

A plausible and efficient route to synthesize the target compound involves a Suzuki-Miyaura cross-coupling reaction followed by an intramolecular Friedel-Crafts acylation. This approach is chosen for its high functional group tolerance, broad substrate scope, and generally high yields, which are well-documented in organic chemistry literature.

The proposed two-step synthesis is as follows:

  • Step 1: Suzuki-Miyaura Coupling: Coupling of 4-bromobutanoyl chloride with a suitable phenylboronic acid would yield an intermediate keto-acid.

  • Step 2: Intramolecular Friedel-Crafts Acylation: The resulting keto-acid is then cyclized under acidic conditions (e.g., polyphosphoric acid or triflic acid) to form the tetralone ring system. Subsequent methylation at the C1 position would yield the final product.

This pathway provides a logical framework for anticipating potential impurities, such as unreacted starting materials or byproducts from incomplete cyclization, which must be ruled out during the characterization process.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Cyclization & Methylation A 4-Bromobutanoyl Chloride C Intermediate Keto-Acid A->C Pd Catalyst, Base B Phenylboronic Acid B->C Pd Catalyst, Base D Intramolecular Friedel-Crafts Acylation C->D PPA or TfOH E 1-Methyl-2,3-dihydro- [1,1'-biphenyl]-4(1H)-one D->E Methylating Agent (e.g., MeI)

Figure 1: Proposed two-step synthetic pathway to the target compound.

The Cross-Validation Workflow: An Integrated Analytical Approach

No single technique can provide a complete picture. The power of our approach lies in the synergistic integration of data from multiple orthogonal techniques. The workflow below illustrates how information from each experiment builds upon the last, leading to a conclusive structural assignment.

G START Newly Synthesized Compound HRMS High-Resolution MS Confirms: Elemental Formula (e.g., C₁₇H₁₆O) START->HRMS IR FT-IR Spectroscopy Confirms: Key Functional Groups (e.g., C=O stretch at ~1685 cm⁻¹) START->IR NMR Multinuclear NMR (1D & 2D) Establishes: Atom Connectivity (The 'Blueprint' of the Molecule) START->NMR HPLC HPLC START->HPLC CONCLUSION Unambiguous Structure & Purity Confirmed HRMS->CONCLUSION IR->CONCLUSION NMR->CONCLUSION HPLC->CONCLUSION

Figure 2: The integrated workflow for cross-validation of a novel compound.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact molecular weight and confirm the elemental formula.

Rationale: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the compound's elemental composition. This is the first critical checkpoint to ensure the product has the correct atoms. For our target C₁₇H₁₆O, the expected monoisotopic mass is 236.1201 Da.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode, looking for the protonated molecular ion [M+H]⁺.

  • Calibrate the instrument using a known standard immediately before or during the run to ensure high mass accuracy.

  • Compare the measured mass of the [M+H]⁺ ion to the theoretical calculated mass.

Expected Result:

Formula Ion Theoretical m/z Measured m/z Δ (ppm)

| C₁₇H₁₆O | [M+H]⁺ | 237.1279 | 237.1275 | -1.7 |

A measured mass within 5 ppm of the theoretical value provides high confidence in the elemental formula.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups present in the molecule.

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of specific bonds, which act as "fingerprints" for functional groups. For our target, the most prominent and diagnostic peak will be the carbonyl (C=O) stretch of the ketone. Its position provides clues about the electronic environment; a conjugated ketone, as in our tetralone system, typically absorbs at a lower wavenumber than a simple aliphatic ketone.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Expected Key Absorptions:

Functional Group Bond Expected Wavenumber (cm⁻¹) Rationale
Aromatic C-H C-H stretch 3100-3000 Presence of the biphenyl system.
Aliphatic C-H C-H stretch 3000-2850 CH₃ and CH₂ groups in the tetralone ring.
Conjugated Ketone C=O stretch ~1685 Diagnostic for the aryl ketone.

| Aromatic C=C | C=C stretch | 1600-1450 | Skeletal vibrations of the aromatic rings. |

The presence of a strong absorption band around 1685 cm⁻¹ is a crucial piece of evidence confirming the tetralone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the precise atom-to-atom connectivity and stereochemistry of the molecule.

Rationale: NMR is the most powerful tool for structural elucidation in organic chemistry. A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides a complete "blueprint" of the molecule.

Protocol: NMR Sample Preparation and Acquisition

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum.

  • Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed to resolve ambiguities.

3.3.1. Data Interpretation: A Step-by-Step Assembly

  • ¹H NMR (Proton NMR): This experiment tells us about the electronic environment and number of neighboring protons for each unique proton in the molecule. We would expect to see distinct signals for the methyl group, the two methylene groups (CH₂), and the aromatic protons.

  • ¹³C NMR: This experiment reveals all unique carbon atoms in the molecule. For C₁₇H₁₆O, we expect to see 17 distinct signals (assuming no accidental equivalence). The carbonyl carbon is highly diagnostic, appearing far downfield (~198 ppm).

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (i.e., are neighbors). It helps to trace out the spin systems, for example, connecting the protons of the two adjacent CH₂ groups in the tetralone ring.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. For instance, a correlation from the methyl protons to the C1 carbon would confirm the methylation site. Correlations from the aromatic protons to the carbonyl carbon would confirm the biphenyl-ketone linkage.

Table of Predicted NMR Data and Key HMBC Correlations:

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton → Carbon)
1-CH₃~1.2 (d)~151-CH₃ → C1 , C2 , Carbonyl C4
2-CH₂~2.1 (m)~352-H → C1 , C3 , Carbonyl C4
3-CH₂~2.9 (t)~283-H → C2 , C4a
Carbonyl C4-~198 -
Aromatic H's7.2-8.1 (m)125-145Ar-H → Carbonyl C4 , other Ar-C's

The combination of these NMR experiments allows for the unambiguous assignment of every atom in the proposed structure, effectively building the molecule on paper from the ground up based on magnetic properties.

Chromatographic Purity Analysis (HPLC)

Objective: To assess the purity of the compound.

Rationale: While spectroscopy confirms the structure of the major component, it does not quantify its purity. High-Performance Liquid Chromatography (HPLC) separates the target compound from any impurities (e.g., starting materials, byproducts). Purity of >95% is a standard requirement for compounds intended for biological screening.

Protocol: Reverse-Phase HPLC

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

A single, sharp peak accounting for >95% of the total integrated area provides strong evidence of high purity.

Conclusion: From Data Points to Definitive Proof

The structural elucidation of a novel compound is a forensic exercise that demands a convergence of evidence. For 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, we have demonstrated a workflow where:

  • HRMS confirms the correct elemental formula.

  • IR Spectroscopy identifies the critical ketone functional group.

  • A suite of NMR experiments meticulously pieces together the molecular skeleton and confirms the precise arrangement of all atoms.

  • HPLC verifies that the characterized structure represents the bulk of the material.

By following this multi-technique, cross-validation approach, researchers can have the utmost confidence in their results, ensuring the integrity and reproducibility of their scientific findings. This rigorous validation is not merely a procedural formality; it is the bedrock upon which credible scientific progress is built.

References

  • U.S. Food and Drug Administration (FDA). Good Laboratory Practice for Nonclinical Laboratory Studies (21 CFR Part 58).[Link]

  • Organisation for Economic Co-operation and Development (OECD). OECD Principles of Good Laboratory Practice (GLP).[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]

Comparative

Purity assessment of synthetic 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

An Objective Comparison Guide to Purity Assessment of Synthetic 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one Introduction: The Analytical Imperative for a Novel Biphenyl Ketone 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide to Purity Assessment of Synthetic 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Introduction: The Analytical Imperative for a Novel Biphenyl Ketone

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a synthetic intermediate with significant potential in drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents. Its molecular structure, featuring a chiral center, a conjugated ketone, and a biphenyl moiety, presents a unique analytical challenge. Ensuring the purity of this compound is not merely a matter of quality control; it is a prerequisite for reliable downstream biological data and a critical step in adhering to stringent regulatory standards. Impurities, which can include residual starting materials, synthetic by-products, positional isomers, and enantiomeric contaminants, can drastically alter pharmacological and toxicological profiles.[1][2]

This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing a comprehensive purity profile and identity confirmation for this specific molecule. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.

The Orthogonal Approach: A Multi-Faceted View of Purity

Relying on a single analytical technique is insufficient for a complete purity assessment. A robust, regulatory-compliant strategy employs multiple, orthogonal methods.[3] Orthogonality in this context means that the techniques rely on different chemical or physical principles for separation and detection. This ensures that an impurity masked by the main peak in one method will likely be resolved and detected by another. Our recommended workflow integrates chromatographic, spectroscopic, and spectrometric techniques to build a complete and validated purity profile.

Purity_Assessment_Workflow cluster_0 Primary Purity & Impurity Profile cluster_1 Structural Confirmation & Identity cluster_2 Stereochemical Purity cluster_3 Final Assessment HPLC RP-HPLC-UV (Quantitative Purity) Report Comprehensive Purity Report (Identity, Purity, Impurity Profile, ee%) HPLC->Report GCMS GC-MS (Volatile Impurities) GCMS->Report NMR ¹H & ¹³C NMR (Structural Integrity) NMR->Report FTIR FTIR (Functional Group ID) FTIR->Report Chiral Chiral HPLC/SFC (Enantiomeric Excess) Chiral->Report Start Synthesized Compound Batch Start->HPLC Start->GCMS Start->NMR Start->FTIR Start->Chiral

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For non-volatile organic molecules, Reverse-Phase HPLC (RP-HPLC) is the gold standard for purity determination.[4] The biphenyl and ketone moieties in our target compound contain strong chromophores, making UV detection highly effective and sensitive.

Expertise & Experience: The choice of a C18 (octadecylsilyl) stationary phase is deliberate. The non-polar nature of the C18 chains provides strong hydrophobic interactions with the biphenyl group, leading to excellent retention and resolution from more polar or less retained impurities. A gradient elution is preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar by-products (like a potential 4,4'-dimethylbiphenyl impurity) are resolved and eluted within a reasonable timeframe.[5]

Performance Comparison: HPLC vs. Other Techniques
TechniquePrinciplePrimary Application for Target CompoundQuantitationSensitivityKey Advantage
RP-HPLC-UV Differential partitioning between a non-polar stationary phase and a polar mobile phase.Primary purity assay, detection of non-volatile impurities and isomers.Excellent (Area % at a single wavelength).High (ng range).Robust, reproducible, and the industry standard for quantitative purity.
GC-MS Separation by boiling point/volatility, followed by mass-based detection.Identification of residual solvents and volatile synthetic by-products.Good (with internal standards).Very High (pg range).Provides mass data for definitive impurity identification.[6]
¹H NMR Nuclear spin transitions in a magnetic field.Structural confirmation and detection of major impurities.Excellent (qNMR with internal standard).Low (requires >1% impurity).Provides unambiguous structural information.[7][8]
Chiral HPLC Differential interaction with a chiral stationary phase.Separation and quantification of enantiomers.Excellent (Area %).High (ng range).The only reliable method to determine enantiomeric excess (% ee).[9][10]
Experimental Protocol: RP-HPLC-UV
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid protonates silanols to reduce peak tailing and improves peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Causality: Elevated temperature lowers mobile phase viscosity and can improve peak efficiency and reproducibility.

    • Detection Wavelength: 254 nm. Causality: This wavelength is a good compromise for detecting the aromatic systems in the biphenyl group and the n-π transition of the ketone. A full spectrum (210-400 nm) should be recorded by the DAD to check for co-eluting impurities with different spectra.*

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Dilute to 0.1 mg/mL for analysis.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-17 min: 20% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: 95% to 20% B

    • 21-25 min: Hold at 20% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity as Area % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Trustworthiness: Perform a peak purity analysis using the DAD spectral data to confirm that the main peak is spectrally homogeneous and not co-eluting with an impurity.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is unparalleled for identifying volatile and semi-volatile impurities, such as residual solvents (e.g., toluene, THF from synthesis) or low molecular weight synthetic precursors.[6][11]

Expertise & Experience: The primary challenge for our target compound is its relatively high molecular weight and boiling point. A high-temperature program and a thermally stable, low-bleed capillary column (e.g., DB-5ms) are essential to prevent compound degradation and ensure elution. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an impurity to a known library (e.g., NIST).[12][13]

Experimental Protocol: GC-MS
  • System Preparation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Transfer Line Temperature: 290 °C.

    • MS Source Temperature: 230 °C.

    • MS Quad Temperature: 150 °C.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • Sample Preparation:

    • Dissolve ~1 mg of the compound in 1 mL of a high-purity solvent like Dichloromethane.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) for impurity peaks.

    • Examine the mass spectrum of each impurity peak and compare it against the NIST spectral library for identification.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

While chromatography excels at separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of the molecular structure.[8][14][15] For purity, ¹H NMR is a powerful tool. The integral of each signal is directly proportional to the number of protons it represents, allowing for the detection and, in some cases, quantification of impurities with unique proton signals.

Expertise & Experience: A high-field instrument (≥400 MHz) is crucial for resolving the complex aromatic region of the biphenyl system and the aliphatic protons of the dihydro-one ring.[16] While standard ¹H NMR is excellent for qualitative assessment, Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration. This allows for a highly accurate calculation of the absolute purity (mass/mass %), which is far more rigorous than chromatographic area percent.

Experimental Protocol: ¹H NMR
  • System Preparation:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the main compound).

    • Ensure a long relaxation delay (d1) of at least 5 times the longest T1 of any proton of interest to allow for full relaxation, which is critical for accurate integration.

  • Data Analysis:

    • Structural Confirmation: Assign all proton signals to the expected structure. The chemical shifts, coupling constants, and integration values should be consistent with 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

    • Purity Assessment: Carefully examine the baseline for small peaks that do not correspond to the main structure or the solvent. Integrate these impurity peaks relative to a known integral of the main compound to estimate their level.

Chiral Chromatography: Resolving the Enantiomers

The presence of a stereocenter at the C1 position means the compound can exist as two non-superimposable mirror images (enantiomers).[2] In drug development, enantiomers can have vastly different biological activities and toxicities, making the determination of enantiomeric excess (% ee) a regulatory necessity.[1]

Expertise & Experience: Chiral separations are achieved by using a Chiral Stationary Phase (CSP).[10] Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly versatile and often successful in separating a wide range of chiral compounds, including those with stereocenters adjacent to carbonyl groups. Both normal-phase (using hexane/alcohol mobile phases) and reverse-phase conditions can be effective, and screening both is a common strategy in method development.

Chiral_Separation Racemate Racemic Mixture (R and S Enantiomers) CSP Chiral Stationary Phase (CSP) Racemate->CSP Separation Differential Diastereomeric Interactions CSP->Separation Enantiomers Separated Enantiomers (Different Retention Times) Separation->Enantiomers

Caption: Principle of chiral chromatographic separation.

Experimental Protocol: Chiral HPLC
  • System Preparation:

    • HPLC System: As described for RP-HPLC.

    • Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak IA, IB, or IC).

    • Mobile Phase: Typically a mixture of Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting point is 90:10 Hexane:Isopropanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: 254 nm.

  • Sample Preparation:

    • Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Analysis:

    • Inject the sample and run the isocratic method.

    • If separation is not achieved, systematically vary the alcohol modifier percentage and type.

    • Trustworthiness: A racemic standard (a 50:50 mixture of both enantiomers) must be synthesized or procured to confirm the identity of the two enantiomeric peaks and to calculate resolution.

  • Data Analysis:

    • Calculate Enantiomeric Excess (% ee) as: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the major enantiomer and Area₂ is the minor).

Conclusion

The purity assessment of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one demands a multi-pronged, orthogonal approach. No single method can provide a complete picture. A comprehensive analysis combines:

  • RP-HPLC for a robust, quantitative purity value and detection of non-volatile impurities.

  • GC-MS for the definitive identification of volatile residuals from the synthesis.

  • ¹H NMR for unambiguous structural confirmation and as a cross-check for purity against a different physical principle.

  • Chiral HPLC to ensure the stereochemical integrity of the final compound.

By integrating these techniques, researchers and drug development professionals can build a scientifically sound, trustworthy, and comprehensive data package that ensures the quality, safety, and reliability of their synthetic compounds.

References

  • Wikipedia. (2023). Chiral analysis. Wikipedia. Retrieved from [Link]

  • University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • Inamuddin, A. M. (2023). Modern Analytical Technique for Characterization Organic Compounds. IntechOpen. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: carbonyl compounds. Retrieved from [Link]

  • Mobaraki, N., et al. (2015). Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. ResearchGate. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • PharmaGuru. (2025). What Is Chiral Purity And How To Perform: Learn In 3 Minutes. Retrieved from [Link]

  • Nozière, B., et al. (2015). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Jalsovszky, I., et al. (2010). The Determination of GC–MS Relative Molar Responses of Benzene and Biphenyl Derivatives. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Korytar, P., et al. (2005). Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column. PubMed. Retrieved from [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Elyashberg, M., et al. (2016). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Cardoso, D. R., et al. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]

  • ResearchGate. (2015). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kamble, R., et al. (2017). Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • de la Cruz, H., et al. (2017). (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. PubMed Central. Retrieved from [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Abstract The 1-tetralone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The synthesis of substituted tetralones, particularly those bearing co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-tetralone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The synthesis of substituted tetralones, particularly those bearing complex functionalities like a biphenyl moiety, is a critical task in drug discovery and development. This guide provides an in-depth, objective comparison of two primary synthetic strategies for preparing 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. We will benchmark a modern, convergent approach utilizing a Suzuki-Miyaura coupling against a classic, linear synthesis reliant on Friedel-Crafts reactions. The discussion is grounded in mechanistic principles, with detailed, reproducible protocols and supporting data to guide researchers in selecting the optimal route for their specific needs, considering factors such as efficiency, modularity, and scalability.

Introduction: The Significance of the Biphenyl-Tetralone Scaffold

The fusion of a biphenyl group with a tetralone core creates a molecule with significant steric and electronic complexity, making it a valuable building block for probing biological systems. Biphenyls are common in pharmaceuticals, often used to enhance target affinity, while the tetralone structure provides a rigid, three-dimensional framework.[1][3] The target molecule, 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, serves as an excellent case study for evaluating synthetic strategies toward this important class of compounds. The efficiency and flexibility of the synthetic route are paramount for generating analogs for structure-activity relationship (SAR) studies.

This guide will compare two distinct pathways:

  • Method 1 (Benchmark): A convergent approach featuring a late-stage Suzuki-Miyaura coupling to construct the biphenyl unit, followed by an intramolecular Friedel-Crafts acylation for the final ring closure.

  • Method 2 (Alternative): A linear approach that begins with a Friedel-Crafts acylation on a biphenyl precursor to build the carbon skeleton, followed by subsequent transformations.

Method 1: The Convergent Suzuki-Miyaura Coupling / Intramolecular Acylation Route

This modern strategy is designated as the benchmark due to its high degree of modularity and convergence. The key C-C bond formations—the biphenyl linkage and the tetralone ring—are addressed in separate, high-yielding steps. This allows for late-stage diversification; various arylboronic acids could be employed in the Suzuki-Miyaura step to rapidly generate a library of analogs.

Overall Synthetic Workflow

The workflow begins with the synthesis of a brominated precursor, followed by palladium-catalyzed cross-coupling and subsequent acid-catalyzed cyclization.

A 4-(4-Bromophenyl)pentanoic Acid C Suzuki-Miyaura Coupling A->C B Phenylboronic Acid B->C D 4-([1,1'-Biphenyl]-4-yl)pentanoic Acid C->D Pd Catalyst, Base E Intramolecular Friedel-Crafts Acylation D->E Acid Catalyst (PPA or SOCl₂/AlCl₃) F 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one E->F

Caption: Workflow for the Convergent Suzuki/Friedel-Crafts Route.

Mechanistic Considerations

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming aryl-aryl bonds.[4] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[4] The choice of ligand, base, and solvent is crucial for achieving high yields.

Intramolecular Friedel-Crafts Acylation: This classic reaction involves the formation of an acylium ion from the carboxylic acid (or its corresponding acyl chloride), which then acts as an electrophile in an electrophilic aromatic substitution reaction to close the ring.[5] Strong acids like polyphosphoric acid (PPA) or a two-step procedure involving conversion to the acyl chloride followed by treatment with a Lewis acid (e.g., AlCl₃) are typically employed.[6]

Experimental Protocol

Step 1: Synthesis of 4-([1,1'-Biphenyl]-4-yl)pentanoic Acid via Suzuki-Miyaura Coupling

  • To a round-bottom flask, add 4-(4-bromophenyl)pentanoic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (1-3 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.

  • De-gas the flask and backfill with an inert atmosphere (Nitrogen or Argon).

  • Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Heat the mixture to reflux (80-100 °C) and monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure biphenyl acid.

Step 2: Cyclization to 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

  • Place the 4-([1,1'-biphenyl]-4-yl)pentanoic acid (1.0 eq.) into a flask.

  • Add polyphosphoric acid (PPA) (approx. 10x by weight) and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash successively with water, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude tetralone by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.

Method 2: The Linear Friedel-Crafts Approach

This classical approach constructs the carbon skeleton in a linear fashion, starting from a commercially available biphenyl. While seemingly direct, this route can face challenges with regioselectivity and require harsh reaction conditions.

Overall Synthetic Workflow

The synthesis begins with an intermolecular acylation of biphenyl, followed by a ketone reduction and a final intramolecular cyclization to form the tetralone ring.

A Biphenyl C Intermolecular Friedel-Crafts Acylation A->C B Methylsuccinic Anhydride B->C D 2-Methyl-4-oxo-4-([1,1'-biphenyl]-4-yl)butanoic Acid C->D AlCl₃ E Ketone Reduction (Clemmensen or Wolff-Kishner) D->E Zn(Hg), HCl or N₂H₄, KOH F 2-Methyl-4-([1,1'-biphenyl]-4-yl)butanoic Acid E->F G Intramolecular Friedel-Crafts Acylation F->G PPA H 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one G->H

Sources

Comparative

The Analytical Imperative: Distinguishing Enantiomers and Constitutional Isomers

An Expert's Comparative Guide to the Isomeric Purity Analysis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one In the landscape of pharmaceutical development, the precise control and quantification of isomeric impuritie...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Isomeric Purity Analysis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

In the landscape of pharmaceutical development, the precise control and quantification of isomeric impurities are not merely regulatory hurdles but fundamental requirements for ensuring drug safety and efficacy. For complex chiral molecules like 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a tetralone derivative with significant potential as a synthetic building block, a robust analytical strategy for determining isomeric purity is paramount. The presence of a stereocenter at the C1 position necessitates the separation and quantification of its enantiomers, whose biological activities can differ dramatically.[1][2] Furthermore, the synthesis of the biphenyl moiety can introduce constitutional (positional) isomers that must be identified and controlled.

This guide provides a comparative analysis of the two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the foundational principles of each method, present detailed experimental protocols, and offer data-driven comparisons to empower researchers in selecting the optimal strategy for their specific analytical challenges.

The core challenge in analyzing 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one lies in its potential for isomerism:

  • Enantiomers: The chiral carbon at the C1 position (bearing the methyl group) gives rise to (R)- and (S)-enantiomers. These molecules are non-superimposable mirror images with identical physical properties in an achiral environment, demanding a chiral environment for separation. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making their accurate quantification a critical aspect of drug development.[3]

  • Constitutional Isomers: These isomers may arise during synthesis, for instance, through the coupling of the tetralone precursor with different isomers of a phenylboronic acid (e.g., ortho-, meta-, or para-tolylboronic acid), leading to different substitution patterns on the biphenyl ring system. These isomers have distinct chemical structures and can typically be separated using standard achiral chromatography.

  • Atropisomers: While less common in the absence of bulky ortho-substituents that would restrict rotation around the biphenyl single bond, atropisomerism is a theoretical possibility that can result in stable, non-interconverting rotational isomers.[4]

This guide will focus on the primary challenge of enantiomeric separation while also addressing the analysis of constitutional isomers as a necessary preliminary step in purity assessment.

Comparison of Key Analytical Methodologies

We will now compare the two most powerful techniques for this analysis: Chiral HPLC, the industry standard for routine enantioseparation, and qNMR, a versatile method for absolute quantification.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the cornerstone of enantiomeric purity analysis, leveraging a chiral stationary phase (CSP) to resolve enantiomers into discrete peaks for quantification.

Principle of Separation

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[5] These complexes have different interaction energies, leading to differential retention times and, consequently, separation. For tetralone derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose carbamate derivatives) have proven highly effective due to their ability to engage in multiple chiral recognition interactions, including hydrogen bonding, dipole-dipole, and π-π interactions.[6][7][8]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase (e.g., Hexane/IPA) inj Inject onto Chiral Column prep->inj sep Isocratic Elution inj->sep det UV Detection (e.g., 254 nm) sep->det integ Integrate Peak Areas (A1 and A2) det->integ calc Calculate % Enantiomeric Excess (e.e.) integ->calc

Caption: Workflow for Chiral HPLC Enantiomeric Purity Analysis.

Detailed Experimental Protocol: Method Development for a Tetralone Derivative

  • Objective: To achieve baseline separation (Resolution, Rs > 1.5) of the (R)- and (S)-enantiomers.

  • Step 1: Column and Mobile Phase Screening

    • Column Selection: Based on literature for analogous tetralone structures, start with a cellulose-based CSP such as a Chiralpak® IC column (immobilized cellulose tris(3,5-dichlorophenylcarbamate)).[6][7] An amylose-based CSP can be screened as an orthogonal choice.

    • Mobile Phase: For normal-phase chromatography, begin with a mobile phase of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (v/v) n-Hexane:IPA.[6]

    • Initial Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.[6] Monitor the separation at a wavelength of 254 nm, where the biphenyl chromophore exhibits strong absorbance.

  • Step 2: Method Optimization

    • Modifier Concentration: Adjust the percentage of IPA. Decreasing the IPA concentration generally increases retention time and can improve resolution, while increasing it shortens the analysis time. Test concentrations from 1% to 20% IPA.

    • Temperature: Investigate the effect of column temperature. Enantioseparation is often an enthalpically driven process, meaning lower temperatures (e.g., 15-20 °C) can enhance resolution.[7]

    • Flow Rate: Optimize the flow rate to balance analysis time with separation efficiency. A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve resolution at the cost of a longer run time.

  • Step 3: Validation

    • System Suitability: Once optimal conditions are found, inject a racemic standard multiple times to ensure the system is performing adequately. Key parameters include resolution (Rs), tailing factor, and reproducibility of retention times and peak areas.

    • Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100

Comparative Performance Data (Hypothetical)

ParameterColumn A (Chiralpak® IC)Column B (Chiralpak® AD)
Mobile Phasen-Hexane:IPA (90:10)n-Hexane:IPA (95:5)
Flow Rate1.0 mL/min1.0 mL/min
Temperature25 °C25 °C
Retention Time (t_R1)8.5 min12.3 min
Retention Time (t_R2)9.8 min14.5 min
Selectivity (α)1.181.25
Resolution (R_s)2.1 3.5

Advantages and Disadvantages of Chiral HPLC

ProsCons
High sensitivity and resolving power.Requires expensive, specialized chiral columns.
Established and well-regarded by regulatory agencies.Method development can be empirical and time-consuming.
Excellent for routine quality control (QC) analysis.Requires a reference standard for peak identification.
Capable of high throughput with automation.Indirect detection method; assumes equal response factors for enantiomers.
Quantitative NMR (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the molar ratio of isomers in a mixture, often without the need for an isomeric reference standard.

Principle of Quantification

The fundamental principle of qNMR is that the integrated area of a given NMR signal is directly proportional to the number of nuclei contributing to that signal.[9][10] By comparing the integrals of signals unique to different isomers, their relative concentrations can be determined with high precision.

Since enantiomers are isochronous (have identical spectra) in an achiral solvent, an indirect approach using a Chiral Derivatizing Agent (CDA) is necessary. The CDA, itself enantiopure, reacts with the racemic analyte to form a mixture of diastereomers. These diastereomers are no longer mirror images and will exhibit distinct, resolvable signals in the NMR spectrum.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing sample Accurately weigh sample react React with Chiral Derivatizing Agent (e.g., Mosher's Acid) sample->react dissolve Dissolve resulting diastereomers in Deuterated Solvent react->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters: Long D1, High S/N) dissolve->acquire process Phase and Baseline Correction acquire->process integ Integrate well-resolved signals for each diastereomer process->integ calc Calculate Isomeric Ratio integ->calc

Caption: Workflow for qNMR Analysis using a Chiral Derivatizing Agent.

Detailed Experimental Protocol: Indirect qNMR via Derivatization

  • Objective: To form diastereomers with well-resolved ¹H NMR signals for accurate integration.

  • Step 1: Selection of Chiral Derivatizing Agent (CDA)

    • The target molecule has a ketone functional group. While direct derivatization of the ketone is possible, a more common strategy involves reducing the ketone to a secondary alcohol, followed by esterification with an enantiopure CDA like (R)- or (S)-Mosher's acid chloride (MTPA-Cl). This creates diastereomeric esters.

    • Crucial Prerequisite: The derivatization reaction must proceed to 100% completion without any kinetic resolution (one enantiomer reacting faster than the other). This must be verified experimentally.

  • Step 2: Sample Preparation and Derivatization

    • Accurately weigh the sample of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one (after reduction to the corresponding alcohol).

    • Dissolve the sample in a suitable solvent (e.g., pyridine-d5) and react with a slight excess of the CDA (e.g., MTPA-Cl).

    • Ensure the reaction is complete, then prepare the final sample for NMR analysis in a suitable deuterated solvent (e.g., CDCl₃).

  • Step 3: Quantitative NMR Data Acquisition

    • Relaxation Delay (D1): Set a long D1 delay (typically 5 to 7 times the longest T₁ relaxation time of the protons being integrated) to ensure complete relaxation between scans. This is critical for accurate integration.

    • Signal-to-Noise (S/N): Acquire a sufficient number of scans to achieve a high S/N ratio (at least 250:1 for <1% integration error).[9]

    • Pulse Angle: Use a calibrated 90° pulse.

  • Step 4: Data Processing and Calculation

    • Carefully process the spectrum with zero-order phase correction and automated baseline correction.

    • Identify signals that are unique to each diastereomer and are well-resolved from all other signals. Protons close to the new stereocenter (e.g., the methyl group or the carbinol proton) are often the best candidates.

    • Integrate the corresponding signals for both diastereomers (I_dia1 and I_dia2). The isomeric ratio is directly calculated from the ratio of these integrals.

Hypothetical qNMR Data for Diastereomeric Esters

DiastereomerUnique SignalChemical Shift (δ)Integral Value
Diastereomer 1 (from S-enantiomer)-OCH₃ of MTPA3.55 ppm1.00
Diastereomer 2 (from R-enantiomer)-OCH₃ of MTPA3.51 ppm0.05
Calculated Isomeric Ratio 95.2 : 4.8
Calculated % e.e. 90.4%

Advantages and Disadvantages of qNMR

ProsCons
An absolute, primary method of measurement.[10]Lower sensitivity compared to HPLC-UV.
Does not require an authentic sample of the minor isomer for quantification.[11]Requires a derivatization step, which must be complete and non-discriminatory.
Provides structural confirmation simultaneously.Potential for signal overlap can complicate integration.
Can be faster than developing a new HPLC method from scratch.High-field NMR instruments can be costly to access and maintain.

Preliminary Analysis: Achiral Chromatography for Constitutional Isomers

Before undertaking a complex chiral separation, it is essential to confirm the constitutional purity of the sample. Standard achiral HPLC or Gas Chromatography (GC) is typically sufficient for this purpose.

  • Recommended Approach (HPLC): A reversed-phase HPLC method using a C18 or, preferably, a Biphenyl stationary phase is highly effective. Biphenyl phases can offer enhanced selectivity for aromatic compounds through π-π interactions, which is ideal for resolving positional isomers of the biphenyl moiety.[12] A simple gradient elution with water and acetonitrile (both containing 0.1% formic acid) is a good starting point.

  • Alternative (GC): If the compound is sufficiently volatile and thermally stable, GC with a flame ionization detector (FID) can also be used.[13]

This initial screening ensures that the peaks observed in the subsequent chiral analysis are indeed enantiomers and not unresolved constitutional impurities.

Summary and Recommendations

The choice between Chiral HPLC and qNMR depends on the specific analytical goal, available resources, and the stage of drug development.

FeatureChiral HPLCqNMR with Derivatization
Principle Physical separation based on differential interaction with a CSP.Chemical separation of diastereomers followed by spectroscopic quantification.
Quantification Relative (based on peak area).Absolute (based on molar ratios).[14]
Sensitivity High (µg/mL to ng/mL).Moderate (mg/mL).
Throughput High for established methods.Lower, due to sample preparation.
Impurity Standard Required for peak identification.Not required for the minor isomer.[11]
Best Use Case Routine QC, release testing, high-throughput screening.Reference standard characterization, structural confirmation, analysis without impurity standards.

Decision-Making Framework:

  • For Routine Quality Control: Once a method is established, Chiral HPLC is the undisputed gold standard due to its high sensitivity, robustness, and throughput.

  • For Initial Characterization or Reference Standard Certification: qNMR is an exceptionally powerful tool. It provides an independent, orthogonal method for purity assessment and can assign a definitive value without requiring an isolated sample of the enantiomeric impurity.

  • For Comprehensive Validation: The most rigorous approach involves using both techniques. A Chiral HPLC method can be used for routine analysis, while qNMR can be employed to validate the HPLC results and certify the primary reference standard, providing a self-validating and authoritative analytical package.

By understanding the distinct advantages and limitations of each technique, researchers and drug development professionals can design a scientifically sound, efficient, and defensible strategy for the isomeric purity analysis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

References

  • Z. Y. Che, et al. (2014). Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase. PubMed. [Link]

  • Q. Zhang, et al. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Bentham Science. [Link]

  • I. W. Wainer, et al. (2002). HPLC ENANTIOMERIC RESOLUTION OF NOVEL TETRALONE DERIVATIVES ON CELLULOSE AND AMYLOSE BASED CHIRAL STATIONARY PHASES UNDER NORMAL. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Q. Zhang, et al. (2018). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. ResearchGate. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. University of Oxford, Department of Chemistry. [Link]

  • Z. Szabó, et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • M. Kaspereit, et al. (2020). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. ACS Publications. [Link]

  • Brightspec. Chiral vs achiral. Brightspec. [Link]

  • Intertek. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis. Intertek. [Link]

  • uHPLCs. (2023). Chiral Column HPLC All You Should Know. uHPLCs. [Link]

  • V. Kannappan. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. Mestrelab. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]

  • K. H. Gahm, et al. (1998). Chiral Separations of Indan, Tetralin and Benzosuberan Derivatives by Capillary Electrophoresis. Scholars' Mine. [Link]

  • E. Anklam & A. Müller. (1994). A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. PubMed. [Link]

  • ASBASJSM College of Pharmacy. Pharmaceutical Organic Chemistry-II. COP Bela. [Link]

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Validation

A Guide to the Structural Confirmation of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one using 2D NMR

Introduction In the landscape of drug development and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of ensuring efficacy, safety, and intellectual property. While techniques...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug development and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of ensuring efficacy, safety, and intellectual property. While techniques like mass spectrometry and infrared spectroscopy provide crucial pieces of the puzzle—such as molecular weight and the presence of functional groups—they often fall short of providing a complete picture of atomic connectivity.[1][2] For complex molecules like 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, which features a chiral center and multiple aromatic and aliphatic regions, one-dimensional Nuclear Magnetic Resonance (1D NMR) can be ambiguous due to signal overlap.[3][4]

This guide provides an in-depth, experimentally-grounded protocol for the structural elucidation of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will demonstrate how the synergistic application of COSY, HSQC, and HMBC experiments provides irrefutable evidence for the proposed structure, moving beyond simple spectral interpretation to a logical framework of structural confirmation.

The Structural Hypothesis

Before embarking on spectroscopic analysis, it is essential to establish the hypothesized structure. This allows for the prediction of expected signals and correlations, which can then be verified against experimental data.

Figure 1: Hypothesized Structure and Atom Numbering Chemical structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one with atoms numbered for NMR analysis. Caption: The proposed structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one with IUPAC numbering for unambiguous referencing of atoms during spectral assignment.

Experimental Rationale: The Power of 2D NMR

To overcome the limitations of 1D NMR, a series of 2D experiments are employed. Each experiment provides a unique layer of information, and together they build a comprehensive map of the molecule's atomic framework.[5][6]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the foundational experiment for determining which protons are spin-spin coupled, typically through two or three bonds.[7] It allows us to identify adjacent protons and piece together the aliphatic spin systems within the dihydro-pyridinone ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[7][8] This is the most reliable method for assigning carbon resonances for all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[7][8] This is critical for identifying the connectivity around non-protonated (quaternary) carbons, such as the carbonyl carbon (C4) and the carbons at the biphenyl linkage (C5 and C1').

The logical workflow for structural elucidation using these techniques is visualized below.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structural Confirmation P1D ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) P1D->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Bonds) P1D->HSQC C1D ¹³C NMR (Carbon Environments) C1D->HSQC Initial C assignments Fragments Assemble Molecular Fragments COSY->Fragments HSQC->Fragments Assigns protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Bonds) HMBC->Fragments Connects fragments via quaternary carbons Structure Confirm Final Structure Fragments->Structure

Diagram 1: Workflow for 2D NMR Structural Elucidation.

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are standard protocols for acquiring high-quality 2D NMR data.

1. Sample Preparation:

  • Accurately weigh 10-15 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the spectrometer is not calibrated to the residual solvent peak.

2. Spectrometer Setup and Data Acquisition:

  • All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

  • Standard 1D Spectra: First, acquire standard ¹H and ¹³C{¹H} spectra. These are essential for referencing and for comparison with the 2D data.

  • COSY: Utilize a gradient-selected (gCOSY) pulse sequence. Acquire at least 8 scans per increment for a total of 256 increments in the F1 dimension.

  • HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2). Set the ¹JCH coupling constant to an average value of 145 Hz.

  • HMBC: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling constant (ⁿJCH) to 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.

Data Interpretation and Structural Confirmation

Here, we will walk through the logical process of interpreting the spectral data to assemble the structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Step 1: Analysis of 1D NMR Spectra

The 1D spectra provide the initial inventory of protons and carbons. Based on the proposed structure, we anticipate the following signals.

Table 1: Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H δ (ppm), Multiplicity, Integration Predicted ¹³C δ (ppm)
N-CH₃ ~3.1 (s, 3H) ~35.0
C2-H₂ ~3.6 (t, 2H) ~50.0
C3-H₂ ~2.8 (t, 2H) ~38.0
C4 - ~195.0 (Carbonyl)
C5 - ~130.0
C6-H ~7.2 (d, 1H) ~128.0
C7-H ~7.0 (t, 1H) ~125.0
C8-H ~7.3 (t, 1H) ~129.0
C9-H ~7.1 (d, 1H) ~126.0
C1' - ~140.0
C2'/C6'-H ~7.5 (d, 2H) ~129.5
C3'/C5'-H ~7.4 (t, 2H) ~128.5

| C4'-H | ~7.35 (t, 1H) | ~127.5 |

Step 2: COSY Analysis - Assembling the Aliphatic Chain

The COSY spectrum reveals proton-proton couplings. The most critical observation would be the correlation between the two methylene groups in the dihydro-pyridinone ring.

Diagram 2: Key COSY correlation in the aliphatic ring.

This correlation confirms that the protons at ~3.6 ppm (H2) are adjacent to the protons at ~2.8 ppm (H3), establishing the C2-C3 fragment. No other significant COSY correlations are expected in the aliphatic region.

Step 3: HSQC Analysis - Linking Protons to Carbons

The HSQC spectrum definitively assigns the chemical shifts of the protonated carbons. Each cross-peak represents a direct C-H bond. This allows us to confidently populate the carbon column in our assignment table for all non-quaternary carbons. For example, the proton signal at ~3.1 ppm (N-CH₃) will show a cross-peak to the carbon signal at ~35.0 ppm.

Step 4: HMBC Analysis - Building the Complete Skeleton

The HMBC spectrum provides the long-range connectivity data needed to link all the fragments and confirm the positions of the methyl group, carbonyl group, and the biphenyl linkage.

Table 2: Key Expected HMBC Correlations

Proton(s) Correlates to Carbon(s) (δ ppm) Structural Significance
N-CH₃ (~3.1) C2 (~50.0) Confirms methyl group is on the nitrogen atom.
C2-H₂ (~3.6) C4 (~195.0), C3 (~38.0), N-CH₃ (~35.0) Links the N-methyl group to C2, and C2 to the carbonyl at C4.
C3-H₂ (~2.8) C5 (~130.0), C4 (~195.0), C2 (~50.0) Confirms C3 is adjacent to the carbonyl and the C5 quaternary carbon.
C6-H (~7.2) C8 (~129.0), C5 (~130.0), C4 (~195.0) Positions C6 relative to the C4-C5 bond.

| C2'/C6'-H (~7.5) | C4' (~127.5), C1' (~140.0), C5 (~130.0) | Crucial correlation: Links the second phenyl ring (C2'/C6') to the first ring system at C5, confirming the biphenyl structure. |

The HMBC correlations are the ultimate proof. The connection from the protons of the second phenyl ring (H2'/H6') back to the quaternary carbon of the first ring (C5) is the single most important piece of data for confirming the [1,1'-biphenyl] core structure.

G cluster_0 Key Structural Fragments NMe N-CH₃ C2H2 C2-H₂ NMe->C2H2 HMBC C4O C4=O C2H2->C4O HMBC C3H2 C3-H₂ C3H2->C4O HMBC C5 C5 C3H2->C5 HMBC C6H C6-H C6H->C5 HMBC C2primeH C2'/C6'-H C2primeH->C5 HMBC (KEY!) C1prime C1' C2primeH->C1prime HMBC

Diagram 3: Key HMBC correlations confirming the molecular skeleton.

Comparison with Alternative Techniques

While 2D NMR provides a comprehensive structural map, it is valuable to see how it compares to other common analytical techniques.[9][10]

Table 3: Comparison of Structural Elucidation Techniques

Technique Information Provided Advantages Limitations for this Molecule
2D NMR Complete atomic connectivity (¹H-¹H, ¹H-¹³C) Unambiguous structural confirmation in solution. Requires relatively pure sample (>95%); longer acquisition times.
X-Ray Crystallography Precise 3D structure, bond lengths, and angles Considered the "gold standard" for absolute structure.[9] Requires a suitable single crystal, which can be difficult or impossible to grow.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns High sensitivity; confirms molecular formula (with HRMS). Does not provide direct information on atom connectivity or isomerism.

| Infrared (IR) Spectroscopy | Presence of functional groups | Fast and simple; confirms the C=O (carbonyl) group. | Provides no information on the overall carbon skeleton.[1] |

As the table illustrates, while other techniques provide essential, complementary data, only 2D NMR or X-ray crystallography can deliver the definitive structural proof required in regulated environments. Given the potential difficulty in obtaining a single crystal, 2D NMR stands out as the most powerful and accessible method for confirming the structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one in its solution state.

Conclusion

The structural elucidation of complex organic molecules is a systematic process of evidence gathering. Through the logical application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can move beyond ambiguity and piece together a molecule's complete atomic framework. The COSY experiment establishes proton-proton proximities, the HSQC spectrum maps protons to their directly attached carbons, and the HMBC experiment reveals the long-range connectivity that ties the entire structure together. For 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, this multi-faceted approach provides clear, verifiable, and unambiguous confirmation of its constitution, serving as a robust and reliable method for researchers in the chemical and pharmaceutical sciences.

References

  • Reddit Discussion on Analytical Tools. (2022). r/chemistry. Available at: [Link]

  • Discussion on Spectroscopic Methods for Structure Elucidation. (2018). ResearchGate. Available at: [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Available at: [Link]

  • Discussion on Characterizing Unknown Compounds. (2014). ResearchGate. Available at: [Link]

  • Reddit Discussion on Lab Techniques without NMR. (2023). r/OrganicChemistry. Available at: [Link]

  • Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. (n.d.). Arkat USA. Available at: [Link]

  • Supporting Information: 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Available at: [Link]

  • Topics on COSY, HSQC, HMBC. (n.d.). Science.gov. Available at: [Link]

  • NMR and IR Spectra Absorbances. (2021). Chegg. Available at: [Link]

  • Supporting Information: Recyclable Heterogeneous Nanocatalyst. (2020). New Journal of Chemistry. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. Available at: [Link]

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  • Two-dimensional NMR spectra of compound 1. (n.d.). ResearchGate. Available at: [Link]

  • Request PDF: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. Available at: [Link]

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  • A framework for automated structure elucidation from routine NMR spectra. (2021). Stanford University. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol Before any disposal process begins, a thorough hazard assessment is paramount. The structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one s...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

Before any disposal process begins, a thorough hazard assessment is paramount. The structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one suggests it should be handled as a potentially hazardous substance. Biphenyl and its derivatives can be irritants and may have other toxicological properties. Ketones, as a class, can be flammable. Therefore, it is prudent to treat this compound with caution.

A critical first step is to determine if the waste is classified as "hazardous" under the Resource Conservation and Recovery Act (RCRA), as outlined by the Environmental Protection Agency (EPA).[1][2] A chemical waste is considered hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically listed on the EPA's F, K, P, or U lists.[3] Given the organic nature of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, it should be managed as a hazardous waste until proven otherwise.

Key Principles of Waste Characterization:

  • Assume Hazard: In the absence of specific data, always err on the side of caution and manage the chemical waste as hazardous.[4]

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department provides the definitive guidance for waste classification and disposal.[5]

  • Segregation is Key: Never mix different waste streams unless explicitly instructed to do so by your EHS department.[5] Improper mixing can lead to dangerous chemical reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one for disposal, appropriate PPE is mandatory to prevent exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and potential irritants.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.[6]
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area or fume hood.Minimizes inhalation of any potential vapors or dust.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one waste.

Step 1: Waste Segregation

Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect solid 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one waste in a designated, compatible container. This includes any contaminated items such as weighing paper or disposable spatulas.

  • Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with aqueous or other incompatible waste streams.[7]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

Step 2: Containerization

The choice of waste container is critical for safe storage and transport.

  • Compatibility: The container must be chemically compatible with 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. A high-density polyethylene (HDPE) or glass container is generally suitable for organic solids and solutions.[8] Do not use metal containers for potentially corrosive waste.[8]

  • Condition: The container must be in good condition, free from leaks, cracks, or corrosion.[4][8]

  • Closure: The container must have a tight-fitting lid and be kept closed at all times, except when adding waste.[3][4][8] This prevents spills and the release of vapors.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

Each waste container must be labeled with the following information:

  • The words "Hazardous Waste" .[1][9]

  • Chemical Contents: List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages. For this specific waste, it would be "1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one". If in a solution, list the solvent as well.

  • Hazard Identification: Indicate the primary hazards (e.g., "Irritant," "Flammable Solid" if applicable).[1]

  • Generator Information: Include the name of the principal investigator, the laboratory location (building and room number), and the date of accumulation.

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by your institution's EHS department.[1][9]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

  • Segregation: Store incompatible waste streams separately within the SAA.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Generation of Waste ppe Don Appropriate PPE start->ppe assess Hazard Assessment & Waste Characterization ppe->assess segregate Segregate Waste (Solid/Liquid) assess->segregate containerize Select & Fill Compatible Container segregate->containerize label_waste Label Container Correctly containerize->label_waste store Store in Satellite Accumulation Area label_waste->store pickup Arrange for EHS Pickup store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Final Disposal Pathway

Once the waste is properly containerized, labeled, and stored in your laboratory's SAA, the final step is to arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.[1][5] These professionals are trained to transport and dispose of chemical waste in accordance with all federal, state, and local regulations. The most common and environmentally sound disposal method for solid organic compounds is high-temperature incineration in a permitted facility.[5]

Never dispose of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one down the drain or in the regular trash. [4] This is a violation of environmental regulations and can pose a significant risk to public health and the environment.

Conclusion: A Culture of Safety

The proper disposal of chemical waste is a cornerstone of responsible scientific practice. By following these detailed procedures for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, you are not only ensuring regulatory compliance but also fostering a culture of safety within your laboratory. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

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Sources

Handling

A Guide to Personal Protective Equipment for Handling 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

The causality behind the recommended experimental choices and safety protocols is grounded in the potential hazards associated with these chemical motifs. Aromatic ketones can be irritants and may have systemic effects,...

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind the recommended experimental choices and safety protocols is grounded in the potential hazards associated with these chemical motifs. Aromatic ketones can be irritants and may have systemic effects, while biphenyl compounds can also pose health risks.[1][2][3] Therefore, a cautious and well-informed approach to PPE is essential to minimize exposure and ensure a safe laboratory environment.[4][5]

Core Principles of Chemical Handling

Before undertaking any procedure involving 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, a comprehensive, lab-specific risk assessment and a thorough review of all available chemical safety information are mandatory.[4][6] All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

Recommended Personal Protective Equipment

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[4][7] The following table summarizes the recommended PPE for various laboratory operations involving 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.

Operation Hand Protection Eye Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloving with nitrile glovesChemical safety gogglesFull-length lab coatRecommended if not in a fume hood
Solution Preparation Chemical-resistant gloves (e.g., PVA or butyl rubber) over nitrile glovesChemical safety goggles and a face shieldChemical-resistant apron over a lab coatWithin a certified chemical fume hood
Running Reactions Chemical-resistant gloves (e.g., PVA or butyl rubber) over nitrile glovesChemical safety goggles and a face shieldChemical-resistant apron over a lab coatWithin a certified chemical fume hood
Work-up and Purification Chemical-resistant gloves (e.g., PVA or butyl rubber) over nitrile glovesChemical safety goggles and a face shieldChemical-resistant apron over a lab coatWithin a certified chemical fume hood

Hand Protection: Due to the presence of a ketone group, standard nitrile gloves may not offer sufficient protection against prolonged exposure or spills.[8][9] It is highly recommended to use gloves specifically resistant to ketones and aromatic solvents, such as those made of polyvinyl alcohol (PVA) or butyl rubber.[10][11][12] Double-gloving, with a nitrile glove underneath a chemical-resistant glove, provides an additional layer of safety.[6]

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times.[13] When there is a risk of splashing, a face shield should be worn in addition to goggles.[2]

Body Protection: A full-length laboratory coat should be worn and kept fastened to protect against incidental contact.[7][13] For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.[6]

Respiratory Protection: All work with 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[5] If this is not feasible, a risk assessment should be conducted to determine the need for respiratory protection.

Procedural, Step-by-Step Guidance

Donning and Doffing of Personal Protective Equipment

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[7]

Donning Sequence:

  • Lab Coat: Put on a clean, full-length lab coat and fasten it completely.

  • Inner Gloves (Nitrile): Don a pair of well-fitting nitrile gloves.

  • Outer Gloves (Chemical-Resistant): Put on a pair of chemical-resistant gloves (e.g., PVA or butyl rubber) over the nitrile gloves.

  • Eye Protection: Put on chemical safety goggles.

  • Face Shield: If required, place a face shield over the goggles.

Doffing Sequence:

  • Outer Gloves: Remove the outer, chemical-resistant gloves, turning them inside out as you remove them to contain any contamination.

  • Face Shield: Remove the face shield.

  • Lab Coat: Unfasten and remove the lab coat, folding the contaminated exterior inward.

  • Goggles: Remove the safety goggles.

  • Inner Gloves: Remove the inner nitrile gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[7]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Outer Chemical-Resistant Gloves Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Face Shield Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Caption: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Disposal of Contaminated PPE

Proper disposal of contaminated PPE is a critical step in maintaining a safe laboratory environment and preventing environmental contamination.[14]

Operational Plan for Disposal:

  • Segregation: All disposable PPE that has come into contact with 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one must be considered hazardous waste.[14][15]

  • Collection: Place all contaminated disposable items (gloves, etc.) into a designated, clearly labeled hazardous waste container. This container should be a leak-proof bag or a rigid container with a secure lid.[15]

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal service.[14]

  • Reusable PPE: Reusable items such as lab coats should be professionally laundered by a service experienced in handling chemically contaminated clothing. Do not take contaminated lab coats home.[6]

By adhering to these rigorous PPE protocols, researchers can confidently and safely handle 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one, ensuring both personal safety and the integrity of their scientific work.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
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